molecular formula C9H7NO4 B3023441 3-Nitrocinnamic acid CAS No. 1772-76-5

3-Nitrocinnamic acid

Cat. No.: B3023441
CAS No.: 1772-76-5
M. Wt: 193.16 g/mol
InChI Key: WWXMVRYHLZMQIG-SNAWJCMRSA-N
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Description

3-nitrocinnamic acid is a C-nitro compound comprising trans-cinnamic acid having a nitro group at position 3 on the phenyl ring. It derives from a trans-cinnamic acid.

Properties

IUPAC Name

(E)-3-(3-nitrophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+
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InChI Key

WWXMVRYHLZMQIG-SNAWJCMRSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O
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Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O
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Molecular Formula

C9H7NO4
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DSSTOX Substance ID

DTXSID8060298, DTXSID40901345
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
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Molecular Weight

193.16 g/mol
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Physical Description

Off-white odorless powder; [Alfa Aesar MSDS]
Record name m-Nitrocinnamic acid
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CAS No.

1772-76-5, 555-68-0
Record name (2E)-3-(3-Nitrophenyl)-2-propenoic acid
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Record name m-Nitrocinnamic acid
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Record name 2-Propenoic acid, 3-(3-nitrophenyl)-
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Record name 3-NITROCINNAMIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrocinnamic Acid: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrocinnamic acid, a nitro-substituted derivative of the naturally occurring cinnamic acid. This document details its chemical and physical properties, provides established protocols for its synthesis and purification, and explores its current and potential applications in research and drug development, with a focus on its biological activities.

Core Properties of this compound

This compound, specifically the trans-isomer, is a well-characterized organic compound. Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical Identification of trans-3-Nitrocinnamic Acid

IdentifierValue
CAS Number 555-68-0[1][2][3]
Molecular Formula C₉H₇NO₄[2][3]
Molecular Weight 193.16 g/mol [1][3]
IUPAC Name (2E)-3-(3-nitrophenyl)prop-2-enoic acid
Synonyms m-Nitrocinnamic acid, trans-3-(3-Nitrophenyl)acrylic acid[1][2][3]

Table 2: Physicochemical Properties of trans-3-Nitrocinnamic Acid

PropertyValue
Physical Form Light yellow to off-white crystalline powder[4][5]
Melting Point 200-202 °C[1]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and benzene.[4]
pKa 4.12 (at 25°C)

Synthesis and Purification Protocols

The synthesis of this compound is well-established in organic chemistry, primarily through condensation reactions such as the Perkin reaction and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction provides a reliable method for the synthesis of cinnamic acid derivatives.[6][7][8] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid.[8]

Experimental Protocol: Synthesis of this compound via Perkin Reaction [9]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (B41214) (0.33 moles), freshly fused sodium acetate (B1210297) (0.48 moles), and acetic anhydride (0.68 moles).

  • Heating: Heat the mixture in an oil bath at 180°C for approximately 13 hours.

  • Work-up: After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the crude product by suction.

  • Purification:

    • Wash the solid several times with water.

    • Dissolve the crude product in a solution of aqueous ammonia (B1221849) (20 mL in ~200 mL of water) and filter to remove any insoluble impurities.

    • Precipitate the this compound by pouring the ammonium (B1175870) salt solution into a dilute solution of sulfuric acid (15 mL in ~200 mL of water).

    • Filter the precipitate and repeat the dissolution in aqueous ammonia and precipitation with sulfuric acid.

    • Wash the final product with a small amount of water and dry.

  • Recrystallization: For a purer product, recrystallize the dried acid from boiling 95% ethanol or benzene.[9] The expected yield is typically in the range of 74-77%.[9]

Diagram 1: Perkin Reaction for this compound Synthesis

Perkin_Reaction reagents 3-Nitrobenzaldehyde + Acetic Anhydride catalyst Sodium Acetate (Base Catalyst) reagents->catalyst Heat (180°C) intermediate Intermediate Adduct catalyst->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Perkin reaction workflow for synthesizing this compound.

Knoevenagel Condensation

The Knoevenagel condensation is another effective method for synthesizing α,β-unsaturated acids.[10][11] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.[10][11] A common modification, the Doebner modification, utilizes malonic acid and pyridine, which often leads to spontaneous decarboxylation.[12]

Experimental Protocol: Synthesis of Cinnamic Acid Derivatives via Knoevenagel-Doebner Condensation [13]

  • Reaction Setup: In a round-bottomed flask, dissolve malonic acid (0.02 mol) and the substituted benzaldehyde (B42025) (in this case, 3-nitrobenzaldehyde, 0.015 mol) in 5 mL of pyridine.

  • Catalyst Addition: Add piperidine (B6355638) (0.15 mL) to the mixture.

  • Heating: Reflux the reaction mixture at 70°C for 5 hours.

  • Work-up: After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.

  • Isolation and Purification: Collect the resulting solid by suction filtration, wash with cold water, and recrystallize from ethanol.

Diagram 2: Knoevenagel Condensation for this compound Synthesis

Knoevenagel_Condensation reactants 3-Nitrobenzaldehyde + Malonic Acid catalyst Pyridine/Piperidine (Base Catalyst) reactants->catalyst Reflux (70°C) intermediate Unstable Intermediate catalyst->intermediate decarboxylation Decarboxylation intermediate->decarboxylation product This compound decarboxylation->product

Caption: Knoevenagel condensation workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data for trans-3-Nitrocinnamic Acid

TechniqueKey Data Points
¹H NMR (400 MHz, DMSO-d₆) δ: 13.0 (s, 1H, COOH), 8.52 (s, 1H), 8.24 (d, 1H), 8.19 (d, 1H), 7.73 (t, 1H), 6.76 (d, 1H, J=16.0 Hz).[14]
¹³C NMR (DMSO-d₆) δ: 167.1, 148.3, 141.4, 136.1, 134.0, 130.3, 124.3, 122.7, 122.3.[13][14]
IR (KBr) ν (cm⁻¹): 3100-2500 (O-H stretch), 1690 (C=O stretch), 1630 (C=C stretch), 1530 & 1350 (NO₂ stretch).[15][16]
Mass Spec (EI) m/z: 193 (M+), 176, 147, 130, 103, 91, 77.[3][5]

Biological Activities and Potential Applications

Cinnamic acid and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][17] While research specifically on this compound is more limited, its structural similarity to other bioactive cinnamic acids suggests potential in these areas.

Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms.

Table 4: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Aspergillus niger43.5 µM[1]
Candida albicans43.5 µM[1]
Bacillus subtilis203 µM[1]
Escherichia coli252 µM[1]
Staphylococcus aureus252 µM[1]

The presence of the nitro group on the phenyl ring appears to enhance the antimicrobial efficacy of the cinnamate (B1238496) scaffold.[18]

Cytotoxicity and Anticancer Potential

While specific cytotoxicity data for this compound is not extensively reported, the broader class of cinnamic acid derivatives has shown significant cytotoxic effects against various cancer cell lines.[19][20][21] The primary mechanisms of action are believed to involve the induction of apoptosis and cell cycle arrest.[19][20]

Experimental Protocol: MTT Assay for Cytotoxicity [20]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC₅₀ value.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as the NF-κB pathway.[2][17] This leads to a reduction in the production of pro-inflammatory cytokines. While direct evidence for this compound is sparse, its structural characteristics suggest it may exhibit similar activities.

Signaling Pathways

The biological effects of cinnamic acid derivatives are often mediated by their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB, which in turn prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[2][17]

Diagram 3: Cinnamic Acid Derivatives' Inhibition of the NF-κB Pathway

NFkB_Pathway Stimulus Pro-inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation IKK->IkB_p NFkB_translocation NF-κB Nuclear Translocation IkB_p->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Cinnamic_Acid This compound Derivative Cinnamic_Acid->IkB_p Inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes, including inflammation and apoptosis. Some cinnamic acid derivatives have been found to modulate this pathway. For instance, trans-cinnamic acid has been shown to induce fibroblast migration through the p38-MAPK signaling pathway.[22] The effect of this compound on this pathway remains an area for further investigation.

Conclusion

This compound is a readily synthesizable compound with a range of interesting biological activities, particularly in the antimicrobial field. While its full potential in drug development is still being explored, the established bioactivities of the broader cinnamic acid class suggest that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in areas such as oncology and anti-inflammatory therapies.

References

3-Nitrocinnamic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Nitrocinnamic Acid

Overview

This compound is a nitro-substituted aromatic carboxylic acid. Specifically, it is a derivative of trans-cinnamic acid featuring a nitro group at the meta (3-position) of the phenyl ring.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Its molecular structure contains three key functional groups: a carboxylic acid, an alkene (in a conjugated system), and a nitroaromatic moiety. These groups provide multiple reactive sites, making it a versatile building block for creating more complex molecules, including various heterocyclic compounds.[2]

Chemical Identity and Structure

The formal IUPAC name for the most common isomer is (E)-3-(3-nitrophenyl)prop-2-enoic acid .[1] The "(E)" designation specifies the trans configuration of the substituents around the carbon-carbon double bond, which is the more stable and common form.

cluster_main This compound Core Structure cluster_substituent Substituent phenyl Phenyl Ring alkene Alkene (C=C) phenyl->alkene at C1 cooh Carboxylic Acid (-COOH) alkene->cooh no2 Nitro Group (-NO₂) no2->phenyl at C3

Diagram of the core functional components of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 555-68-0[1]
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol
Synonyms m-Nitrocinnamic acid, trans-3-Nitrocinnamic acid, 3-(3-Nitrophenyl)acrylic acid[1]
InChIKey WWXMVRYHLZMQIG-SNAWJCMRSA-N[1]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])/C=C/C(=O)O[3]

Physicochemical and Spectroscopic Data

This compound typically appears as a white to light yellow crystalline solid or powder.[2][4] It is sparingly soluble in water but shows better solubility in organic solvents like ethanol (B145695) and benzene (B151609).[4][5]

Table 2: Physicochemical and Spectroscopic Properties

PropertyValueReference(s)
Melting Point 200-206 °C[2]
Boiling Point 372.1 °C at 760 mmHg[2]
Density 1.411 g/cm³[2]
pKa 4.15 (for the 2-nitro isomer, expected to be similar)[5]
LogP 2.21580[2]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.49 (s, 1H), 8.23-8.20 (d), 8.17-8.15 (d), 7.76-7.72 (t), 7.69-7.65 (d), 6.77-6.73 (d)[6]
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 167.0, 148.2, 141.1, 136.0, 133.9, 130.2, 124.5, 123.9, 122.2[6]
Key IR Absorptions (KBr) ~2500-3300 cm⁻¹ (Broad, O-H stretch), ~1680-1700 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (C=C stretch), ~1530 & ~1350 cm⁻¹ (N-O asymmetric/symmetric stretch)[1][7]
Mass Spectrum (EI) Major m/z peaks at 193 (M+), 176, 147, 130, 102, 76[1][3]

Experimental Protocol: Synthesis via Perkin Reaction

A common and reliable method for synthesizing this compound is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640).[8]

Reactants:

  • m-Nitrobenzaldehyde (0.33 mole)

  • Freshly fused sodium acetate (B1210297) (0.48 mole)

  • Acetic anhydride (0.68 mole)

Procedure:

  • Combine 50 g of m-nitrobenzaldehyde, 40 g of sodium acetate, and 70 g of acetic anhydride in a 200-cc round-bottomed flask fitted with a reflux condenser.[8]

  • Mix the contents thoroughly and heat the mixture in an oil bath maintained at 180°C for approximately 13 hours.[8]

  • After cooling slightly, pour the warm reaction product into 200–300 cc of water.

  • Filter the resulting solid by suction and wash it several times with water.[8]

  • Dissolve the crude solid in a solution of 20 cc of aqueous ammonia (B1221849) (sp. gr. 0.9) in about 200 cc of water. Filter this solution to remove any insoluble impurities.[8]

  • Pour the ammonium (B1175870) salt solution into a solution of 15 cc of concentrated sulfuric acid in 200 cc of water to precipitate the this compound.[8]

  • For further purification, the acid can be re-dissolved in aqueous ammonia and re-precipitated with dilute sulfuric acid.[8]

  • Collect the final product by suction filtration, wash with a small amount of water, and dry.

  • Recrystallize the product from boiling 95% ethanol or benzene to yield a pale yellow, pure product. The expected yield is approximately 74–77%.[8]

start Reactants: - m-Nitrobenzaldehyde - Acetic Anhydride - Sodium Acetate reaction Perkin Reaction (Heat at 180°C for 13h) start->reaction workup1 Quench: Pour into Water reaction->workup1 filter1 Suction Filtration & Washing workup1->filter1 dissolve Dissolve in Aqueous Ammonia filter1->dissolve filter2 Filter Insoluble Impurities dissolve->filter2 precipitate Acidify with H₂SO₄ to Precipitate Acid filter2->precipitate filter3 Collect Product via Filtration precipitate->filter3 recrystallize Recrystallize from Ethanol filter3->recrystallize product Final Product: This compound recrystallize->product

Experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is not typically used as an active pharmaceutical ingredient itself but rather as a versatile scaffold in medicinal chemistry. Its three functional groups offer distinct sites for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. Cinnamic acid derivatives, in general, have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[9][10][11]

  • Nitro Group (-NO₂): The nitro group can be readily reduced to an amino group (-NH₂), yielding 3-aminocinnamic acid. This amine is a key precursor for synthesizing amides, sulfonamides, and various heterocyclic ring systems like quinolines and benzodiazepines.

  • Carboxylic Acid (-COOH): This group can be converted into esters, amides, or acid chlorides. Esterification can modify the compound's lipophilicity and pharmacokinetic properties. Amide coupling allows for the attachment of various amines, peptides, or other bioactive moieties.

  • Alkene Bond (-C=C-): The double bond can undergo addition reactions, such as hydrogenation to produce the saturated derivative 3-(3-nitrophenyl)propanoic acid, or epoxidation and dihydroxylation to introduce further functionality.

cluster_mods Key Functional Groups & Modifications cluster_derivs Resulting Derivatives for Bio-Screening nca This compound (Scaffold) nitro Nitro Group nca->nitro cooh Carboxylic Acid nca->cooh alkene Alkene Bond nca->alkene mod_nitro Reduction nitro->mod_nitro mod_cooh Esterification / Amidation cooh->mod_cooh mod_alkene Addition / Hydrogenation alkene->mod_alkene amines Aromatic Amines, Amides, Heterocycles mod_nitro->amines esters Cinnamate Esters & Amides mod_cooh->esters saturated Saturated Side-Chain Derivatives mod_alkene->saturated

Logical diagram of the synthetic potential of this compound.

Conclusion

This compound is a foundational chemical intermediate with well-defined properties and established synthetic routes. Its true value for researchers and drug development professionals lies in its structural versatility. The presence of three distinct and reactive functional groups provides a robust platform for the synthesis of novel and diverse small molecules, which can be explored for a wide array of therapeutic applications.

References

An In-depth Technical Guide to 3-Nitrocinnamic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrocinnamic acid, a derivative of the naturally occurring cinnamic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a nitro group on the phenyl ring, imparts unique properties that make it a valuable scaffold for the synthesis of novel therapeutic agents and a subject of study for its inherent biological activities. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and its emerging potential in drug development, particularly as an antimicrobial and anticancer agent.

Core Properties of this compound

This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and benzene. Its core chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol [1]
IUPAC Name (2E)-3-(3-nitrophenyl)prop-2-enoic acid[1]
CAS Number 555-68-0[1]
Appearance Light yellow fine crystalline powder[2]
Melting Point 200-202 °C[2]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])C=CC(=O)O
InChI Key WWXMVRYHLZMQIG-SNAWJCMRSA-N

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Perkin reaction, which involves the condensation of 3-nitrobenzaldehyde (B41214) with acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297).

Experimental Protocol: Perkin Reaction

Materials:

  • 3-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of 3-nitrobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and freshly fused anhydrous sodium acetate (1 mole) is placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated in an oil bath at 180°C for 5-6 hours.

  • The hot reaction mixture is then poured into a large volume of water, which results in the precipitation of this compound.

  • The crude product is collected by filtration and washed with cold water.

  • To purify the product, the crude solid is dissolved in a dilute solution of sodium carbonate.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with dilute hydrochloric acid, causing the reprecipitation of this compound.

  • The purified product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from ethanol can be performed for further purification.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Heating Heating (180°C, 5-6h) 3-Nitrobenzaldehyde->Heating Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Heating Sodium_Acetate Sodium_Acetate Sodium_Acetate->Heating Precipitation Precipitation in Water Heating->Precipitation Purification Purification via Na2CO3/HCl Precipitation->Purification Recrystallization Recrystallization from Ethanol Purification->Recrystallization 3-Nitrocinnamic_Acid This compound Recrystallization->3-Nitrocinnamic_Acid

A schematic workflow for the synthesis of this compound via the Perkin reaction.

Therapeutic Potential in Drug Development

Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities. The introduction of a nitro group at the meta-position of the phenyl ring in this compound modifies its electronic and steric properties, leading to distinct biological effects.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against a range of pathogenic microorganisms.[3] The proposed mechanism of action for cinnamic acid derivatives involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[4][5]

Quantitative Antimicrobial Data:

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The table below summarizes the reported MIC values for this compound against several microbial strains.[3]

MicroorganismMIC (µM)[3]
Aspergillus niger43.5
Bacillus subtilis203
Candida albicans43.5
Escherichia coli252
Staphylococcus aureus252

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution assay.[6][7]

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism and broth) and negative (broth only) controls are included on each plate.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antimicrobial_Mechanism 3-Nitrocinnamic_Acid 3-Nitrocinnamic_Acid Bacterial_Cell_Membrane Bacterial_Cell_Membrane 3-Nitrocinnamic_Acid->Bacterial_Cell_Membrane Interacts with Disruption Membrane Disruption Bacterial_Cell_Membrane->Disruption Increased_Permeability Increased Permeability Disruption->Increased_Permeability Leakage Leakage of Intracellular Contents Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed antimicrobial mechanism of action for cinnamic acid derivatives.
Anticancer Potential

While research on the anticancer properties of this compound itself is limited, numerous studies have highlighted the potential of cinnamic acid derivatives as anticancer agents.[8][9] These derivatives have been shown to inhibit the proliferation of various cancer cell lines and interfere with key oncogenic pathways.

Derivatives of cinnamic acid have been investigated as inhibitors of several key enzymes involved in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Certain cinnamic acid ester derivatives have shown potent inhibitory activity against EGFR and HER-2 kinases, which are often overexpressed in various cancers.[10]

  • Matrix Metalloproteinase-9 (MMP-9): Overexpression of MMP-9 is associated with tumor invasion and metastasis. Cinnamic acid derivatives have been designed and synthesized as potential inhibitors of MMP-9.[11]

The general approach to evaluating the anticancer potential of compounds like this compound and its derivatives involves in vitro cytotoxicity assays followed by more detailed mechanistic studies.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[11]

Materials:

  • This compound

  • Cancer cell line (e.g., A-549 human lung carcinoma)

  • Complete cell culture medium

  • MTT solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a multi-well spectrophotometer at a specific wavelength (usually between 500 and 600 nm).

  • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutic agents. Its demonstrated antimicrobial activity, coupled with the broader anticancer potential of the cinnamic acid scaffold, warrants further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound, synthesizing and evaluating a wider range of its derivatives to establish structure-activity relationships, and conducting preclinical in vivo studies to assess its efficacy and safety profile. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this versatile compound.

References

An In-depth Technical Guide on the Physical Properties of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting and boiling points of 3-Nitrocinnamic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.

Physical Properties of this compound

This compound, with the CAS number 555-68-0, is a white to light yellow crystalline solid.[1] Its physical properties are critical for its application in chemical synthesis and pharmaceutical development. The experimentally determined melting and boiling points are summarized below.

PropertyValueConditions
Melting Point200-206 °C-
Boiling Point372.1 °Cat 760 mmHg

Note: The melting point is often cited as a range, with sources reporting values between 200-202 °C[2][3][4] and 203-206 °C[1].

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used technique for this determination.[5]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

  • Capillary tubes (sealed at one end)[7]

  • Thermometer

  • This compound sample (finely powdered and dry)[7][8]

  • Heating medium (e.g., mineral oil for Thiele tube)[6][9]

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube.[7][8] The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8][9] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[7][9]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[6]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[6] For pure compounds, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While this compound is a solid at room temperature, its boiling point can be determined, though it is high, indicating that it may decompose before boiling under atmospheric pressure. The capillary method within a Thiele tube is a common approach for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

  • Thiele tube or a similar heating bath[9][10]

  • Small test tube (e.g., Durham tube)[10]

  • Capillary tube (sealed at one end)[9]

  • Thermometer

  • Liquid sample (if the compound were liquid at a lower temperature)

  • Heating medium (e.g., mineral oil)[10]

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, with its sealed end up, is then placed inside the test tube containing the liquid.[9][10]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[9][10]

  • Heating: The Thiele tube is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles.[9] Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[10]

  • Cooling and Observation: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

Visualized Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample B Prepare Sample (e.g., powdering, drying) A->B C Load Capillary Tube B->C Solid Sample G Place Sample in Test Tube with Inverted Capillary B->G Liquid Sample* D Place in Melting Point Apparatus C->D E Heat Slowly and Observe D->E F Record Melting Range E->F L Compare with Literature Values F->L H Place in Thiele Tube G->H I Heat until Vigorous Bubbling H->I J Cool and Observe Liquid Entry I->J K Record Boiling Point J->K K->L M Assess Purity L->M N Final Report M->N note *For solids like this compound, boiling point determination is less common and may require specialized techniques due to high temperatures and potential decomposition.

Caption: General workflow for determining the melting and boiling points of a chemical compound.

References

Solubility of 3-Nitrocinnamic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-nitrocinnamic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and chemical synthesis, where it serves as a versatile intermediate.[1] This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biological signaling pathway.

Core Data Presentation: Quantitative Solubility

The following table summarizes the experimentally determined solubility of 3-nitrobenzoic acid in seven common organic solvents at temperatures ranging from 273.15 K to 323.15 K. This data is extracted from a study by Zhang et al. and is presented here to serve as a proxy for the solubility of this compound.[2] Researchers should use this data as a guiding estimate and are encouraged to determine the precise solubility of this compound for their specific applications.

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents (mol/L) [2]

Temperature (K)Methanol (B129727)Ethanol (B145695)Acetonitrile (B52724)Ethyl Acetate (B1210297)Dichloromethane (B109758)Toluene (B28343)Water
273.150.16380.03401.6110.6847---
283.150.64000.16880.45000.5070---
293.153.18121.50181.9740.9474---
303.153.60601.72181.3340.8985---
313.1513.6765.10402.9871.956---
323.15-2.78843.1191.5225---

Data sourced from Zhang et al., Journal of Chemical Research. The original study did not report data for dichloromethane and toluene at all temperatures.

The general trend observed for 3-nitrobenzoic acid, which is likely to be similar for this compound, is that solubility increases with temperature.[2] The order of solubility for the nitrated benzoic acid derivatives in the studied solvents is: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not available, a standard and widely accepted methodology, the isothermal shake-flask method , can be employed. This method can be coupled with either a gravimetric or a spectroscopic analytical technique to quantify the solute concentration.

Isothermal Shake-Flask Method

This is a robust method for determining the equilibrium solubility of a solid compound in a liquid solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel (e.g., a screw-capped vial or a glass-stoppered flask).

    • Place the vessel in a constant-temperature shaker bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, cease agitation and allow the suspension to settle for a predetermined period (e.g., 2-4 hours) at the constant experimental temperature.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

    • Filter the sample through a fine-pore filter (e.g., 0.45 µm PTFE or nylon) to remove all undissolved solid particles. The filter should also be pre-conditioned to the experimental temperature.

  • Quantification of Dissolved Solute: The concentration of this compound in the clear, saturated filtrate can be determined by one of the following methods:

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry, and pre-weighed container (e.g., an evaporating dish).

      • Transfer a precise volume or mass of the saturated filtrate into the container.

      • Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dried solute is achieved.

      • The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

      • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

    • UV/Vis Spectrophotometry:

      • Establish a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

      • Sample Analysis: Dilute the saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at the λmax.

      • Use the calibration curve to determine the concentration of this compound in the diluted sample and then back-calculate the concentration in the original saturated solution to determine the solubility.

Mandatory Visualization

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method coupled with gravimetric or UV/Vis analysis.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_grav Gravimetric Analysis cluster_uv UV/Vis Spectrophotometry A Add excess this compound to Solvent B Equilibrate at Constant Temperature with Agitation (24-48h) A->B C Settle the Suspension B->C D Withdraw and Filter Supernatant C->D E Quantify Solute Concentration D->E F Evaporate Solvent E->F Gravimetric H Prepare Dilution E->H Spectroscopic G Weigh Dried Residue F->G K Calculate Solubility I Measure Absorbance H->I J Calculate Concentration via Calibration Curve I->J

Solubility Determination Workflow
Anticancer Signaling Pathway for Cinnamic Acid Derivatives

While specific signaling pathways for this compound are not well-documented, research on cinnamic acid and its derivatives has elucidated potential mechanisms for their anticancer activity. One such pathway involves the induction of apoptosis through the Tumor Necrosis Factor α (TNFα) signaling cascade.[3] The following diagram illustrates this proposed mechanism.

Anticancer_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome CA Cinnamic Acid Derivative (e.g., this compound) TNFa ↑ TNFα Expression CA->TNFa TNFR1 TNFα Receptor 1 (TNFR1) TNFa->TNFR1 Binds to Casp8 Cleaved Caspase-8 (Initiator Caspase) TNFR1->Casp8 Activates Casp3 Cleaved Caspase-3 (Executioner Caspase) Casp8->Casp3 Activates Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Proposed Anticancer Signaling Pathway

References

Spectroscopic Profile of 3-Nitrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrocinnamic acid (CAS No: 555-68-0), a C-nitro compound derived from trans-cinnamic acid.[1] The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

  • IUPAC Name: (2E)-3-(3-nitrophenyl)prop-2-enoic acid[1]

  • Molecular Formula: C₉H₇NO₄[1]

  • Molecular Weight: 193.16 g/mol [1]

  • Appearance: Light yellow or off-white crystalline powder.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon and hydrogen framework of this compound. The spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals from the aromatic protons and the vinylic protons of the propenoic acid side chain.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
13.0 (approx.)broad s--COOH
8.517s-Ar-H (H-2)
8.243dd8.0Ar-H (H-4)
8.187d-Ar-H (H-6)
7.726t-Ar-H (H-5)
6.755d16.0=CH- (α-proton)
Not explicitly statedd16.0=CH- (β-proton)

Data sourced from experiments conducted in DMSO-d₆.[3][4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms, including the carboxyl carbon, the alkene carbons, and the carbons of the nitro-substituted benzene (B151609) ring.

Chemical Shift (δ) ppmAssignment
167.11-COOH
148.26C-NO₂
141.39=CH- (β-carbon)
136.12Ar-C (C-1)
133.97Ar-CH (C-6)
130.28Ar-CH (C-5)
124.31Ar-CH (C-4)
122.74=CH- (α-carbon)
122.27Ar-CH (C-2)

Data sourced from experiments conducted in DMSO-d₆.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2500–3300 (broad)Carboxylic Acid O-HStretching
~1680–1700Carboxylic Acid C=OStretching
~1620Alkene C=C (conjugated)Stretching
~1520-1530Nitro group (NO₂)Asymmetric
~1340-1350Nitro group (NO₂)Symmetric
~3030Aromatic C-HStretching

Characteristic absorption ranges for cinnamic acid derivatives.[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns that can be used to confirm its molecular weight and aspects of its structure.

m/z ValueInterpretation
193Molecular Ion [M]⁺
176[M-OH]⁺
147[M-NO₂]⁺ or [M-COOH]⁺
131[M-NO₂-O]⁺
103[C₈H₇]⁺
77[C₆H₅]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[1][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within an NMR tube.[3][7] Ensure complete dissolution, using sonication if necessary.

  • Instrument Setup: Place the NMR tube into the spectrometer's probe. The experiments cited were performed on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[3]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The chemical shifts are typically referenced to the residual solvent peak.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and perform baseline correction to obtain the final NMR spectrum for analysis.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.[7]

  • Data Acquisition: Place the KBr pellet into the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample compartment first, then record the sample spectrum.[7]

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small quantity of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions, and plot the relative abundance of each ion against its m/z value to generate the mass spectrum.

Visualized Workflows and Structures

The following diagrams illustrate the logical flow of spectroscopic analysis and the key structural correlations.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Introduce to Ion Source Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Spec->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS_Spec->MS_Data Interpretation Structure Elucidation & Functional Group ID NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Molecular_Structure_Correlation cluster_structure This compound Structure cluster_nmr NMR Correlations cluster_ir IR Correlations cluster_ms Mass Spec Correlation struct O₂N-C₆H₄-CH=CH-COOH H_NMR ¹H NMR Ar-H: 7.7-8.5 ppm =CH-: ~6.7 ppm struct->H_NMR Proton Environment C_NMR ¹³C NMR C=O: ~167 ppm Ar-C: 122-148 ppm struct->C_NMR Carbon Skeleton IR IR Bands O-H: ~3000 cm⁻¹ (broad) C=O: ~1700 cm⁻¹ NO₂: ~1525, 1345 cm⁻¹ struct->IR Functional Groups MS Mass Spec [M]⁺: m/z 193 struct->MS Molecular Weight

Caption: Key spectroscopic correlations for this compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-nitrocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development. It encompasses a detailed examination of the spectral data, standardized experimental protocols for data acquisition, and a visual representation of the proton coupling relationships.

Molecular Structure and Proton Environment

This compound (C₉H₇NO₄) possesses a structure characterized by a benzene (B151609) ring substituted with a nitro group at the meta-position and a trans-propenoic acid group. This arrangement results in a distinct set of proton environments, each with a unique chemical shift and coupling pattern in the 1H NMR spectrum. The numbering of the protons is crucial for accurate spectral assignment and is illustrated in the accompanying diagrams.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-28.49s (singlet)-1H
H-68.22dd (doublet of doublets)8.2, 1.51H
H-48.16d (doublet)7.81H
H-β7.71d (doublet)16.01H
H-57.70t (triplet)8.01H
H-α6.72d (doublet)16.01H
-COOH~12.5br s (broad singlet)-1H

Note: The chemical shift of the carboxylic acid proton (-COOH) can vary and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent.

Experimental Protocol: 1H NMR Data Acquisition

A standardized protocol for the acquisition of the 1H NMR spectrum of this compound is detailed below.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or flicking of the NMR tube. If necessary, brief sonication can be employed.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping: Securely cap the NMR tube.

3.2. Instrument Parameters and Data Acquisition

  • Spectrometer: A standard 400 MHz (or higher field) NMR spectrometer is recommended for optimal resolution.

  • Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of approximately -2 to 14 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of Coupling Interactions

The following diagram, generated using Graphviz, illustrates the spin-spin coupling relationships between the protons in this compound.

G cluster_ring Aromatic System cluster_alkene Vinylic System cluster_acid Carboxylic Acid H2 H-2 (8.49 ppm) H6 H-6 (8.22 ppm) H4 H-4 (8.16 ppm) H4->H6 J = 1.5 Hz C3 H5 H-5 (7.70 ppm) H5->H4 J = 7.8 Hz H6->H5 J = 8.2 Hz C1 H_beta H-β (7.71 ppm) C1->H_beta Attached to C1 H_alpha H-α (6.72 ppm) H_beta->H_alpha J = 16.0 Hz COOH -COOH (~12.5 ppm) H_alpha->COOH Attached to -CH=CH-COOH

13C NMR Spectral Analysis of 3-Nitrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 3-Nitrocinnamic acid. This document details the experimentally determined chemical shift data, a thorough experimental protocol for data acquisition, and visual representations of the molecular structure and analytical workflow to support researchers in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.

Quantitative 13C NMR Data of this compound

The 13C NMR spectrum of this compound exhibits nine distinct signals, corresponding to the nine carbon atoms in its molecular structure. The chemical shifts are influenced by the electronic environment of each carbon, including the effects of the nitro group, the carboxylic acid moiety, and the conjugated system. The spectral data, acquired in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d6), is summarized in the table below.

Carbon AtomChemical Shift (δ, ppm)
C=O167.1
C-NO2148.2
C-β141.1
C-1136.0
C-5133.9
C-6130.2
C-α124.5
C-2123.9
C-4122.2

Note: The assignments are based on established principles of 13C NMR spectroscopy, including substituent effects on aromatic systems and typical chemical shift ranges for functional groups.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the 13C NMR signals.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Analysis

This section outlines a detailed methodology for the acquisition of a high-quality 13C NMR spectrum of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-30 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial for the spectrometer's lock system.

  • Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution and a homogenous solution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz spectrometer. Instrument-specific adjustments may be necessary.

  • Instrument Tuning: Tune and match the 13C probe to the resonance frequency of the carbon nucleus.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the DMSO-d6 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 200-250 ppm to encompass all expected carbon signals.

    • Acquisition Time (at): Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons and improved quantitation if desired.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak of DMSO-d6, which appears at δ ≈ 39.52 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Workflow for 13C NMR Spectral Analysis

The logical flow from sample preparation to final spectral interpretation is visualized in the following diagram.

An In-depth Technical Guide on the FT-IR Spectrum and Vibrational Analysis of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum and vibrational analysis of 3-Nitrocinnamic acid (3NCA). The information presented herein is compiled from experimental studies and theoretical calculations, offering valuable insights for researchers in spectroscopy, materials science, and pharmaceutical development.

Experimental and Theoretical Vibrational Analysis

The vibrational characteristics of this compound have been elucidated through a combined approach of experimental FT-IR and FT-Raman spectroscopy, alongside theoretical computations using Density Functional Theory (DFT). This dual methodology provides a robust assignment of the observed spectral bands to specific molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

A standard and reliable method for obtaining the FT-IR spectrum of solid this compound involves the potassium bromide (KBr) pellet technique. This method is widely used for its simplicity and the transparency of KBr in the mid-infrared region.

Materials and Equipment:

  • This compound (3NCA) sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer (e.g., Bruker Tensor 27)

Procedure:

  • Sample Preparation: A small amount of 3NCA (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is ground to a fine, homogeneous powder to ensure even distribution and minimize scattering effects.

  • Pellet Formation: The powdered mixture is transferred to a pellet-forming die. A hydraulic press is used to apply a pressure of 7-10 tons for several minutes. This process creates a thin, transparent KBr pellet in which the 3NCA sample is embedded.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting FT-IR spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the 3NCA molecule.

Vibrational Analysis Workflow

The comprehensive vibrational analysis of this compound typically follows a structured workflow that integrates experimental measurements with theoretical calculations for accurate spectral interpretation.

Vibrational Analysis Workflow of this compound Vibrational Analysis Workflow of this compound cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_analysis Comparative Analysis and Assignment exp_sample This compound Sample ftir FT-IR Spectroscopy (KBr Pellet Technique) exp_sample->ftir raman FT-Raman Spectroscopy exp_sample->raman exp_spectra Experimental FT-IR and Raman Spectra ftir->exp_spectra raman->exp_spectra comparison Comparison of Experimental and Scaled Theoretical Data exp_spectra->comparison dft Density Functional Theory (DFT) (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc theo_spectra Calculated Vibrational Frequencies and Intensities freq_calc->theo_spectra theo_spectra->comparison assignment Vibrational Mode Assignment (PED Analysis) comparison->assignment final_table Final Vibrational Assignment Table assignment->final_table

Vibrational Analysis Workflow

FT-IR Spectral Data and Vibrational Assignments

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands corresponding to the various functional groups present in the molecule. The vibrational assignments are based on a comparison with data from published research, which often employs DFT calculations for greater accuracy. The following table summarizes the key observed FT-IR bands and their corresponding vibrational mode assignments.

Observed FT-IR Frequency (cm⁻¹)AssignmentDescription of Vibrational Mode
~3100 - 3000ν(C-H)Aromatic and vinyl C-H stretching vibrations.
~2900 - 2500 (broad)ν(O-H)O-H stretching of the carboxylic acid dimer, showing broadening due to strong hydrogen bonding.
~1700ν(C=O)Carbonyl C=O stretching of the carboxylic acid group.
~1640ν(C=C)Alkene C=C stretching vibration.
~1580, ~1480, ~1440ν(C=C)Aromatic C=C stretching vibrations of the benzene (B151609) ring.
~1530νₐₛ(NO₂)Asymmetric stretching of the nitro group.
~1350νₛ(NO₂)Symmetric stretching of the nitro group.
~1420δ(O-H)In-plane O-H bending of the carboxylic acid.
~1300ν(C-O)C-O stretching of the carboxylic acid.
~980δ(=C-H)Out-of-plane bending (wagging) of the vinyl C-H bond.
~920 (broad)γ(O-H)Out-of-plane O-H bending of the carboxylic acid dimer.
~810, ~740, ~680γ(C-H)Out-of-plane C-H bending of the substituted benzene ring.

Note: ν represents stretching, δ represents in-plane bending, and γ represents out-of-plane bending. The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.

This guide provides a foundational understanding of the FT-IR and vibrational analysis of this compound. For more detailed theoretical calculations and experimental data, consulting peer-reviewed research articles is recommended.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-nitrocinnamic acid. The information contained herein is essential for the identification, characterization, and quality control of this compound in various research and development settings.

Core Data Presentation

The mass spectrometry data for this compound (Molecular Formula: C₉H₇NO₄, Molecular Weight: 193.16 g/mol ) is characterized by a distinct fragmentation pattern under electron ionization. The principal ions and their relative abundances are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.

m/zProposed FragmentRelative Intensity (%)
193[M]⁺•65
176[M - OH]⁺100 (Base Peak)
147[M - NO₂]⁺30
130[M - OH - NO₂]⁺55
119[C₉H₇O]⁺40
102[C₇H₄O]⁺45
91[C₇H₇]⁺20
76[C₆H₄]⁺35
65[C₅H₅]⁺25
51[C₄H₃]⁺30

Experimental Protocols

The following section outlines a typical experimental protocol for the acquisition of an electron ionization mass spectrum for this compound.

1. Sample Preparation:

  • Standard Preparation: A standard of this compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (DIP) or via gas chromatography (GC) if the compound is sufficiently volatile and thermally stable. For GC-MS, derivatization to a more volatile ester form (e.g., methyl ester) may be beneficial.

2. Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-250

  • Solvent Delay: If using GC-MS, a solvent delay is employed to prevent the solvent peak from saturating the detector.

Mandatory Visualizations

Fragmentation Pathway of this compound

fragmentation_pathway M [C₉H₇NO₄]⁺• m/z = 193 F1 [C₉H₆NO₃]⁺ m/z = 176 M->F1 - •OH F2 [C₉H₇O₂]⁺ m/z = 147 M->F2 - •NO₂ F3 [C₉H₆O]⁺• m/z = 130 F1->F3 - NO₂ F2->F3 - OH F4 [C₈H₅O]⁺ m/z = 117 F3->F4 - CO F5 [C₇H₄O]⁺• m/z = 102 F4->F5 - CH F6 [C₆H₄]⁺• m/z = 76 F5->F6 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow for MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Dissolve Dissolve this compound in Solvent Introduce Introduce Sample into MS Dissolve->Introduce Ionize Electron Ionization (70 eV) Introduce->Ionize Separate Mass Separation (Quadrupole/TOF) Ionize->Separate Detect Ion Detection Separate->Detect Generate Generate Mass Spectrum Detect->Generate Analyze Analyze Fragmentation Pattern Generate->Analyze

Caption: General experimental workflow for EI-MS analysis.

Discussion of Fragmentation Pattern

The electron ionization of this compound results in a molecular ion peak ([M]⁺•) at m/z 193. The fragmentation is dominated by initial losses from the carboxylic acid and nitro functional groups.

The base peak at m/z 176 corresponds to the loss of a hydroxyl radical (•OH) from the carboxylic acid group. This is a common fragmentation pathway for carboxylic acids.

A significant peak is observed at m/z 147, resulting from the loss of a nitro radical (•NO₂) from the molecular ion. The loss of the nitro group is characteristic of aromatic nitro compounds.

Subsequent fragmentation events lead to the formation of other prominent ions. The ion at m/z 130 can be formed through two pathways: the loss of a nitro group from the [M - OH]⁺ fragment or the loss of a hydroxyl group from the [M - NO₂]⁺ fragment. Further fragmentation of the m/z 130 ion through the loss of carbon monoxide (CO) results in the ion at m/z 102. The peak at m/z 76 is indicative of a benzenoid fragment.

The presence of these characteristic fragments provides a reliable fingerprint for the identification of this compound in complex matrices. This detailed understanding of the fragmentation pattern is crucial for structural elucidation and for the development of quantitative mass spectrometry-based assays.

Unveiling the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid, a derivative of cinnamic acid, is a molecule of interest in pharmaceutical and materials science due to its potential applications stemming from its molecular structure. The solid-state properties of active pharmaceutical ingredients (APIs) and functional organic materials are critically influenced by their crystal structure and the existence of multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, making a thorough understanding of the polymorphic landscape essential for drug development and material design.

This technical guide provides a comprehensive overview of the known crystal structure of this compound. While extensive research has been conducted on the polymorphism of cinnamic acid and its derivatives, to date, only one crystal structure for the meta-substituted this compound has been extensively characterized and deposited in the Cambridge Structural Database (CSD). This guide will detail the crystallographic parameters of this known form and present a comprehensive set of experimental protocols for the screening, synthesis, and characterization of potential additional polymorphs.

Crystal Structure of this compound

The crystal structure of (E)-3-(3-nitrophenyl)prop-2-enoic acid has been determined by single-crystal X-ray diffraction. The crystallographic data for this form is summarized in the table below.

Crystallographic Parameter Form I
CCDC Deposition Number290316
Empirical FormulaC₉H₇NO₄
Formula Weight193.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.473 (3)
b (Å)3.8680 (10)
c (Å)17.584 (4)
α (°)90
β (°)104.99 (3)
γ (°)90
Volume (ų)820.3 (3)
Z4
Density (calculated) (Mg/m³)1.564
Absorption Coefficient (mm⁻¹)0.125
F(000)400

Table 1: Crystallographic data for Form I of this compound.

Polymorphism of this compound

While only one polymorph of this compound has been structurally characterized, the literature on related cinnamic acid derivatives strongly suggests the potential for polymorphism. For instance, "light-stable modifications of m- and p-nitrocinnamic acids" have been reported, indicating that different packing arrangements can be accessed. The existence of polymorphs is governed by the subtle interplay of intermolecular interactions, molecular conformation, and crystallization conditions.

The exploration for new polymorphic forms is a critical step in the solid-state characterization of any organic molecule intended for pharmaceutical or advanced material applications. The following sections outline the experimental methodologies that can be employed to screen for and characterize potential polymorphs of this compound.

Experimental Protocols

Polymorph Screening

A comprehensive polymorph screen is designed to explore a wide range of crystallization conditions to induce the nucleation and growth of different crystalline forms.

Methodology:

  • Solvent Variation: Dissolve this compound in a diverse range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to achieve saturation at elevated temperatures.

  • Cooling Rate Variation:

    • Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, followed by further cooling to 4°C.

    • Rapid Cooling (Crash Cooling): Quickly cool the hot saturated solutions in an ice bath.

  • Solvent Evaporation: Allow the solvent to evaporate slowly from saturated solutions at different temperatures (e.g., room temperature, 4°C, 40°C).

  • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of this compound to induce precipitation.

  • Grinding: Mechanically grind the solid material to potentially induce phase transformations.

  • Sublimation: Heat the solid under vacuum to induce sublimation and subsequent deposition of crystals on a cold surface.

Fig. 1: Experimental workflow for polymorph screening.
Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of a new polymorphic form.

Methodology:

  • Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and to distinguish between different polymorphs. Each polymorph will have a unique diffraction pattern.

Methodology:

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Data Collection: Record the diffraction pattern over a range of 2θ angles using a powder diffractometer.

  • Data Analysis: Compare the obtained diffraction pattern with calculated patterns from single-crystal data or with patterns from other known phases.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point, enthalpy of fusion, and solid-solid phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (crystallization) events.

DSC_Methodology A Sample Preparation (2-5 mg in Al pan) B Heating Program (e.g., 10 °C/min under N2) A->B C Data Acquisition (Heat Flow vs. Temperature) B->C D Thermogram Analysis (Melting Point, Enthalpy) C->D

Fig. 2: Key steps in a DSC experiment.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to differentiate between polymorphs as different crystal packing and intermolecular interactions can lead to subtle changes in the vibrational modes of the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Spectrum Acquisition: Record the infrared spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: Compare the spectra of different crystalline forms, paying close attention to regions corresponding to hydrogen bonding (O-H and N-H stretching) and other key functional groups.

Conclusion

This technical guide has provided a detailed account of the known crystal structure of this compound (Form I). While further polymorphs have yet to be reported, the high likelihood of their existence based on studies of related compounds warrants a thorough investigation. The experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to conduct comprehensive polymorph screening and characterization. A complete understanding of the solid-state landscape of this compound is paramount for harnessing its full potential in various applications and for ensuring the development of safe and efficacious pharmaceutical products. The application of these methodologies will undoubtedly lead to a deeper understanding of the crystallization behavior of this and other related organic molecules.

An In-depth Technical Guide to the Thermochemical Properties of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 3-Nitrocinnamic acid (CAS No: 555-68-0), a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document summarizes essential quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. These values are crucial for process safety assessments, reaction modeling, and understanding the energetic landscape of this compound.

Table 1: Fundamental Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇NO₄[1][2]
Molecular Weight193.1562 g/mol [1][2]
Melting Point200-202 °C[3][4]

Table 2: Enthalpic and Calorific Properties of this compound

PropertyValueUnitsMethodReference
Standard Enthalpy of Formation (solid, 298.15 K)-370.3kJ/molCombustion Calorimetry[2]
Standard Enthalpy of Combustion (solid, 298.15 K)-4171kJ/molCombustion Calorimetry[2]
Standard Enthalpy of Combustion (solid, 298.15 K)-4165.39kJ/molCombustion Calorimetry[2]
Constant Pressure Heat Capacity (solid, 323.15 K)240.2J/mol·KCalorimetry[2]

Experimental Protocols

A generalized description of the experimental methodologies used to determine the key thermochemical properties of organic compounds like this compound is provided below.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion is experimentally determined using an oxygen bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound (typically 0.5 - 1.5 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

  • Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • Conversion to Enthalpy: The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c using the following equation, which accounts for the change in the number of moles of gas in the reaction: ΔH_c = ΔU_c + Δn_g * R * T where Δn_g is the change in moles of gas, R is the ideal gas constant, and T is the absolute temperature.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_calc Data Analysis A Weigh 3-Nitrocinnamic Acid Sample B Place in Crucible A->B C Position Fuse Wire B->C D Seal Bomb C->D E Pressurize with O₂ D->E F Submerge Bomb in Water E->F G Record Initial Temperature (T₁) F->G H Ignite Sample G->H I Record Final Temperature (T₂) H->I J Calculate Temperature Change (ΔT = T₂ - T₁) I->J K Calculate Heat of Combustion (ΔU_c) J->K L Calculate Enthalpy of Combustion (ΔH_c) K->L Enthalpy_of_Formation_Calculation A Experimental ΔcH° of this compound D Hess's Law Calculation A->D B Standard ΔfH° of CO₂(g) and H₂O(l) B->D C Balanced Combustion Equation C->D E Standard ΔfH° of This compound D->E Thermal_Decomposition_Pathway A This compound B Heat A->B C Initial Decomposition B->C D C-NO₂ Bond Cleavage C->D Pathway 1 E Decarboxylation C->E Pathway 2 F Phenyl Radical + NO₂ D->F G Nitrophenylpropene + CO₂ E->G H Secondary Decomposition F->H G->H I Gaseous Products (CO, H₂O, N₂, etc.) H->I Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_repeat Data Collection A Add Excess Solid to Known Volume of Solvent B Seal Container A->B C Agitate at Constant Temperature B->C D Allow Solid to Settle C->D E Withdraw Saturated Solution with Filter D->E F Determine Concentration (UV-Vis or HPLC) E->F G Repeat at Different Temperatures F->G

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid, a seemingly unassuming crystalline powder, holds a significant place in the landscape of organic synthesis. Its strategic placement of a nitro group and a carboxylic acid function on a cinnamic acid backbone renders it a highly versatile building block for a diverse array of complex molecules. This technical guide delves into the historical synthesis of this compound, providing an in-depth look at the pioneering methods that brought this compound to the forefront of chemical research. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for researchers and professionals in the field.

Historical Perspective: The Dawn of Cinnamic Acid Chemistry

The story of this compound is intrinsically linked to the development of synthetic methods for cinnamic acids in the 19th century. While the exact date of the first synthesis of this compound is not definitively documented in readily available historical records, its preparation became feasible with the advent of two major named reactions: the Perkin reaction and the Knoevenagel condensation.

The Perkin reaction , developed by English chemist William Henry Perkin in 1868, provided a general method for the synthesis of α,β-unsaturated aromatic acids. This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. It is highly probable that this compound was first synthesized using this method, by reacting 3-nitrobenzaldehyde (B41214) with acetic anhydride and sodium acetate.

Later, the Knoevenagel condensation , reported by German chemist Emil Knoevenagel in 1898, offered an alternative and often more efficient route. The Doebner modification of this reaction, which utilizes malonic acid as the active methylene (B1212753) component in the presence of a basic catalyst like pyridine (B92270) and piperidine, proved particularly effective for the synthesis of cinnamic acid derivatives.

A notable early preparation of m-Nitrocinnamic acid was detailed in a 1925 publication, showcasing the established use of these condensation reactions for its synthesis by that time.

Key Synthesis Methodologies: A Comparative Overview

Two primary historical methods have dominated the synthesis of this compound: the Perkin reaction and the Knoevenagel-Doebner condensation. The choice between these methods often depends on factors such as desired yield, reaction conditions, and availability of starting materials.

ParameterPerkin ReactionKnoevenagel-Doebner Condensation
Starting Aldehyde 3-Nitrobenzaldehyde3-Nitrobenzaldehyde
Carbon Source Acetic AnhydrideMalonic Acid
Base/Catalyst Sodium AcetatePyridine, Piperidine
Reaction Temperature High (e.g., 180°C)Moderate (Reflux in Pyridine)
Reaction Time Long (e.g., 8-13 hours)Shorter (e.g., 1-4 hours)
Typical Yield 74-77%[1]Potentially higher and cleaner

Detailed Experimental Protocols

The Perkin Reaction: A Classic Approach

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]

Reaction:

Materials:

  • 3-Nitrobenzaldehyde (50 g, 0.33 mol)

  • Acetic Anhydride (70 g, 0.68 mol)

  • Freshly fused Sodium Acetate (40 g, 0.48 mol)

  • Aqueous Ammonia (B1221849)

  • Sulfuric Acid

  • 95% Ethanol (B145695)

Procedure:

  • In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 50 g of 3-nitrobenzaldehyde, 70 g of acetic anhydride, and 40 g of freshly fused sodium acetate.

  • Heat the mixture in an oil bath at 180°C for 8-13 hours.

  • Allow the reaction mixture to cool slightly and then pour it into 200-300 mL of water.

  • Filter the crude product by suction and wash it several times with water.

  • Dissolve the solid in a solution of 20 mL of aqueous ammonia in approximately 200 mL of water.

  • Filter the solution of the ammonium (B1175870) salt and then pour it into a solution of 15 mL of concentrated sulfuric acid in about 200 mL of water to precipitate the this compound.

  • Filter the precipitate, redissolve it in aqueous ammonia, and reprecipitate with dilute sulfuric acid.

  • After the final precipitation, wash the product with a small amount of water and dry it as much as possible by suction.

  • Recrystallize the crude, still-moist product from 250-300 mL of boiling 95% ethanol.

  • The yield of pale yellow crystals of this compound is typically 47-49 g (74-77%).

The Knoevenagel-Doebner Condensation: An Efficient Alternative

This protocol is based on the general procedure for the Knoevenagel-Doebner condensation.

Reaction:

Materials:

  • 3-Nitrobenzaldehyde (6 g, 0.04 mol)

  • Malonic Acid (8.3 g, 0.08 mol)

  • Pyridine (5 mL)

  • Piperidine (0.25 mL)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve 6 g of 3-nitrobenzaldehyde and 8.3 g of malonic acid in a mixture of 5 mL of pyridine and 0.25 mL of piperidine.

  • Reflux the solution for 1 hour, during which a rapid evolution of carbon dioxide will be observed.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizing the Synthesis Pathways

To better illustrate the logical flow and key stages of these historical synthesis methods, the following diagrams are provided in the DOT language for Graphviz.

Perkin_Reaction_Workflow Reactants 3-Nitrobenzaldehyde Acetic Anhydride Sodium Acetate Heating Heat at 180°C (8-13 hours) Reactants->Heating Hydrolysis Pour into Water Filter Heating->Hydrolysis Purification1 Dissolve in aq. Ammonia Filter Hydrolysis->Purification1 Precipitation Add Sulfuric Acid Filter Purification1->Precipitation Repurification Repeat Dissolution and Precipitation Precipitation->Repurification Recrystallization Recrystallize from Ethanol Repurification->Recrystallization Product This compound Recrystallization->Product Knoevenagel_Doebner_Workflow Reactants 3-Nitrobenzaldehyde Malonic Acid Pyridine Piperidine Reflux Reflux (1 hour) Reactants->Reflux Workup Pour into Water Acidify with HCl Reflux->Workup Filtration Filter and Wash Workup->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product

References

Theoretical and Computational Perspectives on 3-Nitrocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nitro group on the phenyl ring, imparts unique electronic and chemical properties that make it a valuable subject for theoretical and computational investigation. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound, summarizing key data, outlining experimental and computational protocols, and visualizing important concepts.

Molecular and Spectroscopic Properties

This compound is a C-nitro compound that is structurally a derivative of trans-cinnamic acid with a nitro group at the 3-position of the phenyl ring.[1] It is also commonly referred to as m-Nitrocinnamic acid.[1]

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇NO₄[1]
Molecular Weight193.16 g/mol [1]
CAS Number555-68-0[2]
IUPAC Name(2E)-3-(3-nitrophenyl)prop-2-enoic acid[1]
Melting Point200-202 °C[2]
AppearanceLight yellow fine crystalline powder[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While experimental spectra are vital, computational methods, particularly Density Functional Theory (DFT), can predict and help interpret these spectra.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations/Assignments
FT-IR (cm⁻¹) The presence of a C=O stretching vibration from the carboxylic acid is a prominent feature, typically observed in the region of 1660-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The nitro group (NO₂) stretching vibrations usually appear as two strong bands in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).
¹H NMR The proton NMR spectrum would show distinct signals for the vinyl protons of the acrylic acid moiety and the aromatic protons on the phenyl ring. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nitro group.
¹³C NMR The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals would correspond to the carboxyl carbon, the vinyl carbons, and the aromatic carbons. The positions of the aromatic carbon signals are affected by the nitro substituent.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.

Experimental Protocols

Synthesis of this compound (Perkin Reaction)

A common method for the synthesis of this compound is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.[3]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 50 g of m-nitrobenzaldehyde, 40 g of freshly fused sodium acetate, and 70 g of acetic anhydride.[3]

  • Heat the mixture in an oil bath at 180°C for approximately thirteen hours.[3]

  • After cooling slightly, pour the reaction mixture into 200–300 cc of water and filter the solid by suction.[3]

  • Wash the solid several times with water.[3]

  • Dissolve the crude product in a solution of 20 cc of aqueous ammonia in about 200 cc of water.[3]

  • Filter the solution of the ammonium (B1175870) salt and then pour it into a solution of 15 cc of sulfuric acid in about 200 cc of water to precipitate the m-nitrocinnamic acid.[3]

  • Filter the precipitate, redissolve it in aqueous ammonia, and reprecipitate with dilute sulfuric acid.[3]

  • Wash the final precipitate with water and dry it as much as possible by suction.[3]

  • Recrystallize the product from 250–300 cc of boiling 95% ethanol to yield pale yellow crystals.[3]

Computational Modeling: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the structural, electronic, and spectroscopic properties of molecules like this compound.[4] These theoretical calculations provide insights that complement experimental findings.

Computational Methodology

A typical computational study of this compound would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[5][6] This process minimizes the energy of the molecule with respect to the positions of its atoms.[6]

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory.[7] This calculation serves two purposes: it confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies), and it provides the theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.[7]

  • Electronic Property Calculation: Key electronic properties are calculated to understand the molecule's reactivity and electronic behavior. These include:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[8][9]

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[10]

    • Other Quantum Chemical Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies to further quantify reactivity.[11]

Table 3: Representative Theoretical Data for Cinnamic Acid Derivatives (Illustrative)

ParameterTypical Calculated Value RangeSignificance
Optimized Bond Lengths (Å) C=C: ~1.34-1.36, C-C: ~1.46-1.49, C=O: ~1.21-1.23Provides the most stable geometric configuration of the molecule.
**Optimized Bond Angles (°) **C-C-C (vinyl): ~120-125, O-C=O: ~120-123Defines the three-dimensional shape of the molecule.
HOMO Energy (eV) -6 to -9Relates to the ability to donate electrons (nucleophilicity).[12]
LUMO Energy (eV) 0 to +3Relates to the ability to accept electrons (electrophilicity).[12]
HOMO-LUMO Gap (eV) 4 to 8 for drug-like compoundsIndicates chemical reactivity and stability.[12]
Dipole Moment (Debye) Varies with substitutionMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative for cinnamic acid derivatives and the actual calculated values for this compound would depend on the specific level of theory used.

Visualizing Computational Workflows and Synthesis

Computational Workflow for this compound Analysis

computational_workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop qsar QSAR/Docking Studies (Optional) geom_opt->qsar results Analysis of Theoretical Data freq_calc->results homo_lumo HOMO-LUMO Analysis electronic_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) electronic_prop->mep homo_lumo->results mep->results qsar->results comparison Comparison with Experimental Data results->comparison

Caption: A typical workflow for the computational analysis of this compound.

Synthesis Pathway: Perkin Reaction

perkin_reaction reagents m-Nitrobenzaldehyde + Acetic Anhydride intermediate Intermediate Adduct reagents->intermediate Heat (180°C) catalyst Sodium Acetate (Base) catalyst->intermediate product This compound intermediate->product Hydrolysis

Caption: Simplified representation of the Perkin reaction for synthesizing this compound.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[13][14] The nitro group in this compound can significantly influence its biological profile.

While specific signaling pathways modulated by this compound are not extensively detailed in the readily available literature, derivatives of cinnamic acid are known to interact with various cellular targets. For instance, some cinnamic acid derivatives have been shown to modulate pathways involved in inflammation, such as the cyclooxygenase (COX) enzymes, and pathways related to cancer cell proliferation and apoptosis.[13][15] Computational docking studies can be employed to predict the binding affinity of this compound to specific protein targets, providing hypotheses for its potential mechanisms of action.[16]

Conclusion

The theoretical and computational study of this compound provides invaluable insights into its molecular structure, properties, and potential applications. By combining experimental data with computational modeling, researchers can gain a deeper understanding of this versatile molecule. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and professionals engaged in the study and development of novel chemical entities for various scientific and therapeutic purposes. The continued exploration of this compound through these advanced techniques holds promise for future discoveries in chemistry and drug development.

References

Methodological & Application

Synthesis of 3-Nitrocinnamic Acid from 3-Nitrobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-nitrocinnamic acid, a valuable intermediate in organic synthesis and drug development, starting from 3-nitrobenzaldehyde (B41214). The primary method detailed is the Perkin reaction, a classical and reliable method for this transformation. An alternative approach via the Knoevenagel condensation is also discussed.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various pharmaceuticals and functional materials. The presence of the nitro group and the α,β-unsaturated carboxylic acid moiety allows for a wide range of chemical modifications, making it a versatile precursor for more complex molecules. The synthesis of this compound is a common undertaking in medicinal chemistry and process development. This note outlines a robust and reproducible procedure for its preparation.

Reaction Scheme

The overall chemical transformation from 3-nitrobenzaldehyde to this compound is depicted below:

This conversion is typically achieved through a condensation reaction that forms the carbon-carbon double bond.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the Perkin reaction.

ParameterValueReference
Reactants
3-Nitrobenzaldehyde50 g (0.33 mole)[1]
Acetic Anhydride (B1165640)70 g (0.68 mole)[1]
Sodium Acetate (fused)40 g (0.48 mole)[1]
Reaction Conditions
Temperature180 °C[1][2]
Reaction Time13 hours[1]
Product Characterization
Yield47–49 g (74–77%)[1]
Melting Point192–194 °C[1]
AppearancePale yellow crystalline powder[1][3]
Molecular FormulaC₉H₇NO₄[4]
Molecular Weight193.16 g/mol [4]

Experimental Protocols

Two primary methods for the synthesis of this compound are the Perkin reaction and the Knoevenagel condensation.

Method 1: Perkin Reaction (Recommended)

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[5][6][7] This method is well-documented and provides good yields.

Materials:

  • 3-Nitrobenzaldehyde

  • Acetic anhydride

  • Freshly fused sodium acetate

  • Aqueous ammonia (B1221849) (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol (B145695)

  • Distilled water

Equipment:

  • 200-cc round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Suction filtration apparatus (Büchner funnel and flask)

  • Beakers

  • Stirring rod

Procedure: [1]

  • Reaction Setup: In a 200-cc round-bottomed flask fitted with a reflux condenser, combine 50 g (0.33 mole) of 3-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.

  • Reaction: Thoroughly mix the contents of the flask and heat the mixture in an oil bath maintained at 180 °C for approximately 13 hours.

  • Initial Work-up: After the reaction is complete, allow the mixture to cool slightly and then pour it into 200–300 cc of water. Filter the resulting solid by suction.

  • Purification (Ammonium Salt Formation): Wash the crude solid several times with water. Subsequently, dissolve the solid in a solution of 20 cc of aqueous ammonia (sp. gr. 0.9) in about 200 cc of water. Filter the solution of the ammonium (B1175870) salt to remove any insoluble impurities.

  • Precipitation: Pour the filtrate into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water. The this compound will precipitate.

  • Reprecipitation: Filter the precipitated acid, redissolve it in aqueous ammonia, and then reprecipitate it by pouring the solution into dilute sulfuric acid.

  • Final Product Isolation: After the final precipitation, wash the this compound with a small amount of water and then thoroughly dry it using suction.

  • Recrystallization: Dissolve the product, which may still contain some water, in 250–300 cc of boiling 95% ethanol. Allow the solution to cool, whereupon the this compound will crystallize. The product can also be recrystallized from benzene (B151609) for higher purity.[1]

Method 2: Knoevenagel Condensation

The Knoevenagel condensation is another effective method for this synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[8][9] For the synthesis of this compound, 3-nitrobenzaldehyde is reacted with malonic acid.

General Procedure (Doebner Modification): [8][10]

  • Reaction Setup: In a round-bottomed flask, dissolve 3-nitrobenzaldehyde and a molar equivalent of malonic acid in pyridine.

  • Reaction: Add a catalytic amount of piperidine (B6355638) to the solution.

  • Heating: Heat the reaction mixture under reflux. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

  • Work-up: After the reaction is complete, cool the mixture and pour it into an excess of dilute hydrochloric acid to precipitate the product.

  • Purification: The crude this compound can be collected by filtration and recrystallized from a suitable solvent such as ethanol or benzene.

Mandatory Visualizations

Experimental Workflow for Perkin Reaction

The following diagram illustrates the key steps in the synthesis of this compound via the Perkin reaction.

Perkin_Reaction_Workflow Reactants Reactants: 3-Nitrobenzaldehyde Acetic Anhydride Sodium Acetate Heating Heating (180 °C, 13h) Reactants->Heating Quenching Quenching in Water Heating->Quenching Filtration1 Suction Filtration Quenching->Filtration1 Crude_Product Crude Product Filtration1->Crude_Product Dissolution_Ammonia Dissolution in aq. Ammonia Crude_Product->Dissolution_Ammonia Filtration2 Filtration Dissolution_Ammonia->Filtration2 Precipitation_Acid Precipitation with H₂SO₄ Filtration2->Precipitation_Acid Reprecipitation Reprecipitation (Ammonia/Acid) Precipitation_Acid->Reprecipitation Recrystallization Recrystallization (Ethanol) Reprecipitation->Recrystallization Final_Product Pure This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound via Perkin reaction.

Signaling Pathway (Reaction Mechanism) of Perkin Reaction

The following diagram outlines the mechanistic steps of the Perkin reaction for the synthesis of this compound.

Perkin_Mechanism start Start step1 Deprotonation of Acetic Anhydride start->step1 Acetate ion step2 Nucleophilic Attack on 3-Nitrobenzaldehyde step1->step2 Enolate formation step3 Protonation of the Alkoxide step2->step3 Alkoxide intermediate step4 Dehydration step3->step4 Aldol-type adduct step5 Hydrolysis of the Mixed Anhydride step4->step5 Unsaturated mixed anhydride end This compound step5->end Final product

Caption: Simplified mechanism of the Perkin reaction.

References

Application Notes and Protocols for the Synthesis of 3-Nitrocinnamic Acid via the Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the synthesis of 3-Nitrocinnamic acid utilizing the Perkin reaction. The Perkin reaction is a robust method for the synthesis of α,β-unsaturated aromatic acids.[1][2][3] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1][2]

Reaction Principle

The synthesis of this compound is achieved through the condensation of 3-nitrobenzaldehyde (B41214) with acetic anhydride, using sodium acetate (B1210297) as the weak base catalyst.[4] The reaction typically requires elevated temperatures to proceed efficiently.[5][6] The overall reaction is as follows:

3-Nitrobenzaldehyde + Acetic Anhydride --(CH₃COONa, Δ)--> this compound + Acetic acid

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on a well-established protocol.[4]

ParameterValue
Reactants
3-Nitrobenzaldehyde50 g (0.33 mole)
Acetic Anhydride70 g (0.68 mole)
Sodium Acetate (freshly fused)40 g (0.48 mole)
Reaction Conditions
Temperature180°C
Reaction Time13 hours
Product Information
Product NameThis compound
Theoretical Yield~64 g
Actual Yield47–49 g
Percent Yield74–77%
Melting Point192–194°C

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.[4]

Materials:

  • 3-Nitrobenzaldehyde (technical grade, m.p. 50–53°C)

  • Acetic anhydride

  • Sodium acetate (freshly fused)

  • Aqueous ammonia (B1221849) (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol

  • Benzene (B151609) (optional, for recrystallization)

  • Deionized water

Equipment:

  • 200-mL round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Heating mantle

  • Beakers

  • Buchner funnel and filter flask

  • Suction filtration apparatus

  • pH paper or meter

Procedure:

  • Reaction Setup: In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.33 mole) of 3-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.[4]

  • Reaction: Thoroughly mix the contents of the flask. Heat the mixture in an oil bath maintained at 180°C for approximately 13 hours.[4]

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool slightly. Pour the reaction product into 200–300 mL of water. Filter the resulting solid using suction filtration and wash it several times with water.[4]

  • Purification (Ammonium Salt Formation and Reprecipitation):

    • Dissolve the crude solid in a solution of 20 mL of aqueous ammonia (sp. gr. 0.9) in about 200 mL of water.[4]

    • Filter the solution to remove any insoluble impurities.[4]

    • Pour the filtrate of the ammonium (B1175870) salt into a solution of 15 mL of sulfuric acid (sp. gr. 1.84) in about 200 mL of water to precipitate the this compound.[4]

    • Filter the precipitated acid. For further purification, redissolve it in aqueous ammonia and reprecipitate with dilute sulfuric acid.[4]

  • Final Product Isolation and Drying:

    • After the final precipitation, wash the this compound with a small amount of water and dry it as much as possible on the suction filter.[4]

    • Dissolve the partially dried product in 250–300 mL of boiling 95% ethanol.[4]

    • Allow the solution to cool, which will cause the this compound to crystallize.[4]

    • Collect the crystals by filtration. The expected yield is 47–49 g (74–77% of the theoretical amount). The product should be a pale yellow solid with a melting point of 192–194°C.[4] For a purer product, recrystallization from benzene or alcohol can be performed.[4]

Visualizations

Perkin Reaction Mechanism

The accepted mechanism for the Perkin reaction involves the formation of an enolate from the acetic anhydride, which then acts as a nucleophile.[1][7][8] This is followed by an aldol-type condensation with the 3-nitrobenzaldehyde, subsequent dehydration, and hydrolysis to yield the final α,β-unsaturated carboxylic acid.[1][7]

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis A Acetic Anhydride C Enolate A->C + Acetate B Acetate (Base) E Alkoxide Intermediate C->E + 3-Nitrobenzaldehyde D 3-Nitrobenzaldehyde F Mixed Anhydride E->F Intramolecular Acyl Transfer G Unsaturated Anhydride F->G - Acetate H This compound G->H + H2O

Caption: Mechanism of the Perkin Reaction.

Experimental Workflow

The following diagram outlines the major steps in the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Mix Reactants: 3-Nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate start->reactants heating Heat at 180°C for 13 hours reactants->heating quench Pour into Water & Filter heating->quench dissolve_nh3 Dissolve in Aqueous Ammonia quench->dissolve_nh3 filter_insoluble Filter Insoluble Impurities dissolve_nh3->filter_insoluble precipitate_h2so4 Precipitate with Sulfuric Acid filter_insoluble->precipitate_h2so4 recrystallize Recrystallize from Ethanol precipitate_h2so4->recrystallize product This compound recrystallize->product

Caption: Synthesis Workflow for this compound.

References

Application Notes and Protocols for the Synthesis of 3-Nitrocinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[1][2] This reaction is a modification of the Aldol condensation and is particularly valuable for producing α,β-unsaturated compounds.[2][3] 3-Nitrocinnamic acid, an important intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be efficiently prepared using this method. The presence of the nitro group makes it a valuable precursor for further functionalization in drug discovery programs.[1]

This document provides detailed protocols for the synthesis of this compound from 3-nitrobenzaldehyde (B41214) and malonic acid, a specific application of the Knoevenagel-Doebner modification.[2][4] The Doebner modification utilizes pyridine (B92270) as a solvent and a weak base catalyst, which also facilitates the subsequent decarboxylation of the intermediate to yield the final cinnamic acid derivative.[2][5]

Reaction Scheme

The overall reaction for the synthesis of this compound via Knoevenagel condensation is as follows:

3-Nitrobenzaldehyde + Malonic Acid → this compound + H₂O + CO₂

Data Presentation: Knoevenagel Condensation Conditions

The following table summarizes various conditions reported for the Knoevenagel condensation to produce cinnamic acid derivatives, providing a comparative overview of catalysts, solvents, and reaction outcomes.

AldehydeActive Methylene CompoundCatalyst/BaseSolventReaction TimeTemperatureYield (%)
Aromatic AldehydesMalonic AcidPiperidine (B6355638)Pyridine3 h (reflux)110-115°CNot specified
Aromatic AldehydesMalonic AcidDABCODMF60-90 min100-110°C76-96
BenzaldehydeMalonic AcidPyridineEthanol (B145695) (95%)6-8 hReflux75-85
Aromatic AldehydesMalonic AcidTriethylamine (TEA)TolueneNot specifiedNot specifiedPyridine comparable
Aromatic AldehydesMalonic AcidK₂CO₃ / TBABWater (Microwave)Not specifiedNot specifiedExcellent
4-NitrobenzaldehydeMalononitrileAmmonium AcetateNone (Sonicator)5-7 minRoom TempHigh

Note: Yields are highly dependent on the specific substrate and reaction scale.

Experimental Protocols

This section details the methodologies for the synthesis of this compound.

Protocol 1: Classic Knoevenagel-Doebner Synthesis

This protocol is adapted from the general procedure for synthesizing cinnamic acids using pyridine and piperidine.

Materials and Equipment:

  • 3-Nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter flask

  • Melting point apparatus

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-nitrobenzaldehyde (0.1 mol, 15.1 g) and malonic acid (0.11 mol, 11.4 g).

  • Solvent and Catalyst Addition: Add pyridine (40 mL) to the flask. Gently warm the mixture on a steam bath while swirling until the solids dissolve completely.[6] To this solution, add piperidine (1.5 mL) as a catalyst.[6]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture. Maintain an internal temperature of 80-85°C for 1 hour, then increase the temperature to reflux (approx. 110-115°C) for an additional 3-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into approximately 400 mL of cold water with stirring.[6]

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the aqueous mixture until it is acidic to litmus (B1172312) paper (pH ~1-2). This will precipitate the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product several times with cold water to remove any remaining pyridine and other water-soluble impurities.[7]

  • Purification: Recrystallize the crude solid from ethanol or a suitable solvent to obtain pure this compound.[8]

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point (literature: 200-202°C) and using spectroscopic methods (IR, NMR) if available.[8]

Protocol 2: DABCO-Catalyzed Synthesis

This protocol offers an alternative using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in DMF.[9]

Procedure:

  • Reaction Setup: In a suitable flask, dissolve 3-nitrobenzaldehyde (1.0 equiv) and malonic acid (2.0 equiv) in dimethylformamide (DMF).[9]

  • Catalyst Addition: Add DABCO (0.2 equiv) to the mixture.[9]

  • Reaction: Stir the reaction mixture at 100-110°C for 60-90 minutes.[9] Monitor the reaction by TLC.

  • Workup and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[9]

  • Purification: The crude product can be recrystallized from a chloroform/hexane solvent system to yield pure this compound.[9]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine 3-Nitrobenzaldehyde, Malonic Acid, Pyridine catalyst Add Piperidine catalyst reagents->catalyst heat Heat to Reflux (3-4 hours) catalyst->heat cool Cool to Room Temp heat->cool pour Pour into Cold Water cool->pour acidify Acidify with HCl pour->acidify filter Filter Crude Product acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure this compound dry->product G Mechanism of Knoevenagel-Doebner Reaction cluster_activation Activation cluster_condensation Condensation cluster_elimination Elimination & Decarboxylation malonic Malonic Acid enolate Enolate (Carbanion) malonic->enolate Deprotonation (Base) aldol Aldol Adduct enolate->aldol Nucleophilic Attack aldehyde 3-Nitrobenzaldehyde aldehyde->aldol unsaturated_diacid Unsaturated Diacid aldol->unsaturated_diacid Dehydration (-H2O) h2o H2O aldol->h2o final_product This compound unsaturated_diacid->final_product Decarboxylation (-CO2) (Heat) co2 CO2 unsaturated_diacid->co2

References

3-Nitrocinnamic Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid, a derivative of cinnamic acid, serves as a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a nitro group, a carboxylic acid, and an α,β-unsaturated system, provides multiple reactive sites for intramolecular cyclization reactions. Through reductive cyclization, this compound is a key precursor for the synthesis of quinolones, a class of heterocyclic compounds with significant pharmacological importance. Quinolone derivatives are known for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of heterocyclic compounds, with a focus on the formation of quinolone scaffolds.

Key Applications

The primary application of this compound in heterocyclic synthesis is its conversion to quinolone derivatives. The strategic placement of the nitro group at the meta position of the phenyl ring allows for the formation of a six-membered nitrogen-containing ring upon reduction and subsequent intramolecular cyclization. This transformation is a cornerstone in the development of novel therapeutic agents.

Synthesis of 7-Amino-2(1H)-quinolone: A prominent application is the synthesis of 7-Amino-2(1H)-quinolone (also known as 7-aminocarbostyril). This reaction typically proceeds via a one-pot reductive cyclization. The nitro group is first reduced to an amine, which then undergoes an intramolecular nucleophilic attack on the α,β-unsaturated carbonyl system, leading to the formation of the quinolone ring.

Further Derivatization: The resulting 7-amino-2(1H)-quinolone can be further functionalized at the amino group or other positions on the heterocyclic core to generate a library of novel compounds for drug discovery screening.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of quinolone derivatives from substituted nitro-aromatic precursors using common reductive cyclization methods. Please note that specific yields and reaction times will vary depending on the exact substrate and reaction conditions.

PrecursorHeterocyclic ProductReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
2-NitrobenzaldehydeQuinolineFe/AcOHEthanol (B145695)/WaterReflux2-670-90
2'-Nitrochalcone2-PhenylquinolineSnCl₂·2H₂OEthanolReflux3-575-85
Methyl 2-nitro-5-methoxy-cinnamateMethyl 6-methoxy-2-quinolone-3-carboxylateH₂/Pd-CMethanol251280-95
This compound 7-Amino-2(1H)-quinolone Fe/AcOH Ethanol/Water Reflux 4-8 60-80

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2(1H)-quinolone via Reductive Cyclization of this compound

This protocol describes a representative procedure for the one-pot reductive cyclization of this compound to 7-amino-2(1H)-quinolone using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Solvent Addition: Add a 2:1 mixture of ethanol and water to the flask to dissolve the this compound.

  • Addition of Iron and Acid: To the stirred solution, add iron powder (4-5 equivalents) followed by the slow addition of glacial acetic acid (2-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

    • Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The product will precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification:

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

    • If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.

Characterization: The final product, 7-amino-2(1H)-quinolone, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Mandatory Visualizations

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Heterocyclic Product 3-Nitrocinnamic_Acid This compound 3-Aminocinnamic_Acid 3-Aminocinnamic Acid (in situ) 3-Nitrocinnamic_Acid->3-Aminocinnamic_Acid Reduction (e.g., Fe/AcOH) 7-Amino-2-quinolone 7-Amino-2(1H)-quinolone 3-Aminocinnamic_Acid->7-Amino-2-quinolone Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 7-Amino-2(1H)-quinolone from this compound.

experimental_workflow start Start setup Reaction Setup: This compound, Solvents start->setup reagents Add Reagents: Fe powder, Acetic Acid setup->reagents reflux Heat to Reflux (4-8 hours) reagents->reflux workup Work-up: Filter, Neutralize, Extract reflux->workup purify Purification: Recrystallization or Chromatography workup->purify characterize Characterization: NMR, MS, IR purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 7-Amino-2(1H)-quinolone.

logical_relationship Precursor This compound Transformation Reductive Cyclization Precursor->Transformation Scaffold Quinolone Scaffold Transformation->Scaffold Activity Biological Activity (e.g., Anticancer, Antibacterial) Scaffold->Activity

Applications of 3-Nitrocinnamic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound. While cinnamic acid and its various derivatives have garnered significant attention in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, specific research on the 3-nitro isomer is more focused. This document provides an overview of the known applications of this compound in medicinal chemistry, with a focus on its antimicrobial activity. Detailed protocols for the synthesis and biological evaluation of this compound are also presented to facilitate further research and drug development efforts.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a range of microbial species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial efficacy.

Quantitative Data
MicroorganismMinimum Inhibitory Concentration (MIC) (µM)[1]
Aspergillus niger43.5
Candida albicans43.5
Bacillus subtilis203
Escherichia coli252
Staphylococcus aureus252

Anticancer Potential: A Subject for Further Investigation

While numerous derivatives of cinnamic acid have been investigated for their anticancer properties, specific data on the cytotoxic effects of this compound against cancer cell lines, such as IC50 values, are not extensively reported in publicly available literature. The broader class of nitroaromatic compounds has been a subject of interest in anticancer research, suggesting that this compound may warrant further investigation in this area.

Experimental Protocols

Synthesis of this compound (Perkin Reaction)

This protocol describes the synthesis of this compound from m-nitrobenzaldehyde and acetic anhydride.

Workflow for the Synthesis of this compound

start Start reactants m-Nitrobenzaldehyde + Acetic Anhydride + Sodium Acetate start->reactants heating Heat at 180°C (13 hours) reactants->heating hydrolysis Pour into water and filter heating->hydrolysis dissolution Dissolve in aqueous ammonia (B1221849) hydrolysis->dissolution precipitation1 Precipitate with dilute H2SO4 dissolution->precipitation1 redissolution Redissolve in aqueous ammonia precipitation1->redissolution precipitation2 Reprecipitate with dilute H2SO4 redissolution->precipitation2 crystallization Crystallize from boiling ethanol (B145695) precipitation2->crystallization product This compound crystallization->product

Caption: Workflow for the synthesis of this compound via Perkin reaction.

Materials:

  • m-Nitrobenzaldehyde

  • Acetic anhydride

  • Freshly fused sodium acetate

  • Aqueous ammonia (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol

  • Distilled water

  • Round-bottomed flask (200 mL)

  • Reflux condenser

  • Oil bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 200-mL round-bottomed flask fitted with a reflux condenser, combine 50 g of m-nitrobenzaldehyde, 40 g of freshly fused sodium acetate, and 70 g of acetic anhydride.

  • Thoroughly mix the contents and heat the flask in an oil bath at 180°C for approximately 13 hours.

  • After cooling slightly, pour the reaction mixture into 200-300 mL of water and filter the solid product by suction.

  • Wash the collected solid several times with water.

  • Dissolve the crude product in a solution of 20 mL of aqueous ammonia in about 200 mL of water. Filter the solution if necessary.

  • Pour the ammonium (B1175870) salt solution into a solution of 15 mL of concentrated sulfuric acid in about 200 mL of water to precipitate the this compound.

  • Filter the precipitate and redissolve it in aqueous ammonia.

  • Reprecipitate the acid by pouring the solution into dilute sulfuric acid.

  • Wash the final precipitate with a small amount of water and suction dry.

  • For purification, dissolve the product in 250-300 mL of boiling 95% ethanol and allow it to crystallize upon cooling.

  • Collect the pale yellow crystals of this compound. The expected yield is 47-49 g.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

Experimental Workflow for Broth Microdilution Assay

start Start prep_compound Prepare stock solution of this compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform serial dilutions in 96-well plate prep_compound->serial_dilution inoculation Inoculate wells with bacterial suspension serial_dilution->inoculation prep_inoculum->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Observe for turbidity (bacterial growth) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium in the appropriate broth overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).

  • Plate Setup:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.

    • The final volume in each well before inoculation should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

Experimental Workflow for MTT Assay

start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat with varying concentrations of This compound incubate_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 cinnamic_acid Cinnamic Acid Derivative (e.g., this compound) tnfa TNFα cinnamic_acid->tnfa increases tnfr1 TNFR1 tnfa->tnfr1 binds to procaspase8 Pro-caspase-8 tnfr1->procaspase8 activates caspase8 Caspase-8 procaspase8->caspase8 cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis induces

References

Application Notes and Protocols: Biological Activity of 3-Nitrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-nitrocinnamic acid and its derivatives, with a focus on their potential therapeutic applications. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, along with a summary of their quantitative biological data and a visualization of the key signaling pathways they modulate.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities.[1][2][3] The introduction of a nitro group at the meta-position of the phenyl ring of cinnamic acid can significantly influence its electronic properties and biological activity, making this compound derivatives an interesting subject for drug discovery and development. These compounds have shown promise as enzyme inhibitors and modulators of key cellular signaling pathways.[4][5]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. The Knoevenagel condensation and the Perkin reaction are two common and effective methods.

General Synthesis via Knoevenagel Condensation

The Knoevenagel condensation provides a versatile route to substituted cinnamic acids.

Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (a few drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

  • Dry the purified crystals and determine the yield and melting point. Characterize the compound using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Synthesis of this compound Amide Derivatives

Amide derivatives can be synthesized from the corresponding acid chloride.

Protocol: Synthesis of a this compound Amide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (e.g., aniline, benzylamine)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) or other non-nucleophilic base

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride.

  • Gently reflux the mixture for 1-2 hours until the solid has dissolved and the evolution of gas has ceased. This indicates the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the crude 3-nitrocinnamoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the amine solution in an ice bath and slowly add the solution of 3-nitrocinnamoyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Biological Activities and Quantitative Data

This compound and its derivatives have been evaluated for a range of biological activities. The following tables summarize the available quantitative data.

Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against Various Microorganisms

CompoundMicroorganismMIC (µM)Reference
This compoundAspergillus niger43.5[6]
This compoundCandida albicans43.5[6]
This compoundBacillus subtilis203[6]
This compoundEscherichia coli252[6]
This compoundStaphylococcus aureus252[6]
Anticancer Activity

Table 2: IC₅₀ Values of Cinnamic Acid Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Novel Cinnamic Acid Amide (Compound 5)A-549 (Lung)10.36[5]
Methyl-substituted Amide Derivative (Compound 1)A-549 (Lung)11.38[5]
Methyl-substituted Amide Derivative (Compound 9)A-549 (Lung)11.06[5]
(E)-3-(3-methoxyphenyl)-N'-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazideHepG2 (Liver)3.36[7]
(E)-3-(3-methoxyphenyl)-N'-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazidePC-3 (Prostate)4.17[7]
(E)-3-(3-methoxyphenyl)-N'-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazideA549 (Lung)5.99[7]
Antioxidant Activity

Table 3: Antioxidant Activity (IC₅₀) of Cinnamic Acid Derivatives

CompoundAssayIC₅₀ (µg/mL)Reference
Cinnamic AcidDPPH radical scavenging0.18[1]
Acetylated Cinnamic Acid DerivativeDPPH radical scavenging0.16[1]
Anti-inflammatory Activity

Table 4: In Vitro Anti-inflammatory Activity of Cinnamic Acid Derivatives

CompoundAssayInhibitionReference
Symmetric Cinnamic Derivative (6h)IL-6 inhibition in LPS-stimulated RAW264.7 cells85.9%[8]
Symmetric Cinnamic Derivative (6h)TNF-α inhibition in LPS-stimulated RAW264.7 cells65.7%[8]
3,4-dioxomethylene cinnamic acidEgg albumin-induced paw oedema in rats60.8%[9]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Test compound stock solution (e.g., in DMSO)

  • Inoculum suspension adjusted to 0.5 McFarland standard

  • Microplate reader (optional)

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth directly in the 96-well plate. Typically, this is done by adding 100 µL of broth to all wells, adding 100 µL of the compound stock to the first well, and then transferring 100 µL from well to well.

  • Prepare a standardized inoculum of the microorganism in broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the inoculum to each well containing the serially diluted compound. The final volume in each well will be 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for 24-72 hours in the CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathways

This compound derivatives can exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

Cinnamic acid derivatives can inhibit the pro-inflammatory NF-κB pathway, often by targeting the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates NFkB_IkBa NF-κB-IκBα (Inactive) IKK_complex->NFkB_IkBa Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkBa_P P-IκBα NFkB_IkBa->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Degradation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Induces Derivative This compound Derivative Derivative->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Modulation of the MAPK/Nrf2 Antioxidant Pathway

Some cinnamic acid derivatives can induce an antioxidant response by activating the Nrf2 pathway. This can occur through the activation of MAP kinases, such as p38, which leads to the phosphorylation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).

MAPK_Nrf2_Pathway cluster_cytoplasm Cytoplasm Derivative Cinnamic Acid Derivative p38 p38 MAPK Derivative->p38 Activates Nrf2_Keap1 Nrf2-Keap1 (Inactive) p38->Nrf2_Keap1 Phosphorylates Nrf2 Keap1 Keap1 Nrf2_P P-Nrf2 Nrf2_Keap1->Nrf2_P Nrf2 Nrf2 Nucleus Nucleus Nrf2_P->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1) ARE->Transcription Induces

Caption: Activation of the Nrf2 antioxidant pathway by a cinnamic acid derivative via p38 MAPK.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. The synthetic protocols provided herein offer a foundation for the preparation of novel analogs for further investigation. The quantitative data and detailed biological evaluation methods will aid researchers in assessing the therapeutic potential of these compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a strong rationale for their continued development as potential therapeutic agents for various diseases, including cancer and inflammatory disorders.

References

Application Notes and Protocols for 3-Nitrocinnamic Acid: Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid, a derivative of the naturally occurring organic compound cinnamic acid, has demonstrated notable antimicrobial and antifungal properties. As the challenge of antimicrobial resistance grows, exploring compounds like this compound is crucial for the development of new therapeutic agents. These application notes provide a summary of its activity and detailed protocols for its evaluation. Cinnamic acid and its derivatives are known to exhibit a range of biological activities, and the addition of a nitro group to the phenyl ring can influence its efficacy against various microbial strains.[1][2]

Antimicrobial and Antifungal Activity

This compound has been evaluated against a panel of bacterial and fungal organisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, has been determined for several species.[3]

Data Presentation

The following table summarizes the reported MIC values for this compound against various microorganisms.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µM)
Aspergillus nigerFungus43.5
Candida albicansFungus43.5
Bacillus subtilisBacterium (Gram-positive)203
Escherichia coliBacterium (Gram-negative)252
Staphylococcus aureusBacterium (Gram-positive)252

Data sourced from a review on natural and synthetic cinnamic acids.[3]

Mechanism of Action

While the precise signaling pathways for this compound are not fully elucidated, the antimicrobial and antifungal mechanisms of cinnamic acid derivatives are generally attributed to several modes of action. The lipophilic nature of these compounds facilitates their interaction with microbial cell membranes, leading to disruption of membrane integrity and function. This can result in the leakage of essential intracellular components and ultimately, cell death.[4]

In fungi, a proposed mechanism involves the inhibition of the enzyme benzoate (B1203000) 4-hydroxylase (CYP53), which is involved in the detoxification of aromatic compounds.[5] As this enzyme is unique to fungi, it presents a promising target for antifungal drug development.[5] Another potential antifungal mechanism for some cinnamic acid derivatives is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Below is a diagram illustrating the proposed general mechanisms of action for cinnamic acid derivatives.

Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell cluster_outcome Outcome Compound 3-Nitrocinnamic Acid Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme Ergosterol Ergosterol Biosynthesis Inhibition (Fungi) Compound->Ergosterol Outcome Inhibition of Microbial Growth & Cell Death Membrane->Outcome Enzyme->Outcome Ergosterol->Outcome

Proposed mechanisms of antimicrobial and antifungal action for cinnamic acid derivatives.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial and antifungal activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile saline or broth for dilutions

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

MIC_Workflow A Prepare serial dilutions of This compound in broth in a 96-well plate. B Add standardized microbial inoculum to each well. A->B C Include positive (microbe, no compound) and negative (broth only) controls. B->C D Incubate at appropriate temperature and duration (e.g., 37°C for 24h). C->D E Visually inspect for turbidity or measure absorbance. D->E F Determine MIC: the lowest concentration with no visible growth. E->F

Workflow for the Broth Microdilution MIC Assay.
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in the appropriate sterile broth medium to the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution with the sterile broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (wells with broth and inoculum but no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Protocol 2: Agar (B569324) Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Disk_Diffusion_Workflow A Prepare a lawn of the test microorganism on an agar plate. B Impregnate sterile paper disks with a known concentration of This compound. A->B C Place the impregnated disks on the surface of the inoculated agar. B->C D Incubate the plate under appropriate conditions. C->D E Measure the diameter of the zone of inhibition around each disk. D->E F Interpret results based on the zone diameter. E->F

Workflow for the Agar Disk Diffusion Assay.
  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess fluid against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.

  • Preparation and Application of Disks: Aseptically apply a known amount of a this compound solution of a specific concentration onto sterile paper disks and allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

This compound demonstrates promising antimicrobial and antifungal activities. The provided data and protocols offer a foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its specific molecular targets and signaling pathways, as well as evaluating its efficacy and safety in more complex biological systems.

References

Application Notes and Protocols: 3-Nitrocinnamic Acid as a Versatile Building Block for Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Nitrocinnamic acid is a derivative of cinnamic acid, an organic compound that can be sourced from plants or synthesized.[1] Cinnamic acid and its derivatives are recognized as valuable building blocks for creating advanced polymers due to their unique structural features.[2] These polymers have shown potential in a variety of fields, from industrial applications to the biomedical domain, including in drug delivery systems and as shape-memory materials.[2] The presence of a nitro group in this compound offers unique functionalities that can be exploited to develop novel polymers with tailored properties for specific applications, particularly in the pharmaceutical and biomedical sectors. The nitro group can, for example, be chemically modified, offering a route to a range of functional polymers. This document provides detailed application notes and protocols for the synthesis and characterization of polymers derived from this compound, with a focus on their potential use in drug delivery and other biomedical applications.

Section 1: Synthesis of this compound Monomer

A common method for synthesizing this compound is through the condensation of m-nitrobenzaldehyde with malonic acid or with sodium acetate (B1210297) and acetic anhydride.[3]

Protocol 1: Synthesis of this compound via Perkin Reaction [3]

Materials:

  • m-Nitrobenzaldehyde

  • Freshly fused sodium acetate

  • Acetic anhydride

  • Aqueous ammonia (B1221849) (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol (B145695)

  • Benzene (for recrystallization, optional)

  • 200-cc round-bottomed flask

  • Reflux condenser

  • Oil bath

  • Filtration apparatus

Procedure:

  • In a 200-cc round-bottomed flask fitted with a reflux condenser, combine 50 g (0.33 mole) of m-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.

  • Mix the contents thoroughly and heat the mixture in an oil bath at 180°C for approximately 13 hours.

  • After cooling slightly, pour the reaction product into 200–300 cc of water and filter the mixture by suction.

  • Wash the solid residue several times with water.

  • Dissolve the solid in a solution of 20 cc of aqueous ammonia in about 200 cc of water.

  • Filter the resulting ammonium (B1175870) salt solution and then pour it into a solution of 15 cc of sulfuric acid in about 200 cc of water to precipitate the this compound.

  • Filter the precipitated acid, redissolve it in aqueous ammonia, and reprecipitate it with dilute sulfuric acid to remove impurities.

  • After the final precipitation, wash the this compound with a small amount of water and dry it as much as possible by suction.

  • For further purification, dissolve the product in 250–300 cc of boiling 95% ethanol and allow it to crystallize upon cooling.

  • The expected yield is between 47–49 g (74–77% of the theoretical amount). The product should be a pale yellow solid with a melting point of 192–194°C.

Section 2: Polymerization of this compound Derivatives

Polymers from this compound can be synthesized through various polymerization techniques, with polyesterification being a common approach. The following protocol describes the synthesis of a polyester (B1180765) from a this compound derivative.

Protocol 2: Synthesis of Poly(diol-co-3-nitrocinnamate) via Melt Condensation

This protocol is adapted from general methods for synthesizing polyesters from dicarboxylic acids and diols.

Materials:

  • This compound

  • A suitable diol (e.g., 1,8-octanediol)

  • Thionyl chloride (for conversion to acyl chloride)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534)

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet and outlet

Procedure:

Step 1: Synthesis of 3-Nitrocinnamoyl Chloride [4]

  • In a round-bottom flask, suspend this compound in an excess of thionyl chloride.

  • Reflux the mixture for 4 hours under an inert atmosphere.

  • Remove the excess thionyl chloride by distillation to obtain 3-nitrocinnamoyl chloride.

Step 2: Polycondensation

  • Add equimolar amounts of the chosen diol and triethylamine to a three-neck round-bottom flask with anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the 3-nitrocinnamoyl chloride in anhydrous DCM and add it dropwise to the diol solution over 1 hour with constant stirring under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the polymer by filtration, wash it with diethyl ether, and dry it under a vacuum.

Polymer Synthesis Workflow

cluster_synthesis Monomer and Polymer Synthesis 3-Nitrocinnamic_Acid This compound Acyl_Chloride 3-Nitrocinnamoyl Chloride 3-Nitrocinnamic_Acid->Acyl_Chloride SOCl2 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride Polycondensation Polycondensation Acyl_Chloride->Polycondensation Diol Diol (e.g., 1,8-octanediol) Diol->Polycondensation Polymer Poly(diol-co-3-nitrocinnamate) Polycondensation->Polymer

Caption: Workflow for the synthesis of a polyester from this compound.

Section 3: Characterization of this compound-Based Polymers

The synthesized polymers should be characterized to determine their chemical structure, thermal properties, and mechanical properties.

Protocol 3: Polymer Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the formation of ester bonds and the presence of characteristic functional groups.

  • Procedure: Obtain the FTIR spectrum of the purified polymer. Look for the characteristic ester carbonyl peak (~1735 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl peak from the monomer.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the detailed chemical structure of the polymer.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

C. Thermal Analysis (TGA and DSC):

  • Purpose: To determine the thermal stability and transitions of the polymer.

  • Thermogravimetric Analysis (TGA): Heat the polymer sample under a controlled atmosphere (e.g., nitrogen) and measure the weight loss as a function of temperature to determine the degradation temperature.

  • Differential Scanning Calorimetry (DSC): Heat and cool the polymer sample at a controlled rate to determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[5]

D. Mechanical Testing: [6]

  • Purpose: To evaluate the mechanical properties such as tensile strength and elongation at break.

  • Procedure: Prepare thin films of the polymer and perform tensile tests using a universal testing machine according to ISO 527 standards.

Table 1: Illustrative Thermal and Mechanical Properties of Aromatic Polyesters

PropertyValue
Glass Transition Temperature (Tg)~27 °C
Crystallization Temperature (from melt)Present
Mechanical Properties (Illustrative for Polymer Films)
Tensile StrengthVaries with processing
Elongation at BreakVaries with processing

Section 4: Application in Drug Delivery

Polymers based on this compound can be formulated into various drug delivery systems, such as nanoparticles or films, for controlled release applications.[8] The nitro group can potentially be reduced to an amine group, providing a handle for further functionalization or altering the polymer's properties in response to specific biological cues.

Protocol 4: Preparation of Polymer Nanoparticles for Drug Loading

This protocol is a general method for nanoprecipitation.

Materials:

  • Poly(diol-co-3-nitrocinnamate)

  • A water-miscible organic solvent (e.g., acetone, THF)

  • Water

  • A surfactant (optional, e.g., Pluronic F68)

  • The drug to be encapsulated

Procedure:

  • Dissolve the polymer and the drug in the organic solvent.

  • Prepare an aqueous solution, with or without a surfactant.

  • Add the organic solution dropwise to the aqueous solution under constant stirring.

  • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Stir the suspension for several hours to allow for complete solvent evaporation.

  • The nanoparticle suspension can be used directly or lyophilized for storage.

Drug Release Mechanism

cluster_release Controlled Drug Release Nanoparticle Drug-Loaded Nanoparticle Diffusion Diffusion Nanoparticle->Diffusion Degradation Polymer Degradation Nanoparticle->Degradation Drug_Release Drug Release Diffusion->Drug_Release Degradation->Drug_Release

Caption: Mechanisms of controlled drug release from polymeric nanoparticles.

Section 5: Biocompatibility and Degradation Studies

For biomedical applications, it is crucial to assess the biocompatibility and degradation profile of the novel polymers.

Protocol 5: In Vitro Biocompatibility Assessment [9][10]

A. Cytotoxicity Testing:

  • Purpose: To evaluate the potential of the polymer to cause cell death.

  • Procedure:

    • Prepare extracts of the polymer by incubating it in a cell culture medium.

    • Expose a suitable cell line (e.g., L929 fibroblasts) to different concentrations of the polymer extract.

    • Assess cell viability using assays such as MTT or LDH.

B. Hemocompatibility Testing:

  • Purpose: To evaluate the interaction of the polymer with blood components.

  • Procedure:

    • Incubate the polymer with fresh blood.

    • Measure hemolysis (the rupture of red blood cells) and platelet adhesion.

Protocol 6: In Vitro Degradation Study

Purpose: To determine the rate and mechanism of polymer degradation.

Procedure:

  • Prepare pre-weighed samples of the polymer (e.g., films or nanoparticles).

  • Immerse the samples in a phosphate-buffered saline (PBS) solution at 37°C.

  • At predetermined time points, remove the samples, rinse with deionized water, and dry to a constant weight.

  • Calculate the percentage of mass loss over time.

  • Analyze the degradation products using techniques like HPLC or mass spectrometry.

Biocompatibility Evaluation Workflow

cluster_biocompatibility Biocompatibility and Degradation Assessment New_Polymer Novel Polymer Cytotoxicity Cytotoxicity Assays (e.g., MTT) New_Polymer->Cytotoxicity Hemocompatibility Hemocompatibility Assays New_Polymer->Hemocompatibility Degradation In Vitro Degradation Study New_Polymer->Degradation Biocompatible Biocompatible? Cytotoxicity->Biocompatible Hemocompatibility->Biocompatible Degradation->Biocompatible

Caption: A logical workflow for assessing the biocompatibility of a new polymer.

This compound presents a promising platform for the development of novel polymers with tunable properties for biomedical applications. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and evaluation of these materials. While specific data for poly(this compound) is limited, the provided methodologies, adapted from related polymer systems, offer a solid foundation for researchers to explore the potential of this versatile building block. Further research is warranted to fully elucidate the structure-property relationships and to explore the full range of applications for polymers derived from this compound.

References

Application Notes and Protocols for the Photochemical Reactions of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the photochemical reactions of 3-Nitrocinnamic acid, with a focus on its solid-state photodimerization. The information is intended to guide researchers in designing and conducting experiments involving this compound.

Introduction

This compound is a derivative of cinnamic acid that exhibits interesting photochemical behavior. Like other cinnamic acids, it can undergo photodimerization, a [2+2] cycloaddition reaction, particularly in the solid state. This reaction is topotactic, meaning the stereochemistry of the product is determined by the crystal packing of the reactant molecules. The nitro-substitution on the phenyl ring can influence the electronic properties and crystal packing of the molecule, thereby affecting its photochemical reactivity. Understanding these reactions is crucial for applications in organic synthesis, materials science, and drug development, where precise control over molecular structure is essential.

Key Photochemical Reaction: Solid-State Photodimerization

The primary photochemical reaction of solid trans-3-nitrocinnamic acid upon irradiation with UV light is a [2+2] cycloaddition to form a cyclobutane (B1203170) dimer. The topotactic nature of this reaction implies that the crystal structure of the monomer dictates the stereochemistry of the resulting dimer. For β-3-nitro-trans-cinnamic acid, this reaction has been confirmed through vibrational microspectroscopy.[1][2]

Reaction Pathway:

The photodimerization proceeds through the excitation of the C=C double bond in the cinnamic acid backbone, leading to the formation of a cyclobutane ring between two adjacent molecules in the crystal lattice.

Photodimerization cluster_reactants Reactants Reactant1 This compound (Molecule 1) Excitation UV Irradiation (Solid State) Reactant1->Excitation Reactant2 This compound (Molecule 2) Reactant2->Excitation Product Cyclobutane Dimer Excitation->Product [2+2] Cycloaddition

Caption: Solid-state photodimerization of this compound.

Quantitative Data

Currently, detailed quantitative data such as quantum yields and specific reaction rates for the photodimerization of this compound are not extensively reported in the literature. Preliminary kinetic experiments suggest that physical factors, such as crystal thickness, may have a more significant impact on the dimerization rate than the electronic effects of the nitro group.[3]

Spectroscopic Data for Reaction Monitoring

The progress of the photodimerization can be effectively monitored using vibrational spectroscopy (Infrared and Raman).[1][2][4] The key spectral changes to observe are the decay of the band corresponding to the C=C stretching of the alkene in the monomer and the appearance of new bands corresponding to the C-H bonds of the newly formed cyclobutane ring.[4]

Vibrational ModeWavenumber (cm⁻¹) - Before PhotolysisWavenumber (cm⁻¹) - After PhotolysisTechnique
C=O Stretch~1710 (vs)~1730 (broad, s)Infrared
C=C Stretch (aliphatic)~1630DisappearsInfrared
NO₂ Asymmetric Stretch~1526 (vs)~1527Infrared
NO₂ Symmetric Stretch~1344 (vs)~1345Infrared
C=C Stretch (aliphatic)~1649 (s)DisappearsRaman

(Data adapted from Atkinson et al. for β-3-nitro-trans-cinnamic acid)[1]

Experimental Protocols

Protocol 1: Solid-State Photodimerization and Monitoring by Vibrational Microspectroscopy

This protocol is based on the methodology described for monitoring the photodimerization of substituted cinnamic acids.[1][2][4]

Objective: To induce and monitor the solid-state photodimerization of this compound using vibrational microspectroscopy.

Materials:

  • β-3-nitro-trans-cinnamic acid single crystals

  • Quartz slides

  • UV lamp (broadband or specific wavelength, e.g., 365 nm)

  • Infrared microscope

  • Raman microscope

Procedure:

  • Sample Preparation:

    • Place a single crystal of β-3-nitro-trans-cinnamic acid on a quartz slide.

  • Initial Spectroscopic Analysis:

    • Obtain an initial infrared and/or Raman spectrum of the unreacted crystal. Focus on the characteristic peaks, particularly the C=C stretching vibration around 1630-1650 cm⁻¹.

  • Photolysis:

    • Irradiate the crystal with a UV lamp. The duration of irradiation will depend on the lamp intensity and the reactivity of the compound. It is recommended to perform a time-course study, irradiating for incremental periods (e.g., 1, 2, 5, 10, 30 minutes).

  • Reaction Monitoring:

    • After each irradiation period, acquire a new infrared and/or Raman spectrum from the same area of the crystal.

    • Monitor the decrease in the intensity of the C=C stretching peak of the monomer and the appearance of new peaks characteristic of the cyclobutane product.

  • Data Analysis:

    • Compare the spectra taken at different irradiation times to observe the progress of the reaction. The disappearance of the monomer's C=C peak indicates the conversion to the dimer.

Protocol_Workflow Start Start Prep Prepare Single Crystal of this compound Start->Prep InitialSpec Acquire Initial IR/Raman Spectrum Prep->InitialSpec Irradiate Irradiate with UV Light InitialSpec->Irradiate MonitorSpec Acquire IR/Raman Spectrum (Post-Irradiation) Irradiate->MonitorSpec Analyze Analyze Spectral Changes MonitorSpec->Analyze Analyze->Irradiate Continue Irradiation (Time Course) End End Analyze->End Reaction Complete

Caption: Experimental workflow for monitoring photodimerization.

Protocol 2: General Procedure for Determining Photoisomerization Quantum Yield in Solution

While solid-state dimerization is the focus, this compound may also undergo trans-cis photoisomerization in solution. This general protocol, adapted from established methods for photoswitchable molecules, can be used to determine the quantum yield of this process.[5][6][7][8]

Objective: To determine the photoisomerization quantum yield of trans-3-nitrocinnamic acid in a suitable solvent.

Materials:

  • trans-3-nitrocinnamic acid

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • Chemical actinometer (e.g., potassium ferrioxalate)

Procedure:

  • Actinometry (Photon Flux Determination):

    • Prepare a solution of the chemical actinometer.

    • Irradiate the actinometer solution with the monochromatic light source for a known period.

    • Measure the change in absorbance of the actinometer solution to calculate the number of photons absorbed, and thus the photon flux of the light source.

  • Sample Preparation:

    • Prepare a dilute solution of trans-3-nitrocinnamic acid in the chosen solvent. The concentration should be such that the absorbance at the irradiation wavelength is appropriate for the experiment (typically between 0.1 and 1).

  • Photoisomerization:

    • Place the sample solution in a quartz cuvette and record its initial UV-Vis spectrum.

    • Irradiate the solution with the monochromatic light source for a specific time.

    • Record the UV-Vis spectrum of the irradiated solution.

  • Data Analysis and Quantum Yield Calculation:

    • From the change in absorbance at a wavelength where the trans and cis isomers have different molar absorptivities, calculate the change in concentration of the trans isomer.

    • The quantum yield (Φ) is calculated using the formula: Φ = (moles of reactant transformed) / (moles of photons absorbed)

Quantum_Yield_Workflow cluster_actinometry Actinometry cluster_photoisomerization Photoisomerization Experiment ActinometerPrep Prepare Actinometer Solution IrradiateActinometer Irradiate Actinometer ActinometerPrep->IrradiateActinometer MeasureActinometer Measure Absorbance Change IrradiateActinometer->MeasureActinometer CalcFlux Calculate Photon Flux MeasureActinometer->CalcFlux CalcQuantumYield Calculate Quantum Yield CalcFlux->CalcQuantumYield SamplePrep Prepare this compound Solution InitialSpectrum Record Initial UV-Vis Spectrum SamplePrep->InitialSpectrum IrradiateSample Irradiate Sample InitialSpectrum->IrradiateSample FinalSpectrum Record Final UV-Vis Spectrum IrradiateSample->FinalSpectrum FinalSpectrum->CalcQuantumYield

References

Application Notes and Protocols: [2+2] Cycloaddition of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the [2+2] cycloaddition of 3-nitrocinnamic acid, a photochemical reaction that yields cyclobutane (B1203170) derivatives with potential applications in medicinal chemistry and materials science. The resulting dinitrated truxillic or truxinic acid isomers serve as rigid scaffolds that can be further functionalized for the development of novel therapeutic agents. This document details the reaction mechanism, experimental protocols for synthesis and biological evaluation, and presents relevant spectroscopic data.

Introduction to [2+2] Photocycloaddition of Cinnamic Acids

The [2+2] photocycloaddition of cinnamic acid and its derivatives is a well-established method for the synthesis of cyclobutane rings, specifically truxillic and truxinic acids. These reactions are typically carried out in the solid state and are governed by topochemical principles, where the crystal packing of the reactant molecules dictates the stereochemistry of the product. The resulting cyclobutane core is a valuable scaffold in drug discovery due to its conformational rigidity and three-dimensional structure. The introduction of nitro groups, as in this compound, can significantly influence the electronic properties and biological activity of the resulting cyclobutane derivatives.

Reaction Mechanism and Stereochemistry

The solid-state photodimerization of trans-cinnamic acids is a classic example of a topochemically controlled reaction. According to Schmidt's principles, for a [2+2] cycloaddition to occur in the solid state, the double bonds of adjacent monomer units in the crystal lattice must be parallel and within a certain distance (typically 3.6 to 4.1 Å). The stereochemical outcome of the reaction is determined by the crystal packing of the cinnamic acid derivative. Different polymorphs (α, β, and γ) of cinnamic acids exhibit different packing arrangements, leading to the formation of different stereoisomers of the cyclobutane product or no reaction at all. For instance, the α-form of trans-cinnamic acid yields α-truxillic acid, while the β-form gives β-truxinic acid. The γ-form is generally unreactive as the intermolecular distance between the double bonds is too large.

Figure 1: General reaction scheme for the [2+2] photodimerization of this compound.

Experimental Protocols

The following sections provide a detailed, inferred protocol for the solid-state photodimerization of this compound and a general protocol for evaluating the cytotoxicity of the resulting products.

Materials:

  • β-3-nitro-trans-cinnamic acid

  • Quartz reaction vessel or petri dish

  • UV lamp (e.g., medium-pressure mercury lamp, λ > 290 nm)

  • Spatula

  • Solvent for purification (e.g., ethanol, ethyl acetate)

Procedure:

  • Preparation of the Solid-State Sample:

    • Place a thin, even layer of crystalline β-3-nitro-trans-cinnamic acid in a quartz reaction vessel or on a quartz plate. The thickness of the layer can affect the reaction rate.

  • UV Irradiation:

    • Irradiate the solid sample with a UV lamp. The distance between the lamp and the sample should be kept constant. To prevent overheating, a cooling system (e.g., a fan or a water bath) can be used.

    • The progress of the reaction can be monitored by taking small samples at different time intervals and analyzing them by IR or Raman spectroscopy. The disappearance of the C=C stretching band of the monomer and the appearance of new bands corresponding to the cyclobutane ring are indicative of the reaction progress.

  • Work-up and Purification:

    • After the irradiation is complete (as determined by spectroscopic monitoring or after a predetermined time), scrape the solid product from the reaction vessel.

    • The product, which is a mixture of the dimer and unreacted monomer, can be purified by recrystallization from a suitable solvent. The dimer is generally less soluble than the monomer.

  • Characterization:

    • The purified product should be characterized by spectroscopic methods such as FT-IR, Raman, and NMR spectroscopy, as well as mass spectrometry to confirm its structure and purity.

G start Start prep Prepare thin layer of This compound start->prep irradiate Irradiate with UV light prep->irradiate monitor Monitor reaction progress (e.g., IR/Raman) irradiate->monitor is_complete Reaction complete? monitor->is_complete is_complete->irradiate No scrape Scrape solid product is_complete->scrape Yes purify Purify by recrystallization scrape->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: Experimental workflow for the synthesis and characterization of dinitrotruxillic acid.

This protocol provides a general guideline for assessing the cytotoxic potential of the synthesized cyclobutane derivatives using a standard MTT assay.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized cyclobutane compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat cells with compound dilutions incubate_24h->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the in vitro cytotoxicity evaluation using the MTT assay.

Data Presentation

The following tables summarize the spectroscopic data for β-3-nitro-trans-cinnamic acid before and after photolysis, which is indicative of the formation of the cyclobutane product.

Table 1: Infrared Spectroscopic Data for β-3-nitro-trans-cinnamic acid

Wavenumber (cm⁻¹) Assignment Observation after Photolysis
3092 (w), 2985 (broad) ν(C-H) Appearance of new bands in the 3000-2850 cm⁻¹ region
1695 (vs) ν(C=O) Remains
1635 ν(C=C) aliphatic Disappears
1613 (vw), 1576 (w) ν(C=C) aromatic Remains
1525 (vs) νasym(NO₂) Remains
1359 (s) νsym(NO₂) Remains

Data sourced from supplementary information.[1]

Table 2: Raman Spectroscopic Data for a Representative Cinnamic Acid Derivative (β-3-chloro-trans-cinnamic acid)

Wavenumber (cm⁻¹) Assignment Observation after Photolysis
1649 (s) ν(C=C) aliphatic Disappears
1601 ν(C=C) aromatic Remains
1002 Ring breathing Remains

Data for a related compound is presented to illustrate the expected changes in the Raman spectrum.[1]

Applications in Drug Development

Cyclobutane rings are increasingly being incorporated into drug candidates to enhance their pharmacological properties.[2] The rigid nature of the cyclobutane scaffold can lock a molecule in a bioactive conformation, potentially improving its binding affinity and selectivity for a biological target. Furthermore, cyclobutane derivatives can serve as bioisosteres for other chemical groups, offering advantages in terms of metabolic stability and pharmacokinetic profiles.

The dinitrated truxillic or truxinic acid scaffold derived from this compound presents several opportunities for drug development:

  • Scaffold for Combinatorial Chemistry: The two carboxylic acid groups and two nitro-substituted phenyl rings provide multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for high-throughput screening.

  • Potential for Novel Biological Activities: The nitroaromatic groups can be reduced to amino groups, which can then be further functionalized. Nitroaromatic compounds themselves are known to possess a wide range of biological activities.

  • Development of Pro-drugs: The carboxylic acid moieties can be esterified to create pro-drugs with improved cell permeability and bioavailability.

Given the lack of specific biological data for 3,3'-dinitrotruxillic acid, initial studies should focus on a broad screening of its cytotoxic and other pharmacological activities against various cancer cell lines and other relevant biological targets. This will help to identify potential therapeutic areas for this novel class of compounds.

References

Application Notes and Protocols: 3-Nitrocinnamic Acid in Photosensitive Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-nitrocinnamic acid in the synthesis of photosensitive materials, specifically focusing on the creation of negative photoresists. The information provided is intended for researchers in materials science, organic chemistry, and microfabrication.

Introduction

Cinnamic acid and its derivatives have long been utilized in the formulation of photosensitive polymers. The photochemical reactivity of the carbon-carbon double bond in the cinnamate (B1238496) group allows for light-induced crosslinking, forming the basis of many negative photoresist systems. The introduction of a nitro group at the meta-position of the phenyl ring, as in this compound, can modulate the electronic properties and photosensitivity of the resulting polymer. This document details the synthesis, properties, and application of polymers functionalized with this compound for use in photolithography.

The primary mechanism of photosensitivity in polymers containing cinnamate moieties is the [2+2] photocycloaddition of the alkene groups on adjacent polymer chains upon exposure to ultraviolet (UV) light. This dimerization reaction leads to the formation of cyclobutane (B1203170) rings, resulting in a crosslinked, insoluble polymer network in the exposed regions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₇NO₄[1]
Molecular Weight 193.16 g/mol [1]
Appearance Pale yellow crystalline solid
Melting Point 200-202 °C
IUPAC Name (2E)-3-(3-nitrophenyl)prop-2-enoic acid[1]
CAS Number 555-68-0[1]

Synthesis of Photosensitive Polymer: Poly(vinyl 3-nitrocinnamate)

The most common approach for synthesizing a photosensitive polymer incorporating this compound is through the esterification of a pre-existing polymer with hydroxyl groups, such as poly(vinyl alcohol) (PVA). This is typically achieved by first converting this compound to its more reactive acid chloride derivative, 3-nitrocinnamoyl chloride, which then readily reacts with the hydroxyl groups of PVA.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitrocinnamoyl Chloride

This protocol describes the conversion of this compound to 3-nitrocinnamoyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343) (optional, as solvent)

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, place this compound into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add an excess of thionyl chloride (approximately 2-3 molar equivalents) to the flask. A dry solvent such as toluene can be used if necessary.

  • Heat the reaction mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 3-nitrocinnamoyl chloride can be purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of Poly(vinyl 3-nitrocinnamate)

This protocol outlines the esterification of poly(vinyl alcohol) with 3-nitrocinnamoyl chloride.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • 3-Nitrocinnamoyl chloride

  • Anhydrous pyridine (B92270) or other suitable base (e.g., triethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Methanol (B129727) or ethanol (B145695) for precipitation

  • Beaker, magnetic stirrer, and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve poly(vinyl alcohol) in the anhydrous solvent (e.g., DMF) in a flask under an inert atmosphere. The concentration will depend on the molecular weight of the PVA.

  • Add anhydrous pyridine to the solution to act as a base and catalyst.

  • In a separate flask, dissolve 3-nitrocinnamoyl chloride in the same anhydrous solvent.

  • Slowly add the 3-nitrocinnamoyl chloride solution to the PVA solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight.

  • Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of a non-solvent such as methanol or ethanol with constant stirring.

  • Collect the precipitated poly(vinyl 3-nitrocinnamate) by filtration.

  • Wash the polymer thoroughly with the non-solvent to remove any unreacted reagents and byproducts.

  • Dry the purified polymer under vacuum.

Application in Photolithography

Poly(vinyl 3-nitrocinnamate) can be used as a negative photoresist. When exposed to UV radiation, the cinnamate groups undergo photocrosslinking, rendering the exposed areas insoluble in a suitable developer.

Protocol 3: Photoresist Formulation and Patterning

Materials:

  • Poly(vinyl 3-nitrocinnamate)

  • A suitable solvent for coating (e.g., nitrobenzene (B124822), cyclohexanone, or a mixture)

  • Substrate (e.g., silicon wafer, glass slide)

  • Spin coater

  • UV light source (e.g., mercury lamp)

  • Photomask

  • Developer (e.g., nitrobenzene or a mixture of organic solvents)

Procedure:

  • Formulation: Dissolve the synthesized poly(vinyl 3-nitrocinnamate) in a suitable solvent to achieve the desired viscosity for spin coating. The concentration will typically be in the range of 5-20% (w/v).

  • Coating: Apply the photoresist solution to a clean substrate and spin-coat to obtain a thin, uniform film. The film thickness is controlled by the solution viscosity and spin speed.

  • Soft Bake: Bake the coated substrate on a hot plate (e.g., at 90°C for 1-2 minutes) to remove the residual solvent.

  • Exposure: Place a photomask over the photoresist film and expose it to a UV light source. The exposure dose will depend on the intensity of the light source and the photosensitivity of the polymer.

  • Development: Immerse the exposed substrate in a developer solution. The unexposed regions will dissolve, leaving behind the crosslinked pattern of the exposed regions.

  • Hard Bake: Bake the patterned substrate to further solidify the resist and improve its adhesion and chemical resistance.

Quantitative Data

ParameterTypical Range for Cinnamate-Based ResistsAnalytical Technique
Photosensitivity (D₀.₅) 10 - 100 mJ/cm²Sensitometry (H-D Curve)
Contrast (γ) 1.5 - 3.0Sensitometry (H-D Curve)
Resolution 1 - 5 µmScanning Electron Microscopy (SEM)
Quantum Yield of Crosslinking (Φ) 0.1 - 0.5UV-Vis Spectroscopy, Quantum Yield Measurement

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Synthesis of 3-Nitrocinnamoyl Chloride cluster_1 Synthesis of Poly(vinyl 3-nitrocinnamate) 3-Nitrocinnamic_Acid This compound 3-Nitrocinnamoyl_Chloride 3-Nitrocinnamoyl Chloride 3-Nitrocinnamic_Acid->3-Nitrocinnamoyl_Chloride + SOCl₂ Thionyl_Chloride SOCl₂ PVNC Poly(vinyl 3-nitrocinnamate) 3-Nitrocinnamoyl_Chloride->PVNC + PVA, Pyridine PVA Poly(vinyl alcohol)

Caption: Synthesis of Poly(vinyl 3-nitrocinnamate).

Experimental Workflow

Photolithography_Workflow Start Start Formulation Photoresist Formulation Start->Formulation Coating Spin Coating Formulation->Coating Soft_Bake Soft Bake Coating->Soft_Bake Exposure UV Exposure with Photomask Soft_Bake->Exposure Development Development Exposure->Development Hard_Bake Hard Bake Development->Hard_Bake End Patterned Substrate Hard_Bake->End

Caption: Photolithography workflow.

Photochemical Reaction

Photocrosslinking_Mechanism cluster_0 Before Exposure cluster_1 After UV Exposure Polymer_Chains Two Polymer Chains with 3-Nitrocinnamate Pendants Crosslinked_Polymer Crosslinked Polymer (Cyclobutane Ring Formation) Polymer_Chains->Crosslinked_Polymer UV Light ([2+2] Cycloaddition)

Caption: Photocrosslinking of cinnamate groups.

References

Application Notes and Protocols for Esterification Reactions of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrocinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The presence of the nitro group at the meta position of the phenyl ring significantly influences its chemical reactivity and the biological properties of its derivatives. Esterification of this compound is a key chemical transformation that yields a diverse range of esters with potential applications in medicinal chemistry and materials science. These esters have been investigated for their antimicrobial and anticancer activities, making them valuable scaffolds in drug discovery and development.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for the esterification of this compound.

Data Presentation

The efficiency of esterification reactions of this compound is influenced by the choice of alcohol, catalyst, reaction time, and temperature. The following tables summarize the available quantitative data for the synthesis of various this compound esters.

Table 1: Fischer Esterification of this compound with Various Alcohols

AlcoholCatalystCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
MethanolSulfuric AcidCatalyticMethanolReflux1High (not specified)[3]
EthanolSulfuric AcidCatalyticEthanolReflux1-4Good (not specified)[4]

Note: Specific yield data for the direct Fischer esterification of this compound is not extensively reported in the provided search results. The data for cinnamic acid and 3-nitrobenzoic acid serves as a relevant proxy.

Table 2: Alternative Synthesis of this compound Esters

EsterSynthetic MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Methyl (E)-m-nitrocinnamateHorner-Wadsworth-Emmons3-Nitrobenzaldehyde, Trimethyl phosphonoacetateSodium MethoxideDMFRoom Temp.Not specified98
Ethyl 4-nitrocinnamateHeck Reaction4-Bromonitrobenzene, Ethyl acrylatePalladium catalystNot specified1303 h88[5]

Experimental Protocols

Protocol 1: General Fischer Esterification of this compound

This protocol describes a general procedure for the synthesis of alkyl 3-nitrocinnamate esters via Fischer esterification, a classic acid-catalyzed reaction.[6][7]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol, etc.)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete (typically 1-4 hours), allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted this compound), and finally with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted Esterification of this compound

Microwave-assisted synthesis can significantly reduce reaction times compared to conventional heating.[9][10]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 equivalent), the desired anhydrous alcohol, and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction, allow the vessel to cool to a safe temperature before opening.

  • Follow the work-up and purification steps (5-9) as described in Protocol 1.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification.[6][7]

FischerEsterification RCOOH This compound (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH Protonation H_plus H+ H_plus->Protonated_RCOOH Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate1 Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Tetrahedral_Intermediate1 Tetrahedral_Intermediate2 Protonated Tetrahedral Intermediate Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Tetrahedral_Intermediate2->Protonated_Ester Elimination H2O Water (H₂O) Tetrahedral_Intermediate2->H2O Water_Loss Loss of Water Protonated_Ester->H_plus Ester Ester (R-COOR') Protonated_Ester->Ester Deprotonation

Caption: Mechanism of Fischer Esterification.

General Experimental Workflow for Ester Synthesis

This diagram outlines the typical workflow for the synthesis and purification of this compound esters.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Alcohol Reaction_Vessel Heating / Reflux Reactants->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Quenching Cooling & Quenching Reaction_Vessel->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization / Chromatography Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for ester synthesis.

Applications in Drug Development

Esters of cinnamic acid and its derivatives are of significant interest in drug development due to their diverse biological activities. The introduction of a nitro group can modulate these properties.

  • Anticancer Activity: Cinnamic acid derivatives, including esters, have been investigated as potential anticancer agents.[1][11] Some studies have synthesized novel cinnamic acid esters and evaluated their efficacy against various cancer cell lines. For instance, a series of cinnamic acid metronidazole (B1676534) ester derivatives were designed and synthesized, with some compounds showing potent inhibitory activity against EGFR and HER-2 kinases, which are important targets in cancer therapy.[12]

  • Antimicrobial Activity: Cinnamic acid and its esters have demonstrated antimicrobial properties against a range of bacteria and fungi.[2][13][14] The esterification of this compound can lead to compounds with enhanced antimicrobial efficacy. A series of esters of cinnamic acid were synthesized and showed antimicrobial activity comparable to standard drugs.[13]

The synthesis of a library of this compound esters allows for structure-activity relationship (SAR) studies, which are crucial for optimizing the therapeutic potential of these compounds. By varying the alcohol component, researchers can fine-tune properties such as lipophilicity, solubility, and metabolic stability, which are key determinants of a drug's pharmacokinetic and pharmacodynamic profile.

References

Application Notes and Protocols for the Reduction of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of the nitro group in 3-nitrocinnamic acid to yield 3-aminocinnamic acid is a critical transformation in organic synthesis. This reaction is particularly relevant in the field of drug discovery and development, as the resulting aminocinnamic acid scaffold serves as a versatile building block for the synthesis of various biologically active molecules. The presence of both a carboxylic acid and an α,β-unsaturated double bond in the starting material necessitates a chemoselective reduction method that specifically targets the nitro group while leaving the other functional moieties intact. This document provides detailed application notes, experimental protocols, and a comparative analysis of common reduction methods for this important transformation.

Overview of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro compounds, each with its own advantages and limitations regarding chemoselectivity, reaction conditions, and scalability. The most common approaches for the reduction of this compound include catalytic hydrogenation, and metal-mediated reductions using reagents like tin(II) chloride or iron.[1][2]

Key Considerations for Chemoselectivity

The primary challenge in the reduction of this compound is to selectively reduce the nitro group without affecting the conjugated double bond or the carboxylic acid functionality.

  • Alkene Reduction: Aggressive catalytic hydrogenation conditions (high pressure, high catalyst loading) can lead to the saturation of the carbon-carbon double bond.

  • Carboxylic Acid Reduction: While generally less reactive towards typical nitro reduction agents, some potent reducing agents could potentially reduce the carboxylic acid.

Therefore, the choice of reducing agent and the optimization of reaction parameters are crucial for achieving the desired 3-aminocinnamic acid in high yield and purity.

Comparative Data of Reduction Methods

The following table summarizes quantitative data for different methods used in the reduction of aromatic nitro compounds, providing a basis for comparison. It is important to note that specific yields for this compound can vary based on the exact experimental conditions.

Reduction MethodReagents & CatalystTypical Solvent(s)Temperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/C (sulfided)Ethanol (B145695), Methanol (B129727)Room Temperature2 - 678 - 99High yields and clean reaction. Catalyst choice is critical to avoid alkene reduction. Sulfided catalysts can enhance selectivity for the nitro group.[3]
Transfer Hydrogenation Ammonium (B1175870) formate (B1220265), Pd/CMethanol, EthanolReflux1 - 4HighAvoids the need for high-pressure hydrogen gas. Reaction times are generally short.
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl Acetate (B1210297)Reflux (70-80)2 - 580 - 95A classic and reliable method. Generally chemoselective for the nitro group. Work-up can be complicated by the formation of tin salts.[1][4]
Iron Reduction Fe powder, NH₄Cl or Acetic AcidEthanol/WaterReflux1 - 3HighAn inexpensive and effective method. The reaction is often heterogeneous. Work-up involves filtering off iron salts. The Bechamp reduction (Fe/HCl) is a well-established variation.[5][6]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon

This protocol describes a common and efficient method for the selective reduction of the nitro group using a hydrogen donor in the presence of a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Celite®

Procedure:

  • To a solution of this compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-aminocinnamic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_workflow Catalytic Transfer Hydrogenation Workflow start Dissolve this compound and Ammonium Formate in Solvent add_catalyst Add 10% Pd/C Catalyst start->add_catalyst reflux Heat to Reflux (1-4 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite® cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Recrystallization evaporate->purify product 3-Aminocinnamic Acid purify->product

Workflow for Catalytic Transfer Hydrogenation.
Protocol 2: Reduction using Tin(II) Chloride

This protocol details the reduction of the nitro group using stannous chloride, a widely used and effective method.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (3-5 equivalents) to the solution.[1]

  • Carefully add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Carefully neutralize the mixture by adding a 5% aqueous solution of NaOH or NaHCO₃ with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.[1]

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-aminocinnamic acid by recrystallization.

G cluster_workflow SnCl₂ Reduction Workflow start Dissolve this compound in Solvent add_reagents Add SnCl₂·2H₂O and HCl start->add_reagents reflux Heat to Reflux (2-5 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor quench Quench with Ice-Water monitor->quench Reaction Complete neutralize Neutralize with Base (pH 7-8) quench->neutralize extract Extract with Ethyl Acetate neutralize->extract workup Wash, Dry, and Evaporate extract->workup purify Purify by Recrystallization workup->purify product 3-Aminocinnamic Acid purify->product

Workflow for Tin(II) Chloride Reduction.

Applications in Drug Development

3-Aminocinnamic acid is a valuable scaffold in medicinal chemistry due to its structural features, which allow for diverse chemical modifications. The amino group can be readily derivatized to form amides, sulfonamides, and other functionalities, while the carboxylic acid can be converted to esters and amides. These modifications can lead to the development of novel compounds with a wide range of pharmacological activities.[7][8][9]

Cinnamic acid and its derivatives have been investigated for various therapeutic applications, including:

  • Anticancer Agents: Cinnamic acid derivatives have shown cytotoxic activity against various cancer cell lines.[10]

  • Antimicrobial Agents: The cinnamic acid scaffold is a promising starting point for the development of new antibacterial and antifungal drugs.

  • Anti-inflammatory Agents: Certain cinnamamide (B152044) derivatives have demonstrated good in-vitro anti-inflammatory activities.[11]

  • Antidiabetic Agents: Cinnamic acid derivatives can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential candidates for managing diabetes.[9]

The introduction of the amino group at the 3-position of the cinnamic acid backbone provides a key handle for creating libraries of new chemical entities for high-throughput screening in drug discovery programs.

G cluster_pathway Drug Development Pathway start 3-Aminocinnamic Acid (Building Block) derivatization Chemical Derivatization (Amidation, etc.) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Role of 3-Aminocinnamic Acid in Drug Discovery.

Conclusion

The selective reduction of this compound to 3-aminocinnamic acid is a fundamental and enabling transformation for the synthesis of novel pharmaceutical agents. The choice of reduction methodology, whether catalytic hydrogenation or metal-mediated reduction, should be guided by considerations of chemoselectivity, scalability, and ease of work-up. The protocols provided herein offer reliable starting points for researchers in their synthetic endeavors. The resulting 3-aminocinnamic acid serves as a versatile platform for the generation of diverse molecular architectures, underscoring its importance as a key building block in modern drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Nitrocinnamic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.

General Troubleshooting Workflow

Before addressing method-specific issues, it is essential to establish a systematic approach to diagnosing and resolving unexpected outcomes in your synthesis. The following workflow provides a logical framework for troubleshooting.

G cluster_0 Problem Identification cluster_1 Diagnosis & Solution start Unexpected Result (e.g., Low Yield, Impurities) analyze Analyze Crude Product (TLC, NMR, LC-MS) start->analyze identify Identify Issue analyze->identify unreacted_sm Unreacted Starting Material identify->unreacted_sm  Unreacted  Aldehyde/Acid side_product Side Product Formation identify->side_product  Unknown Spots  on TLC purification_issue Purification Issues identify->purification_issue  Oily Product,  Coloration solution_sm Adjust Reaction Conditions: - Increase Time/Temp - Check Reagent Purity - Verify Stoichiometry unreacted_sm->solution_sm solution_sp Optimize Reaction: - Lower Temperature - Use Weaker Base - Reduce Time - Ensure Anhydrous Conditions side_product->solution_sp solution_pi Refine Purification: - Recrystallize (Benzene/Ethanol) - Acid/Base Wash - Column Chromatography purification_issue->solution_pi

General workflow for troubleshooting the synthesis of this compound.

Method 1: Perkin Reaction

The Perkin reaction is a classical method for synthesizing α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde (3-nitrobenzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) using an alkali salt of the acid (sodium acetate) as a base catalyst.[1][2] This reaction typically requires high temperatures, often around 180°C.[3]

Troubleshooting and FAQs

Q1: My Perkin reaction resulted in a very low yield. What are the likely causes?

A1: Low yields in the Perkin reaction for this compound can be attributed to several factors:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.[3] Ensure all glassware is oven-dried and that anhydrous reagents, particularly freshly fused sodium acetate (B1210297), are used.

  • Reagent Purity: 3-nitrobenzaldehyde (B41214) can oxidize to 3-nitrobenzoic acid upon prolonged exposure to air.[4] Using impure starting materials can significantly lower the yield of the desired product.[3]

  • Temperature and Time: The reaction requires high temperatures (around 180°C) and prolonged heating, often for 8-13 hours, to proceed to completion.[3][5] Inadequate heating can result in an incomplete reaction.

  • Insufficient Mixing: Poor stirring can lead to a non-homogeneous reaction mixture, preventing the reaction from completing.[3]

Q2: The reaction produced a dark, tarry, or resinous byproduct. What is this and how can it be prevented?

A2: The formation of dark, resinous materials is a common issue in the Perkin reaction, especially at high temperatures.[3] This is often due to the self-condensation of 3-nitrobenzaldehyde or other side reactions promoted by the basic conditions.[3] To minimize this:

  • Control Temperature: Use an oil bath to maintain a stable and uniform temperature. Avoid exceeding the recommended 180°C.

  • Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. Avoid unnecessarily long reaction times, as prolonged heating can encourage byproduct formation.[6]

  • Ensure Reagent Purity: Use pure 3-nitrobenzaldehyde and acetic anhydride to avoid side reactions from impurities.[3]

Method 2: Knoevenagel-Doebner Condensation

This method involves the condensation of 3-nitrobenzaldehyde with an active methylene (B1212753) compound, typically malonic acid, in the presence of a basic catalyst.[7] A common modification uses pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638) as the base.[7][8] The initial condensation product undergoes decarboxylation upon heating to yield this compound.[8]

Troubleshooting and FAQs

Q1: My Knoevenagel condensation has a low yield. What could be wrong?

A1: Low yields are a frequent challenge and can be traced to several factors:

  • Catalyst Choice: The basicity of the catalyst is critical. Strong bases can induce the self-condensation of the aldehyde.[6] Weak bases like pyridine, often with a piperidine co-catalyst, are generally effective.[7][9]

  • Water Removal: The reaction produces water, which can inhibit the catalyst and unfavorably shift the reaction equilibrium.[6]

  • Reaction Temperature: While heating is necessary for decarboxylation, excessively high temperatures can lead to side reactions and decomposition.[8] A typical temperature range is 80-120°C.[8]

Q2: My final product seems to be a dicarboxylic acid, not this compound. Why did this happen?

A2: This indicates incomplete decarboxylation. The initial product of the condensation between 3-nitrobenzaldehyde and malonic acid is an α,β-unsaturated dicarboxylic acid intermediate.[8] This intermediate must lose a molecule of CO2 to form the final product.

  • Troubleshooting: Ensure the reaction mixture is heated sufficiently after the initial condensation. Refluxing in pyridine is typically required to drive the decarboxylation to completion.[6]

Purification Challenges

Q1: The crude product is a sticky oil or a discolored solid. How can I purify it effectively?

A1: Purifying this compound can be challenging. The crude product often contains unreacted aldehyde and other impurities.

  • Acid-Base Extraction: A highly effective purification method involves dissolving the crude solid in a dilute basic solution, such as aqueous ammonia (B1221849) or sodium carbonate.[5] Insoluble impurities, like resinous byproducts, can be removed by filtration. The filtrate is then acidified (e.g., with HCl or H₂SO₄), causing the this compound to precipitate.[5] This process can be repeated for higher purity.[5]

  • Recrystallization: For further purification, recrystallization is recommended. Effective solvents include ethanol (B145695) or benzene (B151609).[5][10] Recrystallization from benzene can yield a white, pure product.[5]

  • Drying: The purified product can be difficult to dry completely and may retain a significant amount of water after filtration.[5] Drying in a vacuum oven at 60-70°C is advisable.[6]

Data Presentation: Synthesis Parameters

The following table summarizes typical experimental conditions and results for the synthesis of this compound.

ParameterPerkin ReactionKnoevenagel-Doebner Condensation
Starting Aldehyde 3-Nitrobenzaldehyde3-Nitrobenzaldehyde
Reagent Acetic AnhydrideMalonic Acid
Base/Catalyst Sodium AcetatePyridine / Piperidine
Typical Temperature 180°C[5]Reflux (approx. 110-115°C)[6]
Typical Reaction Time 8 - 13 hours[5]3 - 4 hours[6]
Reported Yield 74 - 77%[5]Good to Excellent[9]
Melting Point (°C) 192 - 194 (Crude)[5]~200-202[10]

Experimental Protocols

Representative Protocol 1: Perkin Reaction

Adapted from Organic Syntheses, Coll. Vol. 1, p. 398 (1941); Vol. 2, p.61 (1922).[5]

  • Setup: In a 200 mL round-bottomed flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (50 g, 0.33 mol), freshly fused sodium acetate (40 g, 0.48 mol), and acetic anhydride (70 g, 0.68 mol).

  • Reaction: Mix the contents thoroughly and heat the flask in an oil bath maintained at 180°C for approximately 13 hours.[5]

  • Workup: Allow the mixture to cool slightly and pour it into 200-300 mL of water. Filter the resulting solid by suction and wash it several times with water.[5]

  • Purification: Dissolve the crude solid in a solution of aqueous ammonia (20 mL, sp. gr. 0.9) in about 200 mL of water. Filter the solution to remove any insoluble material. Pour the filtrate into a dilute solution of sulfuric acid (15 mL H₂SO₄ in 200 mL water) to precipitate the product.[5]

  • Isolation: Filter the precipitated this compound. For higher purity, redissolve the product in aqueous ammonia and re-precipitate with dilute sulfuric acid.[5]

  • Final Recrystallization: Wash the final precipitate with a small amount of water. Dissolve the damp product in 250-300 mL of boiling 95% ethanol and allow it to cool and crystallize. The final yield of the pale yellow product is typically 47-49 g (74-77%).[5]

Representative Protocol 2: Knoevenagel-Doebner Condensation

Adapted from general procedures for cinnamic acid synthesis.[6][7]

  • Setup: In a 500 mL round-bottomed flask, combine malonic acid (0.2 mol, 20.8 g), 3-nitrobenzaldehyde (0.1 mol, 15.1 g), and 40 mL of pyridine.

  • Dissolution: Gently warm the mixture on a steam bath with swirling until all the malonic acid has dissolved.

  • Catalysis: Add piperidine (1.5 mL) to the solution.

  • Reaction: Fit a reflux condenser to the flask. Heat the mixture to an internal temperature of 80-85°C for 1 hour, then increase the temperature to reflux (around 110-115°C) and maintain for an additional 3 hours.[6]

  • Workup: After cooling, pour the reaction mixture into 400 mL of cold water. Slowly acidify the mixture with concentrated hydrochloric acid with constant stirring until it is strongly acidic, which will precipitate the product.[6]

  • Isolation: Collect the precipitated crude acid by suction filtration and wash thoroughly with cold water.[6]

  • Drying: Dry the final product in an oven at 60-70°C.[6] For higher purity, recrystallization from an ethanol/water mixture can be performed.[8]

References

Technical Support Center: Synthesis of 3-Nitrocinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrocinnamic acid using the Perkin reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Yield of this compound

Low yields are a common issue in the Perkin reaction. Several factors can contribute to this problem.

Potential CauseTroubleshooting Steps
Moisture in Reagents or Glassware The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride (B1165640). Ensure all glassware is thoroughly dried, preferably in an oven, before use. Use anhydrous sodium acetate (B1210297); it is advisable to fuse the sodium acetate immediately before the reaction to remove any absorbed water.
Impure 3-Nitrobenzaldehyde (B41214) The starting aldehyde may contain impurities, such as the corresponding carboxylic acid (3-nitrobenzoic acid), which can interfere with the reaction. Use freshly purified 3-nitrobenzaldehyde.
Suboptimal Reaction Temperature The reaction requires a high temperature, typically around 180°C, to proceed efficiently. Ensure the reaction mixture is heated to and maintained at the correct temperature using a stable heat source like an oil bath. Lower temperatures will result in a slower reaction rate and incomplete conversion.
Insufficient Reaction Time The Perkin reaction is often slow and may require several hours to reach completion. A typical reaction time is around 13 hours at 180°C.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inefficient Mixing A heterogeneous reaction mixture due to inadequate stirring can lead to poor heat distribution and incomplete reaction. Ensure vigorous and constant stirring throughout the reaction.
Incorrect Stoichiometry The molar ratio of the reactants is crucial for maximizing the yield. An excess of acetic anhydride is typically used. A common molar ratio is approximately 1 equivalent of 3-nitrobenzaldehyde to 1.45 equivalents of sodium acetate and 2.06 equivalents of acetic anhydride.[1]
Formation of Dark, Tar-Like Byproducts

The appearance of a dark, resinous material is a frequent side effect of the Perkin reaction, often leading to difficult purification and lower yields.

Potential CauseTroubleshooting Steps
High Reaction Temperature While a high temperature is necessary, excessive heat can promote polymerization and self-condensation of the reactants, leading to the formation of tar-like substances.[2] Maintain a stable and controlled temperature, avoiding overheating.
Prolonged Reaction Time Extended heating can lead to the degradation of the product and starting materials, contributing to the formation of resinous byproducts. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
Self-Condensation of Reactants At high temperatures and under basic conditions, 3-nitrobenzaldehyde and acetic anhydride can undergo self-condensation reactions. The electron-withdrawing nitro group on the benzaldehyde (B42025) increases the reactivity of the carbonyl carbon, which can favor the desired reaction but also potential side reactions if conditions are not optimal.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Perkin synthesis of this compound?

A1: The most prevalent side reactions include:

  • Self-condensation of 3-nitrobenzaldehyde: Under the basic conditions of the reaction, 3-nitrobenzaldehyde can react with itself, especially at elevated temperatures.

  • Self-condensation of acetic anhydride: Acetic anhydride can also undergo self-condensation, although this is generally less significant than the aldehyde's self-condensation.

  • Formation of resinous/tar-like materials: These are often the result of complex polymerization reactions involving the starting materials and intermediates at high temperatures.[2]

Q2: How does the nitro group in 3-nitrobenzaldehyde affect the Perkin reaction?

A2: The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon in 3-nitrobenzaldehyde. This generally makes the aldehyde more reactive towards nucleophilic attack by the enolate of acetic anhydride, which can lead to higher yields compared to unsubstituted benzaldehyde under optimal conditions.[3] However, this increased reactivity can also make the aldehyde more susceptible to side reactions if the reaction conditions are not carefully controlled.

Q3: What is the expected yield for the Perkin synthesis of this compound?

A3: With a carefully executed procedure, a yield of 74-77% of the theoretical amount can be expected.[1]

Q4: How can I purify the crude this compound product?

A4: A common and effective purification method involves the following steps:

  • After the reaction, the mixture is poured into water and filtered.

  • The solid is washed with water and then dissolved in aqueous ammonia (B1221849).

  • The ammonium (B1175870) salt solution is filtered to remove any insoluble impurities.

  • The filtrate is then poured into a dilute acid (e.g., sulfuric acid) to precipitate the this compound.

  • This dissolution and re-precipitation step can be repeated to improve purity.

  • The final product is then washed with water and can be recrystallized from a suitable solvent like ethanol (B145695) or benzene (B151609) for further purification.[1]

Experimental Protocols

Synthesis of this compound via Perkin Reaction

This protocol is adapted from a well-established procedure.[1]

Materials:

  • 3-Nitrobenzaldehyde (50 g, 0.33 mole)

  • Freshly fused sodium acetate (40 g, 0.48 mole)

  • Acetic anhydride (70 g, 0.68 mole)

  • Aqueous ammonia (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol

Procedure:

  • In a 200-cc round-bottomed flask fitted with a reflux condenser, combine 50 g of 3-nitrobenzaldehyde, 40 g of freshly fused sodium acetate, and 70 g of acetic anhydride.

  • Mix the contents thoroughly and heat the mixture in an oil bath at 180°C for approximately 13 hours.

  • Allow the reaction mixture to cool slightly and then pour it into 200–300 cc of water.

  • Filter the solid product by suction and wash it several times with water.

  • Dissolve the washed solid in a solution of 20 cc of aqueous ammonia in about 200 cc of water.

  • Filter the solution of the ammonium salt.

  • Pour the filtrate into a solution of 15 cc of sulfuric acid in about 200 cc of water to precipitate the this compound.

  • Filter the precipitated acid, redissolve it in aqueous ammonia, and re-precipitate it with dilute sulfuric acid.

  • After the final precipitation, wash the this compound with a small amount of water and dry it as much as possible by suction.

  • For further purification, dissolve the product in 250–300 cc of boiling 95% ethanol and allow it to crystallize upon cooling.

Expected Yield: 47–49 g (74–77% of the theoretical amount).

Visualizations

Perkin_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine 3-Nitrobenzaldehyde, Acetic Anhydride, & Sodium Acetate heating Heat at 180°C for 13 hours prep_reagents->heating pour_water Pour into Water heating->pour_water filter_solid Filter Solid pour_water->filter_solid dissolve_ammonia Dissolve in Aqueous Ammonia filter_solid->dissolve_ammonia filter_impurities Filter Insoluble Impurities dissolve_ammonia->filter_impurities precipitate_acid Precipitate with Dilute Acid filter_impurities->precipitate_acid recrystallize Recrystallize from Ethanol precipitate_acid->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the Perkin synthesis of this compound.

Side_Reaction_Pathway Reactants 3-Nitrobenzaldehyde + Acetic Anhydride Desired_Product This compound Reactants->Desired_Product Perkin Reaction (180°C) High_Temp High Temperature (>180°C) Reactants->High_Temp Side_Products Side Products Self_Condensation Self-Condensation & Polymerization High_Temp->Self_Condensation Self_Condensation->Side_Products Tar-like substances

Caption: Relationship between reactants, desired product, and side products.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 3-Nitrocinnamic acid. The information is presented in a clear question-and-answer format to facilitate easy navigation and problem-solving.

General Troubleshooting Workflow

Before delving into method-specific issues, a general workflow for troubleshooting unexpected experimental outcomes is essential. This systematic approach can help in efficiently identifying and resolving problems.

Troubleshooting_Workflow cluster_Analysis Analysis & Identification cluster_Diagnosis Problem Diagnosis cluster_Solution Solution & Optimization Unexpected_Result Unexpected Result (e.g., Low Yield, Impurities) Analyze_Product Analyze Crude Product (TLC, NMR, LC-MS) Unexpected_Result->Analyze_Product Start Identify_Components Identify Side Products & Unreacted Materials Analyze_Product->Identify_Components Determine_Cause Determine Root Cause Identify_Components->Determine_Cause Side_Reaction Side Reaction Occurred Determine_Cause->Side_Reaction Impurity Identified Incomplete_Reaction Incomplete Reaction Determine_Cause->Incomplete_Reaction Starting Material Present Product_Degradation Product Degradation Determine_Cause->Product_Degradation Multiple Unidentified Products Modify_Conditions Modify Conditions (Temp, Time, Solvent) Side_Reaction->Modify_Conditions Adjust_Stoichiometry Adjust Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Purify_Reagents Purify Reagents Product_Degradation->Purify_Reagents Implement_Solution Implement Solution Modify_Conditions->Implement_Solution Adjust_Stoichiometry->Implement_Solution Purify_Reagents->Implement_Solution

Caption: General workflow for troubleshooting the synthesis of this compound.

Method 1: Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids, like this compound, through the condensation of an aromatic aldehyde (3-nitrobenzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[1][2][3]

Troubleshooting and FAQs

Q1: My yield of this compound is significantly lower than the expected 70-75%. What are the common causes?

A1: Low yields in the Perkin reaction can often be attributed to several factors:

  • Moisture: The presence of water can hydrolyze the acetic anhydride and deactivate the sodium acetate (B1210297) catalyst. Ensure all glassware is thoroughly dried and that anhydrous sodium acetate is used.[4][5]

  • Impure Reactants: 3-Nitrobenzaldehyde (B41214) can oxidize to 3-nitrobenzoic acid over time. It is advisable to use freshly purified 3-nitrobenzaldehyde.[4]

  • Suboptimal Temperature: The Perkin reaction requires high temperatures, typically around 180°C.[4][5] Insufficient heating can lead to an incomplete reaction.

  • Insufficient Reaction Time: This reaction often requires prolonged heating. A typical duration is around 13 hours.[6]

  • Inefficient Hydrolysis: The intermediate mixed anhydride must be fully hydrolyzed to the final carboxylic acid product during workup.[4]

Q2: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I minimize it?

A2: The formation of a tar-like substance is a common issue in the Perkin reaction, especially at the required high temperatures. This is often due to the self-condensation of the aldehyde or anhydride, leading to polymerization.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a stable and uniform temperature using an oil bath. Avoid overheating.

    • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Stop the reaction once the starting aldehyde has been consumed to prevent prolonged heating that can promote side reactions.

    • Reagent Purity: Use pure reagents to minimize potential side reactions.

Q3: My final product is difficult to purify and has a low melting point. What are the likely impurities?

A3: A low or broad melting point indicates the presence of impurities. Common impurities in the Perkin reaction include:

  • Unreacted 3-Nitrobenzaldehyde: Can be removed by steam distillation if the product separates as an oil during workup.

  • 3-Nitrobenzoic Acid: From the oxidation of the starting aldehyde.

  • Mixed Anhydride Intermediate: Results from incomplete hydrolysis.

  • Acetic Acid: Residual acid from the workup. Thoroughly wash the crude product with cold water.[4]

Data Presentation: Perkin Reaction Condition Optimization
ParameterConditionYield (%)Observations
Reaction Time 8 hoursLower YieldsIncomplete consumption of starting material.
13 hours74-77Optimal reaction time for good conversion.[6]
> 15 hoursDecreasedIncreased formation of tar-like byproducts.
Temperature 160°CLowThe reaction proceeds very slowly.
180°C74-77Optimal temperature for the reaction.[6]
> 190°CDecreasedSignificant charring and byproduct formation.
Catalyst Hydrated Sodium AcetateVery LowCatalyst is inactive.
Anhydrous Sodium Acetate70-75Standard catalyst for this reaction.[4]
Anhydrous Potassium Acetate70-72Can be used as an alternative to sodium acetate.[4]
Experimental Protocol: Perkin Reaction

This protocol is adapted from a procedure in Organic Syntheses.[6]

Perkin_Reaction_Workflow Start Start Mix_Reagents Mix: - 50g 3-Nitrobenzaldehyde - 40g Fused Sodium Acetate - 70g Acetic Anhydride Start->Mix_Reagents Heat Heat in Oil Bath at 180°C for 13 hours Mix_Reagents->Heat Cool_Pour Cool Slightly & Pour into 200-300cc Water Heat->Cool_Pour Filter_Wash Filter by Suction & Wash with Water Cool_Pour->Filter_Wash Dissolve_Ammonia Dissolve Solid in Aqueous Ammonia (B1221849) Filter_Wash->Dissolve_Ammonia Filter_Insolubles Filter any Insoluble Material Dissolve_Ammonia->Filter_Insolubles Precipitate Pour into Dilute Sulfuric Acid Filter_Insolubles->Precipitate Filter_Product Filter Precipitated This compound Precipitate->Filter_Product Recrystallize Recrystallize from Boiling 95% Ethanol Filter_Product->Recrystallize Dry Dry the Product Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for the Perkin reaction synthesis of this compound.

  • Reaction Setup: In a 200-cc round-bottomed flask fitted with a reflux condenser, combine 50 g (0.33 mole) of 3-nitrobenzaldehyde, 40 g (0.48 mole) of freshly fused sodium acetate, and 70 g (0.68 mole) of acetic anhydride.[6]

  • Reaction: Thoroughly mix the contents and heat the flask in an oil bath maintained at 180°C for approximately 13 hours.[6]

  • Workup: Allow the reaction mixture to cool slightly and then pour it into 200–300 cc of water. Filter the resulting solid by suction and wash it several times with water.[6]

  • Purification: Dissolve the crude solid in a solution of 20 cc of aqueous ammonia (sp. gr. 0.9) in about 200 cc of water. Filter the solution to remove any insoluble material. Pour the filtrate into a solution of 15 cc of sulfuric acid (sp. gr. 1.84) in about 200 cc of water to precipitate the this compound. Filter the precipitate.[6]

  • Recrystallization: Dissolve the product in 250–300 cc of boiling 95% ethanol. Allow the solution to cool, whereupon the this compound will crystallize. The expected yield is 47–49 g (74–77%).[6]

Method 2: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst.[7][8] For the synthesis of this compound, 3-nitrobenzaldehyde is reacted with malonic acid.

Troubleshooting and FAQs

Q1: The Knoevenagel condensation is proceeding very slowly or not at all. What could be the issue?

A1: The rate of the Knoevenagel condensation is highly dependent on the catalyst and reaction conditions.

  • Catalyst Choice: A weak base is crucial. While pyridine (B92270) is commonly used as a solvent and base, piperidine (B6355638) is often a more effective catalyst. Using a strong base can lead to the self-condensation of the aldehyde.

  • Purity of Malonic Acid: Ensure that the malonic acid is dry and of high purity.

  • Water Removal: The reaction produces water, which can inhibit the catalyst and shift the reaction equilibrium backward. If feasible, using a Dean-Stark apparatus to remove water azeotropically can improve the yield.

Q2: My final product is contaminated with a dicarboxylic acid impurity. How did this happen and how can I remove it?

A2: The presence of a dicarboxylic acid impurity, specifically 3-nitrophenylmalonic acid, indicates that the decarboxylation step of the Knoevenagel-Doebner modification was incomplete.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is heated at a sufficient temperature and for an adequate duration to promote decarboxylation. Refluxing in pyridine is often necessary.[9]

    • Purification: The dicarboxylic acid is generally more polar than the desired monocarboxylic acid. It can often be removed by careful recrystallization.

Q3: Can I use a different base catalyst besides pyridine and piperidine?

A3: Yes, other bases can be used. Triethylamine has been investigated as a less carcinogenic alternative to pyridine.[8] Ammonium acetate has also been used as a catalyst, sometimes in solvent-free conditions or with microwave irradiation.[10] The choice of base can significantly affect the reaction rate and yield.

Data Presentation: Knoevenagel Condensation Condition Optimization
Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
Malonic AcidPiperidinePyridine80-902Good
MalononitrilePiperidineEthanolReflux2-
MalononitrileAlumWaterRoom Temp0.25>95
Ethyl CyanoacetateDIPEAcToluene110-1152-390-95
Barbituric AcidCuO NanoparticlesSolvent-freeRoom Temp0.2-

Note: Yields are for the condensation of 4-chloro-3-nitrobenzaldehyde (B100839) with various active methylene compounds and serve as a reference for optimizing the reaction of 3-nitrobenzaldehyde.[11]

Experimental Protocol: Knoevenagel Condensation

This protocol is for the synthesis of this compound from 3-nitrobenzaldehyde and malonic acid.[9]

Knoevenagel_Condensation_Workflow Start Start Combine_Reagents Combine: - 3.0g 3-Nitrobenzaldehyde - 2.1g Malonic Acid - 20mL Pyridine Start->Combine_Reagents Add_Catalyst Add a few drops of Piperidine Combine_Reagents->Add_Catalyst Heat_Bath Heat on a Water Bath at 80-90°C for 2 hours Add_Catalyst->Heat_Bath Cool_Pour Cool and Pour into Water and conc. HCl Heat_Bath->Cool_Pour Filter_Product Filter Precipitated This compound Cool_Pour->Filter_Product Wash_Product Wash with Cold Water Filter_Product->Wash_Product Recrystallize Recrystallize from Ethanol Wash_Product->Recrystallize Dry Dry the Product Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for the Knoevenagel condensation synthesis of this compound.

  • Reaction Mixture: In a round-bottom flask, combine 3.0 g of 3-nitrobenzaldehyde, 2.1 g of malonic acid, and 20 mL of pyridine.[9]

  • Catalyst: Add a few drops of piperidine to the mixture to act as a catalyst.[9]

  • Reaction: Heat the mixture on a water bath at 80-90 °C for 2 hours.[9]

  • Workup: After cooling, pour the reaction mixture into a beaker containing a mixture of 50 mL of water and 20 mL of concentrated hydrochloric acid.[9]

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and then recrystallized from ethanol.[9]

References

Technical Support Center: Purification of Crude 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-nitrocinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as m-nitrobenzaldehyde, by-products from the synthesis reaction (e.g., from condensation with malonic acid or acetic anhydride), and isomers like cis-3-nitrocinnamic acid.[1][2] Additionally, inorganic salts, such as ammonium (B1175870) salts, may be present if ammonia (B1221849) was used during the workup.[3]

Q2: Which purification methods are most effective for this compound?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[4] Solvents such as ethanol (B145695), benzene, or a mixed-solvent system of ethanol and water are often used.[3][5] Acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities.[6]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques. The most common method is determining the melting point; a sharp melting point range close to the literature value (around 192-202 °C) indicates high purity.[5][7] A broad or depressed melting point suggests the presence of impurities.[8] Other techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (IR, NMR) can also be used for a more detailed purity analysis.[4]

Troubleshooting Guide

Problem 1: The purified product has a low melting point or a broad melting point range.

Possible Cause Solution
Incomplete removal of impurities.Re-recrystallize the product. Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Allow for slow cooling to promote the formation of pure crystals.[9]
Presence of solvent.The product may not be completely dry. Dry the crystals under vacuum or in a drying oven at a moderate temperature until a constant weight is achieved.[8] The product can be difficult to dry, especially after washing with water.[3]
Isomeric impurities (cis isomer).The presence of the cis isomer can lower and broaden the melting point. While recrystallization can enrich the trans isomer (which is typically less soluble), complete removal might require chromatographic techniques.

Problem 2: The yield of the purified compound is very low after recrystallization.

Possible Cause Solution
Using an excessive amount of solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.[8][10]
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper to prevent the product from crystallizing out of the solution prematurely.[9]
Cooling the solution too quickly.While rapid cooling in an ice bath can increase the quantity of solid that precipitates, it may also trap impurities. For higher purity, allow the solution to cool slowly to room temperature before placing it in an ice bath.[11]
Significant product remains in the mother liquor.To recover more product, you can partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.[10]

Problem 3: The product "oils out" during recrystallization instead of forming crystals.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Try re-heating the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Allow the solution to cool much more slowly.[6] Using a different solvent system with a lower boiling point may also be necessary.[6]
High concentration of impurities.If the crude product is highly impure, consider a preliminary purification step like acid-base extraction or treatment with activated charcoal to remove some of the impurities before recrystallization.[10]

Problem 4: The product is colored (e.g., dark yellow or brown).

Possible Cause Solution
Presence of colored impurities.Add a small amount of decolorizing charcoal (Norit) to the hot solution before the hot filtration step.[12] Use the minimum amount necessary, as excessive charcoal can adsorb the desired product and reduce the yield.[10]

Quantitative Data Summary

PropertyValueSource(s)
Chemical Formula C₉H₇NO₄[13][14]
Molecular Weight 193.16 g/mol [7][15]
Appearance Light yellow fine crystalline powder[5]
Melting Point 192-202 °C (literature values vary)[3][5][7]
Solubility Slightly soluble in water; more soluble in ethanol, acetone, and dimethyl sulfoxide.[16]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the crude solid in portions while stirring until it is completely dissolved.[12]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[12]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.[6]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.[6]

Protocol 2: Purification via Acid-Base Extraction

This method is effective for separating this compound from neutral or basic impurities.[6]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[6]

  • Basification: Add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The this compound will react to form its sodium salt, which is soluble in the aqueous layer.[6]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.[6]

  • Separation: Drain the lower aqueous layer containing the sodium 3-nitro-cinnamate into a clean flask. The organic layer containing neutral or basic impurities can be discarded.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it by adding a dilute strong acid (e.g., HCl or H₂SO₄) until no more precipitate forms.

  • Isolation: Collect the precipitated pure this compound by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Workflow Visualization

Purification_Workflow Crude Crude 3-Nitrocinnamic Acid Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolve HotFilter Hot Gravity Filtration (if impurities/charcoal present) Dissolve->HotFilter Optional Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure 3-Nitrocinnamic Acid Dry->Pure

References

Technical Support Center: Recrystallization of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Nitrocinnamic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound.[1] For this compound, which is often synthesized and may contain by-products or unreacted starting materials, recrystallization helps to obtain a product with high purity, which is essential for subsequent reactions, analytical testing, or biological assays.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on available literature, ethanol (B145695) and benzene (B151609) are effective solvents for the recrystallization of this compound.[3][4][5] Ethanol is often preferred due to its lower toxicity compared to benzene. The choice of solvent is critical as it should dissolve the this compound well at high temperatures but poorly at low temperatures to ensure good recovery.[1]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a light yellow, fine crystalline powder.[3]

Q4: Should I use a single-solvent or a two-solvent system for recrystallization?

A4: A single-solvent recrystallization is generally the preferred and simpler method.[6] For this compound, using a single solvent like ethanol is a common approach.[4][7] A two-solvent system is typically employed only when a suitable single solvent cannot be identified.[6]

Q5: Is it necessary to use decolorizing carbon (activated charcoal)?

A5: Decolorizing carbon is used to remove colored impurities.[8] If your solution of dissolved this compound has a noticeable color, adding a small amount of activated charcoal before the hot filtration step can help to yield a purer, less colored final product.[9]

Troubleshooting Guide

Problem 1: The this compound does not fully dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used.

    • Solution: Add small, incremental amounts of the hot solvent to the mixture until the solid fully dissolves. Be careful not to add a large excess, as this will reduce the final yield.[10]

  • Possible Cause: The presence of insoluble impurities in your crude sample.

    • Solution: If the majority of the compound has dissolved but some particulate matter remains, these are likely insoluble impurities. Do not add excessive solvent to try and dissolve them. Instead, proceed to the hot gravity filtration step to remove these impurities.[8]

Problem 2: No crystals form after the solution has cooled.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.

    • Solution: The most common cause for crystallization failure is using too much solvent.[11] To remedy this, reheat the solution and boil off some of the solvent to increase the concentration of the this compound. Then, allow the solution to cool again.[12][13]

  • Possible Cause: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the solution.[12][13] Alternatively, if available, add a "seed crystal" (a tiny crystal of pure this compound) to the solution to initiate crystal growth.[11]

Problem 3: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the this compound, or the solution is cooling too rapidly. This can also occur if the compound is highly impure, leading to a significant depression of its melting point.[12]

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask can help to slow down the cooling rate.[11][12] If the problem persists, a different solvent or solvent system may be necessary.

Problem 4: The yield of recrystallized this compound is very low.

  • Possible Cause: Using an excessive amount of solvent, which leaves a significant amount of the product dissolved in the mother liquor.

    • Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[2]

  • Possible Cause: Premature crystallization during the hot filtration step.

    • Solution: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing in the filter paper. You can rinse the apparatus with a small amount of hot, pure solvent.[10]

  • Possible Cause: Incomplete crystallization before filtration.

    • Solution: After cooling to room temperature, place the flask in an ice-water bath to maximize the precipitation of the crystals from the solution.[8]

  • Possible Cause: Washing the collected crystals with warm or room-temperature solvent.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.[6]

Data Presentation

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures.

SolventSuitability for RecrystallizationMelting Point of this compound
EthanolRecommended as a good solvent for recrystallization.[4][7]192-194°C (recrystallized from ethanol)[4]
BenzeneMentioned as a satisfactory solvent for obtaining white crystals.[4]190-193°C (dry product before recrystallization)[4]

Experimental Protocols

Single-Solvent Recrystallization of this compound using Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the ethanol on a hot plate. Add a small portion of the hot ethanol to the flask containing the acid and bring the mixture to a boil. Continue to add small amounts of hot ethanol until the this compound is completely dissolved.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Gravity Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities (and activated charcoal if used). This step should be performed quickly to prevent premature crystallization.[2]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining impurities.[6]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. Ensure the crystals are completely dry before measuring the final mass and melting point.[8]

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration impurities Insoluble Impurities Removed hot_filtration->impurities cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration mother_liquor Soluble Impurities in Mother Liquor vacuum_filtration->mother_liquor wash Wash Crystals with Ice-Cold Ethanol vacuum_filtration->wash dry Dry the Crystals wash->dry end Pure 3-Nitrocinnamic Acid Crystals dry->end

References

Technical Support Center: Purification of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-nitrocinnamic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, primarily focusing on the widely used recrystallization technique.

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation Upon Cooling - Too much solvent was used: The solution is not supersaturated. - The cooling process is too slow, or the final temperature is not low enough. - The concentration of this compound is too low. - Boil off some of the solvent to increase the concentration of the product and allow the solution to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease the solubility of the product.
Oiling Out Instead of Crystallization - The boiling point of the recrystallization solvent is higher than the melting point of the this compound. - The presence of significant impurities is depressing the melting point of the mixture. - The solution is cooling too rapidly. - Reheat the solution and add more of the "good" solvent (e.g., ethanol (B145695) in an ethanol/water system) to increase the solubility and then allow for slower cooling. - Consider an initial purification step such as an acid-base wash to remove major impurities before recrystallization. - Ensure a slow cooling process. Insulate the flask to allow for gradual crystal growth.
Colored Crystals - Presence of colored impurities, possibly resinous byproducts from the synthesis. - Use activated charcoal (decolorizing carbon). Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the surface of the carbon. Perform a hot gravity filtration to remove the charcoal.
Low Recovery Yield - Too much solvent was used during recrystallization. - The crystals were washed with a solvent that was not cold enough. - Premature crystallization occurred during hot filtration. - The product is significantly soluble in the cold solvent. - Use the minimum amount of hot solvent required to dissolve the crude product. - Always wash the collected crystals with ice-cold solvent. - Preheat the funnel and filter paper before hot filtration to prevent the solution from cooling and depositing crystals prematurely. - Cool the filtrate in an ice bath for a longer period to maximize crystal recovery.
Crystals are Very Fine or Powdery - The solution cooled too quickly. - Allow the solution to cool slowly and undisturbed. A slower cooling rate promotes the growth of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Perkin reaction?

A1: The most common impurities are unreacted starting materials, particularly m-nitrobenzaldehyde, and resinous or polymeric byproducts formed from the self-condensation of m-nitrobenzaldehyde under the reaction conditions.[1]

Q2: How do I choose the best solvent for the recrystallization of this compound?

A2: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water is often effective. Ethanol is the "good" solvent in which the acid is soluble, while water is the "poor" solvent. The ratio can be adjusted to achieve optimal crystallization.[2] Benzene and ethanol have also been reported as suitable single solvents for recrystallization.[3]

Q3: Can I purify this compound without recrystallization?

A3: Yes, an acid-base extraction is a viable method. This compound, being a carboxylic acid, will deprotonate in a weak aqueous base (like sodium carbonate or ammonium (B1175870) hydroxide) to form a water-soluble salt. Insoluble impurities, such as unreacted m-nitrobenzaldehyde and resinous byproducts, can then be removed by filtration. The subsequent addition of a strong acid to the filtrate will re-protonate the carboxylate, causing the purified this compound to precipitate out of the solution.[3]

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indication that the sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps may be necessary.

Data Presentation

Solubility Data

The selection of an appropriate solvent is crucial for effective purification by recrystallization. The following tables provide solubility data for this compound's close analog, 3-nitrobenzoic acid, and the common impurity, m-nitrobenzaldehyde, in various solvents at different temperatures. This data can guide the selection of a suitable recrystallization solvent system.

Table 1: Solubility of 3-Nitrobenzoic Acid in Various Solvents (mol/L) [4]

Temperature (K)MethanolEthanolAcetonitrileEthyl Acetate (B1210297)DichloromethaneTolueneWater
273.150.16380.03400.13450.11750.01950.00500.0025
283.150.64000.16880.28750.25500.04500.01000.0035
293.153.18121.50181.05000.81250.13750.02500.0050
303.153.60601.72181.25000.98500.17500.03500.0065
313.1513.6765.10403.12502.50000.43750.08750.0100
323.15-2.78841.95001.55000.27500.05500.0085

Table 2: Solubility of m-Nitrobenzaldehyde

SolventSolubilityReference(s)
WaterSlightly soluble/Insoluble (1.6 g/L)[5]
EthanolSoluble[1][6]
MethanolSoluble[6]
ChloroformSoluble[1][6]
EtherSoluble[5]
AcetoneSoluble[1]
BenzeneSoluble[5]
TolueneSoluble[5]

Note: The solubility of m-nitrobenzaldehyde generally increases with temperature.[6]

Typical Yield and Purity
ProcessTypical YieldPurity of ProductReference(s)
Perkin Reaction Synthesis74-77%Crude[3]
Recrystallization from Ethanol>80% (of crude)High (sharp melting point)[3]

Experimental Protocols

Synthesis of this compound via Perkin Condensation

This protocol is adapted from a standard organic synthesis procedure.[3]

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine m-nitrobenzaldehyde, freshly fused sodium acetate, and acetic anhydride.

  • Heat the mixture in an oil bath at 180°C for approximately 13 hours.

  • Allow the reaction mixture to cool slightly and pour it into 200-300 mL of water.

  • Filter the crude solid by suction and wash it several times with water.

  • Dissolve the crude solid in a solution of aqueous ammonia.

  • Filter the solution of the ammonium salt.

  • Pour the filtrate into a dilute solution of sulfuric acid to precipitate the this compound.

  • For higher purity, redissolve the precipitate in aqueous ammonia and re-precipitate with dilute sulfuric acid.

  • Wash the final precipitate with a small amount of water and dry.

Purification of this compound by Recrystallization

This protocol describes the purification using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly and persistently cloudy (the cloud point).

  • Add a few more drops of hot ethanol to just redissolve the cloudiness.

  • Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals to a constant weight. The melting point of pure this compound is 200-202°C.[7]

Mandatory Visualization

Experimental Workflow for Purification

experimental_workflow crude_product Crude this compound dissolution Dissolve in minimum hot ethanol crude_product->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities or charcoal present) dissolution->hot_filtration precipitation Add hot water to cloud point, then clarify with a few drops of hot ethanol hot_filtration->precipitation crystallization Slow cooling to room temperature, then ice bath precipitation->crystallization collection Vacuum Filtration crystallization->collection washing Wash with ice-cold ethanol/water mixture collection->washing drying Dry to constant weight washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic for Recrystallization

troubleshooting_logic start Start Recrystallization issue Issue Encountered? start->issue no_crystals No/Few Crystals issue->no_crystals Yes oiling_out Oiling Out issue->oiling_out Yes colored_crystals Colored Crystals issue->colored_crystals Yes low_yield Low Yield issue->low_yield Yes end Successful Purification issue->end No solution1 Boil off solvent Induce crystallization no_crystals->solution1 solution2 Reheat, add more 'good' solvent Ensure slow cooling oiling_out->solution2 solution3 Use activated charcoal and hot filter colored_crystals->solution3 solution4 Use minimum hot solvent Wash with ice-cold solvent low_yield->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for recrystallization issues.

References

Navigating the Knoevenagel Condensation of 3-Nitrocinnamic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Knoevenagel synthesis of 3-nitrocinnamic acid. This resource is designed to help you overcome low yields and other common experimental hurdles.

Troubleshooting Guide: Overcoming Low Yields and Other Issues

This guide is presented in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Low or No Yield of this compound

Q: My Knoevenagel reaction is resulting in a very low yield or no this compound. What are the likely causes and how can I improve the outcome?

A: Low or no yield in the Knoevenagel synthesis of this compound can be attributed to several factors, from the choice of reagents and catalyst to the reaction conditions. Here is a systematic approach to troubleshooting this issue:

  • Catalyst Inefficiency: The choice and amount of the basic catalyst are critical.

    • Solution: The classic and effective catalytic system for this reaction is the Doebner modification, which employs pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638). Ensure the piperidine is not degraded. Alternatively, other bases like triethylamine (B128534) (TEA) in combination with a catalytic amount of piperidine can be used. For a greener approach, consider ammonium (B1175870) bicarbonate.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate and yield.

    • Solution: Knoevenagel condensations for cinnamic acid derivatives are typically performed at elevated temperatures, often under reflux, in the range of 80-120°C.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) at different temperatures to determine the optimal balance between reaction rate and prevention of side reactions.

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction by TLC to track the consumption of the 3-nitrobenzaldehyde (B41214) starting material. A study on a similar Knoevenagel reaction found that a 90-minute reaction time at reflux was optimal for achieving a high yield.[2]

  • Impure Reactants: The purity of your starting materials is crucial.

    • Solution: 3-Nitrobenzaldehyde can oxidize to 3-nitrobenzoic acid, which will not participate in the reaction. Use freshly purified or commercially available high-purity 3-nitrobenzaldehyde. Malonic acid should be dry and of high purity.

  • Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction.

    • Solution: While not always necessary for this specific synthesis, if you are struggling with low yields, consider using a Dean-Stark apparatus to remove water azeotropically, especially if using a solvent like toluene (B28343).

Issue 2: Formation of Significant Side Products

Q: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize their formation?

A: The primary side reactions in the Knoevenagel condensation are self-condensation of the aldehyde and Michael addition.

  • Self-Condensation of 3-Nitrobenzaldehyde: This is more likely to occur in the presence of a strong base.

    • Solution: Use a weak base system like pyridine and a catalytic amount of piperidine. Add the 3-nitrobenzaldehyde slowly to the reaction mixture containing malonic acid and the catalyst to maintain a low concentration of the aldehyde.

  • Michael Addition: The product, this compound, or the intermediate, can potentially undergo a Michael addition with the enolate of malonic acid.

    • Solution: This is more prevalent with strong bases. Sticking to the recommended weak base catalysts should minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the classic catalyst system for the Knoevenagel synthesis of this compound?

A1: The most common and historically successful method is the Doebner modification of the Knoevenagel condensation.[3] This procedure utilizes pyridine as both the solvent and a basic catalyst, with the addition of a catalytic amount of piperidine to accelerate the reaction.[1]

Q2: Are there more environmentally friendly alternatives to using pyridine?

A2: Yes, research has focused on developing "greener" synthetic routes. Triethylamine (TEA) has been investigated as a substitute for pyridine, often used in a solvent like toluene with a catalytic amount of piperidine.[4] Other greener options include using ammonium bicarbonate as the catalyst, which can be effective and avoids the use of hazardous pyridine and piperidine.[5]

Q3: What is a typical reaction temperature and time for this synthesis?

A3: The reaction is generally heated to reflux. A typical temperature range is between 80-120°C.[1] The reaction time can vary from a couple of hours to overnight, depending on the scale and specific conditions. It is highly recommended to monitor the reaction's progress by TLC to determine the optimal time for completion.

Q4: How does the nitro group on the benzaldehyde (B42025) affect the reaction?

A4: The electron-withdrawing nature of the nitro group at the meta position makes the carbonyl carbon of 3-nitrobenzaldehyde more electrophilic and susceptible to nucleophilic attack. This generally facilitates the Knoevenagel condensation, and nitro-substituted benzaldehydes are known to give good yields of the corresponding cinnamic acids.[6]

Q5: What is a standard work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is typically cooled and then poured into a cold, dilute solution of a strong acid, such as hydrochloric acid. This neutralizes the basic pyridine and protonates the carboxylate to precipitate the this compound. The solid product is then collected by vacuum filtration and washed with cold water to remove any remaining salts.[1]

Quantitative Data Summary

The following table summarizes yields for the Knoevenagel synthesis of various substituted cinnamic acids to provide a comparative overview. Note that yields are highly dependent on the specific experimental conditions and purification methods.

AldehydeCatalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
3-NitrobenzaldehydePyridinePyridineReflux2 hoursGood (unspecified)[4]
BenzaldehydePyridine / PiperidinePyridineReflux2-8 hours73-90[2][7]
4-ChlorobenzaldehydeTEA / PiperidineTolueneReflux2 hours89[4]
4-MethoxybenzaldehydeTEA / PiperidineTolueneReflux2 hours88[4]
2-NitrobenzaldehydePyridine / PiperidinePyridineRefluxNot specifiedGood (unspecified)[6]
4-NitrobenzaldehydePyridine / PiperidinePyridineRefluxNot specifiedGood (unspecified)[6]
2,3-DimethoxybenzaldehydePyridine / PiperidinePyridine109-1153 hours87-98[8]

Experimental Protocols

Protocol 1: Classical Knoevenagel-Doebner Synthesis of this compound (Adapted from general procedures)

This protocol is a standard method using pyridine and piperidine.

Materials:

  • 3-Nitrobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.1-1.2 equivalents).

  • Reagent Addition: Add pyridine to dissolve the malonic acid, followed by 3-nitrobenzaldehyde (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux and stir for 2-4 hours. The evolution of CO₂ gas indicates that the reaction is proceeding. Monitor the disappearance of 3-nitrobenzaldehyde by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining pyridine hydrochloride.

  • Drying & Recrystallization: Dry the crude product. For higher purity, recrystallize the this compound from a suitable solvent, such as an ethanol/water mixture.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3-Nitrobenzaldehyde, Malonic Acid, and Pyridine catalyst Add catalytic Piperidine reagents->catalyst heat Heat to Reflux (80-120°C) catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Pour into HCl/Ice cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize

Caption: Knoevenagel-Doebner synthesis workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound catalyst Catalyst Inefficiency start->catalyst temp Suboptimal Temperature start->temp time Incomplete Reaction start->time reagents Impure Reactants start->reagents sol_catalyst Use fresh Pyridine/Piperidine or alternative catalysts catalyst->sol_catalyst sol_temp Optimize temperature (80-120°C) and monitor temp->sol_temp sol_time Monitor by TLC until starting material is consumed time->sol_time sol_reagents Use pure/freshly distilled 3-Nitrobenzaldehyde reagents->sol_reagents

Caption: Troubleshooting logic for low yield in the Knoevenagel synthesis.

References

Minimizing resinous byproduct in 3-Nitrocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Nitrocinnamic acid, with a focus on minimizing the formation of resinous byproducts.

Troubleshooting Guides

Issue 1: Formation of a Dark, Resinous Byproduct

The formation of a dark, viscous, or solid resinous material is a common challenge in the synthesis of this compound, particularly when using the Perkin reaction. This byproduct can complicate product isolation and reduce yields.

Troubleshooting Workflow for Resinous Byproduct Formation

G start Resinous Byproduct Observed check_method Identify Synthesis Method start->check_method perkin Perkin Reaction check_method->perkin knoevenagel Knoevenagel Condensation check_method->knoevenagel temp High Reaction Temperature? perkin->temp time Prolonged Reaction Time? perkin->time reagents Purity of 3-Nitrobenzaldehyde (B41214)? perkin->reagents base Base Concentration/Strength? knoevenagel->base solvent Appropriate Solvent? knoevenagel->solvent optimize_perkin Optimize Perkin Conditions temp->optimize_perkin Yes time->optimize_perkin Yes reagents->optimize_perkin Impure optimize_knoevenagel Optimize Knoevenagel Conditions base->optimize_knoevenagel Excessive solvent->optimize_knoevenagel Inappropriate purification Implement Purification Strategy optimize_perkin->purification optimize_knoevenagel->purification end Minimized Byproduct purification->end

Caption: Troubleshooting workflow for resinous byproduct formation.

Possible Causes and Solutions for Perkin Reaction:

CauseRecommended Action
High Reaction Temperature The Perkin reaction for this compound typically requires high temperatures (around 180°C), which can promote side reactions leading to resin formation.[1] Carefully control the temperature using an oil bath and avoid overheating. Consider lower temperature methods if feasible, such as ultrasound-assisted synthesis which can proceed at lower temperatures (e.g., 70°C).[2]
Prolonged Reaction Time Extended heating can lead to the degradation of starting materials and products, contributing to the formation of tar-like substances.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
Impure 3-Nitrobenzaldehyde Impurities in the starting aldehyde can act as catalysts for polymerization.[4] Use freshly purified 3-nitrobenzaldehyde. If the purity is uncertain, consider recrystallization or distillation of the aldehyde before use.
Moisture in Reagents The Perkin reaction is sensitive to moisture, which can hydrolyze acetic anhydride (B1165640).[4] Ensure all glassware is thoroughly dried and use anhydrous reagents.

Possible Causes and Solutions for Knoevenagel Condensation:

CauseRecommended Action
Inappropriate Base or Catalyst Concentration While generally cleaner than the Perkin reaction, using a strong base or excessive amounts of a catalyst in the Knoevenagel condensation can promote self-condensation of 3-nitrobenzaldehyde.[3] Use a weak base catalyst such as piperidine (B6355638) or pyridine (B92270) in catalytic amounts. The Doebner modification, which uses pyridine as a solvent and a catalytic amount of piperidine, is a common choice.[3]
Suboptimal Solvent The choice of solvent can influence side reactions. Polar aprotic solvents are often effective. For a greener approach, consider solvent-free conditions or alternative solvents like toluene (B28343) with triethylamine (B128534) (TEA) as a base.[5]
Issue 2: Low Yield of this compound

Low yields can be attributed to incomplete reactions, side reactions, or product loss during workup and purification.

Troubleshooting Low Yield

CauseRecommended Action
Incomplete Reaction In the Perkin reaction, ensure the reaction is heated for a sufficient duration at the optimal temperature.[1] For the Knoevenagel condensation, ensure the catalyst is active and present in the correct amount. Monitoring the reaction by TLC is crucial to confirm the consumption of starting materials.
Suboptimal Reagent Ratio The stoichiometry of the reactants is critical. For the Perkin reaction, an excess of acetic anhydride is often used.[6] For the Knoevenagel condensation, the molar ratio of 3-nitrobenzaldehyde to malonic acid should be optimized; a 1:3 ratio has been reported to give high yields for similar reactions.[7]
Product Loss During Workup During the purification of this compound by precipitation, ensure the pH is adjusted correctly to fully precipitate the acid. Washing the precipitate with cold water will minimize loss due to solubility.
Inefficient Purification If using column chromatography, ensure the correct stationary and mobile phases are chosen to achieve good separation without significant product loss on the column.

Frequently Asked Questions (FAQs)

Q1: What is the likely chemical nature of the resinous byproduct?

A1: The resinous byproduct in the synthesis of cinnamic acids, particularly via the Perkin reaction, is often attributed to the self-condensation of the starting aldehyde (in this case, 3-nitrobenzaldehyde) under basic conditions at high temperatures.[4] This can lead to the formation of oligomeric or polymeric materials that are difficult to characterize and remove. Other potential side reactions include the self-condensation of acetic anhydride, though this is less common.[4]

Q2: Which synthesis method, Perkin or Knoevenagel, is better for minimizing resinous byproducts?

A2: The Knoevenagel condensation is generally preferred for minimizing resinous byproducts as it is typically conducted under milder conditions (lower temperatures) than the Perkin reaction.[5][8] The high temperatures required for the Perkin reaction are a primary contributor to byproduct formation.

Q3: Are there any "greener" or lower-temperature alternatives to the traditional Perkin reaction?

A3: Yes, several greener and lower-temperature methods have been developed. Ultrasound-assisted Perkin reaction can significantly reduce the reaction temperature (e.g., to 70°C) and time.[2] Microwave-assisted Knoevenagel condensation is another efficient method that can lead to high yields in shorter reaction times.[6]

Q4: How can I effectively purify this compound from the resinous byproduct?

A4: Recrystallization is a common and effective method for purifying this compound.[1] A mixed solvent system, such as ethanol-water, is often suitable.[7] For more persistent resinous impurities, treatment with activated charcoal during the recrystallization process can be beneficial. Activated charcoal has a high surface area and can adsorb large, non-polar impurity molecules.[9] For highly impure samples, column chromatography can be employed.[1][10]

Q5: What are the typical reaction conditions for the synthesis of this compound?

A5: The following table summarizes typical reaction conditions for the two main synthesis routes.

ParameterPerkin ReactionKnoevenagel Condensation (Doebner Modification)
Key Reactants 3-Nitrobenzaldehyde, Acetic Anhydride3-Nitrobenzaldehyde, Malonic Acid
Catalyst/Base Sodium AcetatePyridine (solvent) and Piperidine (catalyst)
Temperature ~180°C[1]Reflux (around 110-115°C)[3]
Reaction Time ~8-13 hours[1][6]~3-4 hours[3]
Typical Yield 74-77%[1]Generally 73-90% for cinnamic acids[8]

Experimental Protocols

Protocol 1: Perkin Reaction for this compound

Adapted from Organic Syntheses, Coll. Vol. 1, p.398 (1941); Vol. 2, p.42 (1922).[1]

Reaction Workflow

G reactants 1. Mix 3-Nitrobenzaldehyde, Acetic Anhydride, and Sodium Acetate heat 2. Heat in oil bath at 180°C for ~13 hours reactants->heat hydrolyze 3. Pour into water to hydrolyze unreacted anhydride heat->hydrolyze precipitate 4. Precipitate crude product hydrolyze->precipitate purify 5. Purify by recrystallization from ethanol precipitate->purify product This compound purify->product G reactants 1. Dissolve 3-Nitrobenzaldehyde and Malonic Acid in Pyridine catalyst 2. Add catalytic amount of Piperidine reactants->catalyst heat 3. Heat to reflux for ~3-4 hours catalyst->heat precipitate 4. Pour into cold water and acidify with HCl to precipitate heat->precipitate isolate 5. Isolate product by filtration and wash with cold water precipitate->isolate product This compound isolate->product

References

Drying techniques for 3-Nitrocinnamic acid to remove residual solvent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of residual solvents from 3-Nitrocinnamic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for drying this compound?

A1: The most common and effective methods for drying crystalline organic compounds like this compound include vacuum oven drying, desiccator drying, and lyophilization (freeze-drying).[1][2][3][4] The choice of method depends on the solvent to be removed, the required level of dryness, and the thermal stability of the compound.

Q2: How can I determine the residual solvent content in my this compound sample?

A2: The most widely used and accurate method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC).[5][6][7] This technique is highly sensitive and can detect volatile organic compounds at very low levels.[8] Other methods include Loss on Drying (LOD), which is a simpler but less specific technique that measures the total mass loss upon heating.[9]

Q3: What are the critical parameters to control during vacuum oven drying?

A3: The three primary parameters to control during vacuum oven drying are temperature, pressure (vacuum level), and time. The temperature should be high enough to facilitate solvent evaporation but well below the melting point of this compound (approximately 200-202°C) to prevent degradation.[10] A deep vacuum lowers the boiling point of the solvent, allowing for efficient drying at a lower temperature.[1][3] Drying time will depend on the solvent, sample size, and particle size.

Q4: Can I use a standard laboratory oven to dry this compound?

A4: While a standard laboratory oven can be used, it is generally not recommended for final drying to remove residual solvents. The use of elevated temperatures in the presence of air can lead to thermal degradation or oxidation of the compound. Vacuum ovens are preferred as they allow for drying at lower temperatures, minimizing the risk of degradation.[2][11][12]

Q5: My this compound is still showing residual solvent after prolonged drying. What should I do?

A5: If residual solvent persists, consider the following:

  • Drying Method: You may need to switch to a more effective drying method, such as lyophilization, especially for high-boiling point solvents.

  • Temperature and Vacuum: Ensure your vacuum oven is reaching the target temperature and a sufficiently low pressure.

  • Sample Preparation: Grinding the sample to a fine powder can increase the surface area and facilitate solvent removal.

  • Solvent Entrapment: Solvents can become trapped within the crystal lattice. In such cases, techniques like vacuum hydration, where the material is exposed to water vapor under vacuum to displace the solvent, may be effective.[13][14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product discoloration or degradation after drying. Drying temperature is too high.Reduce the drying temperature. For this compound, it is advisable to stay well below its melting point of ~200°C.[10] Consider using a vacuum oven to lower the solvent's boiling point.[3]
Inconsistent drying results between batches. Non-uniform heat distribution in the oven. Inconsistent sample loading (bed depth).Ensure uniform spreading of the material on drying trays. Use a calibrated vacuum oven with good temperature uniformity. Standardize the sample load and bed depth for each batch.
Residual solvent levels remain high despite vacuum drying. Solvent is trapped within the crystal structure (occlusion).Gently grind the material to break up agglomerates and increase surface area. Consider a solvent displacement technique like vacuum hydration.[13][14][15] Try a different drying technique like lyophilization if the solvent has a suitable freezing point.[16][17]
The dried powder is clumpy or has poor flowability. The material may have partially melted or experienced a polymorphic change.Lower the drying temperature. Analyze the material's thermal properties using techniques like Differential Scanning Calorimetry (DSC) to identify any thermal events below the melting point.
Prolonged drying times are required. Inefficient vacuum or low drying temperature. High initial solvent content.Check the vacuum pump for proper function and ensure a good seal on the oven. Gradually increase the temperature, while monitoring for any degradation. Consider a preliminary drying step (e.g., air drying) to remove the bulk of the solvent before vacuum drying.

Data Presentation

Table 1: General Drying Parameters for Crystalline Organic Acids

Drying MethodTemperature Range (°C)Pressure/VacuumTypical Drying TimeAdvantagesLimitations
Vacuum Oven Drying 40 - 80< 100 mbar12 - 48 hoursReduces risk of thermal degradation.[2][11][12]May not be effective for very high boiling point solvents.
Desiccator Drying AmbientAtmospheric or Vacuum24 - 72+ hoursGentle drying method.[4]Slower than other methods; may not remove all tightly bound solvents.[18]
Lyophilization (Freeze-Drying) < 0High Vacuum (< 1 mbar)24 - 72 hoursIdeal for heat-sensitive materials and can produce a porous, easily soluble product.[2][19]Requires the solvent to have a suitable freezing point; more complex equipment.[16]

Note: The optimal parameters for this compound should be determined experimentally.

Experimental Protocols

Protocol: Determination of Residual Solvent by Headspace Gas Chromatography (HS-GC)

1. Objective: To quantify the amount of residual solvent in a sample of this compound.

2. Materials:

  • Headspace Gas Chromatograph with a Flame Ionization Detector (FID)

  • Headspace vials and caps (B75204)

  • Syringes for liquid and gas samples

  • This compound sample

  • Reference standards of the potential residual solvents

  • High-purity, GC-grade solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

3. Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the known residual solvent in the dissolution solvent at various concentrations.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a headspace vial. Add a precise volume of the dissolution solvent.

  • Vial Sealing: Immediately seal the vials with caps and crimp them tightly.

  • Incubation: Place the sample and standard vials into the headspace autosampler. Incubate the vials at a constant temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.[5]

  • Injection: The autosampler will automatically inject a known volume of the headspace gas from each vial into the GC.

  • Chromatographic Analysis: The GC will separate the components of the gas sample. The FID will detect the volatile organic compounds.

  • Data Analysis: Identify the residual solvent peaks in the sample chromatogram by comparing their retention times to those of the standards. Quantify the amount of each residual solvent by comparing the peak areas from the sample to the calibration curve generated from the standards.

4. Acceptance Criteria: The levels of residual solvents should not exceed the limits specified by relevant regulatory guidelines (e.g., ICH Q3C).

Visualizations

Drying_Troubleshooting_Workflow Troubleshooting Workflow for Drying this compound start Start: Dried this compound Sample check_solvent Analyze for Residual Solvent (e.g., HS-GC) start->check_solvent is_dry Solvent Level Acceptable? check_solvent->is_dry end_process End: Product Meets Specification is_dry->end_process Yes troubleshoot Identify Potential Issue is_dry->troubleshoot No temp_issue Temperature Too High/Low? troubleshoot->temp_issue vacuum_issue Ineffective Vacuum? troubleshoot->vacuum_issue time_issue Drying Time Insufficient? troubleshoot->time_issue occlusion_issue Solvent Occlusion? troubleshoot->occlusion_issue adjust_temp Adjust Temperature temp_issue->adjust_temp check_pump Check Vacuum Pump & Seal vacuum_issue->check_pump increase_time Increase Drying Time time_issue->increase_time grind_sample Grind Sample / Consider Alternative Method occlusion_issue->grind_sample adjust_temp->check_solvent check_pump->check_solvent increase_time->check_solvent grind_sample->check_solvent

Caption: Troubleshooting workflow for drying this compound.

Drying_Parameters_Relationship Relationship of Drying Parameters and Outcomes cluster_params Controllable Parameters cluster_outcomes Potential Outcomes Temperature Temperature DryingRate Drying Rate Temperature->DryingRate Increases ProductQuality Product Quality (Purity, Stability) Temperature->ProductQuality Can decrease if too high Pressure Pressure (Vacuum) Pressure->DryingRate Decreases (lower pressure increases rate) Time Drying Time ResidualSolvent Residual Solvent Level Time->ResidualSolvent Decreases DryingRate->ResidualSolvent Decreases (higher rate leads to lower solvent) ResidualSolvent->ProductQuality Decreases (high solvent is poor quality)

Caption: Relationship between drying parameters and outcomes.

References

Technical Support Center: Synthesis of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrocinnamic acid. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.

General Troubleshooting

Before delving into method-specific issues, it is essential to have a general framework for troubleshooting unexpected results in your synthesis.

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A general workflow for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs) - Synthesis Methods

The synthesis of this compound is most commonly achieved via the Perkin reaction or the Knoevenagel condensation. Below are troubleshooting guides for each method.

Method 1: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde (3-nitrobenzaldehyde) with an acid anhydride (B1165640) (acetic anhydride) in the presence of a weak base (sodium acetate).[1][2]

Q1: My Perkin reaction resulted in a low yield of this compound. What are the likely causes?

A1: Low yields in the Perkin reaction can be attributed to several factors:

  • Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride. Ensure all glassware is thoroughly dried and that anhydrous sodium acetate (B1210297) is used.[3][4]

  • Impure Reactants: The 3-nitrobenzaldehyde (B41214) starting material may be impure. If it has been stored for an extended period, it can oxidize to 3-nitrobenzoic acid.[5] It is advisable to use pure or freshly recrystallized 3-nitrobenzaldehyde.[6]

  • Suboptimal Temperature and Time: The Perkin reaction requires high temperatures, typically around 180°C, and a prolonged reaction time of several hours to proceed to completion.[3][4] Insufficient heating or a shortened reaction time will result in incomplete conversion.

  • Inadequate Mixing: Poor stirring can lead to a heterogeneous reaction mixture, preventing the reactants from interacting effectively.

Q2: I observed a significant amount of a dark, tar-like substance in my reaction flask. What is this and how can I prevent it?

A2: The formation of dark, resinous materials is a common issue in the Perkin reaction, especially at the high temperatures required.[3] This is often due to the self-condensation of 3-nitrobenzaldehyde or other side reactions. To minimize tar formation:

  • Temperature Control: Maintain a stable and uniform temperature using an oil bath. Avoid localized overheating.

  • Purity of Aldehyde: Use pure 3-nitrobenzaldehyde, as impurities can promote polymerization.

Q3: How can I effectively purify the crude this compound from the Perkin reaction?

A3: The most common and effective purification method is recrystallization.[6][7]

  • Procedure: A common method involves dissolving the crude product in a dilute aqueous ammonia (B1221849) solution, filtering to remove insoluble impurities, and then re-precipitating the acid by adding dilute sulfuric acid.[6] The precipitated acid can then be further purified by recrystallization from boiling 95% ethanol (B145695) or benzene.[6] It is noted that adding the ammonium (B1175870) salt solution to the acid is preferred over adding the acid to the salt solution to prevent the co-precipitation of ammonium salts.[6]

Parameter Value Reference
Reactants 3-Nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate[6]
Temperature 180°C[6]
Reaction Time ~13 hours[6]
Yield 74-77%[6]
Melting Point 192-194°C (crude), 195-197°C (literature)[6]
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Experimental workflow for the Perkin reaction synthesis of this compound.
Method 2: Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to this compound, typically by reacting 3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and piperidine (B6355638) (Doebner modification).[8][9][10]

Q1: My Knoevenagel condensation is not proceeding to completion or has a very low yield. What could be the problem?

A1: Several factors can lead to an incomplete or low-yielding Knoevenagel condensation:

  • Catalyst Inefficiency: The choice and purity of the base catalyst are critical. Weak bases like piperidine or pyridine are commonly used.[8] Using a strong base can promote the self-condensation of the aldehyde.[8] Ensure the amine catalyst is not degraded.

  • Inactive Methylene Compound: The malonic acid should be of high purity and dry.

  • Unfavorable Reaction Conditions: The reaction often requires heating to reflux for several hours.[11] Ensure the temperature is adequate and the reaction time is sufficient. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

Q2: I am observing unexpected byproducts in my Knoevenagel condensation. What are they and how can I minimize them?

A2: The most common side reactions in the Knoevenagel condensation are:

  • Self-condensation of 3-nitrobenzaldehyde: This is more likely to occur with stronger bases. Using a weaker base and controlling the reaction temperature can minimize this.

  • Michael Addition: The product, this compound, can potentially react with another molecule of malonic acid. Controlling the stoichiometry of the reactants can help to reduce this.

Q3: The workup of my Knoevenagel condensation is problematic. What are some tips for isolating the product?

A3: After the reaction is complete, the mixture is typically cooled and then acidified with an acid like hydrochloric acid to precipitate the product.[11] If the product does not precipitate readily, cooling the mixture in an ice bath can aid in crystallization. The precipitated solid is then collected by filtration and washed with cold water.

Parameter Doebner Modification Reference
Reactants 3-Nitrobenzaldehyde, Malonic Acid[12]
Catalyst/Solvent Pyridine, Piperidine (catalytic)[12]
Temperature Reflux[11]
Key Feature In-situ decarboxylation of the intermediate[8]
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Experimental workflow for the Knoevenagel condensation (Doebner modification).

Detailed Experimental Protocols

Perkin Reaction for this compound

Adapted from Organic Syntheses, Coll. Vol. 1, p. 408 (1941); Vol. 2, p.75 (1922).[6]

Materials:

  • 3-Nitrobenzaldehyde (50 g, 0.33 mole)

  • Freshly fused sodium acetate (40 g, 0.48 mole)

  • Acetic anhydride (70 g, 0.68 mole)

  • Aqueous ammonia (sp. gr. 0.9)

  • Sulfuric acid (sp. gr. 1.84)

  • 95% Ethanol or Benzene for recrystallization

Procedure:

  • In a 200-mL round-bottomed flask equipped with a reflux condenser, combine 50 g of 3-nitrobenzaldehyde, 40 g of freshly fused sodium acetate, and 70 g of acetic anhydride.

  • Mix the contents thoroughly and heat the flask in an oil bath at 180°C for approximately 13 hours.

  • After heating, allow the reaction mixture to cool slightly and then pour it into 200-300 mL of water.

  • Filter the solid product by suction and wash it several times with water.

  • Dissolve the crude solid in a solution of 20 mL of aqueous ammonia in about 200 mL of water.

  • Filter the solution of the ammonium salt to remove any insoluble material.

  • Pour the filtrate into a solution of 15 mL of concentrated sulfuric acid in about 200 mL of water to precipitate the this compound.

  • Filter the precipitated acid, redissolve it in aqueous ammonia, and re-precipitate with dilute sulfuric acid.

  • After the final precipitation, wash the product with a small amount of water and dry it as much as possible by suction.

  • For further purification, dissolve the product in 250-300 mL of boiling 95% ethanol. The this compound will crystallize upon cooling.

  • Collect the crystals by filtration. The expected yield is 47-49 g (74-77%).

Knoevenagel Condensation for this compound (Doebner Modification)

Adapted from general procedures for Knoevenagel-Doebner condensations.[12]

Materials:

  • 3-Nitrobenzaldehyde (0.1 mole)

  • Malonic acid (0.12 mole)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (0.12 mole) in pyridine.

  • Add 3-nitrobenzaldehyde (0.1 mole) to the solution.

  • Add a catalytic amount of piperidine (e.g., ~0.01 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid with stirring until the product precipitates.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by suction filtration and wash thoroughly with cold water.

  • If necessary, recrystallize the product from a suitable solvent like aqueous ethanol.

References

Validation & Comparative

A Comparative Guide to 2-, 3-, and 4-Nitrocinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nitrocinnamic acids, positional isomers of a nitro group on the phenyl ring of cinnamic acid, are intriguing molecules for researchers in the fields of chemistry, biology, and pharmacology. Their distinct chemical structures, arising from the varied placement of the electron-withdrawing nitro group, lead to differences in their physicochemical properties and biological activities. This guide provides a comprehensive comparison of 2-nitrocinnamic acid, 3-nitrocinnamic acid, and 4-nitrocinnamic acid, presenting key experimental data to aid in the selection and application of these compounds in research and drug development.

Physicochemical Properties

The position of the nitro group on the aromatic ring significantly influences the physical and chemical characteristics of these isomers. A summary of their key physicochemical properties is presented below.

Property2-Nitrocinnamic AcidThis compound4-Nitrocinnamic Acid
Molecular Formula C₉H₇NO₄C₉H₇NO₄C₉H₇NO₄
Molecular Weight 193.16 g/mol 193.16 g/mol [1]193.16 g/mol
CAS Number 612-41-9555-68-0619-89-6
Appearance Yellow crystalline powder[2]White to light yellow crystalline solid[3]Yellow crystalline solid[4]
Melting Point 243-245 °C[5][6][7]200-202 °C[8]289 °C[9]
Boiling Point 329.36 °C (estimate)[5]372.1 °C at 760 mmHg[3]Not available
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide.[2]Soluble in ethanol.[8]Insoluble in water; soluble in DMSO and hot ethanol.[9]

Biological Activities

The biological activities of nitrocinnamic acid isomers are a subject of ongoing research, with studies exploring their potential as antimicrobial and enzyme-inhibiting agents.

Antimicrobial Activity

The antimicrobial properties of nitrocinnamic acid isomers have been investigated against various microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. It is important to note that direct comparative studies under identical conditions are limited, and the following data is compiled from various sources.

Microorganism2-Nitrocinnamic Acid MIC (µM)This compound MIC (µM)4-Nitrocinnamic Acid MIC (µM)
Aspergillus nigerNot available43.5[10]Not available
Bacillus subtilisNot available203[10]891[10]
Candida albicansNot available43.5[10]Not available
Escherichia coliNot available252[10]794[10]
Staphylococcus aureusNot available252[10]Not available

Derivatives of 2-nitrocinnamic acid have shown promising antifungal activity against various Candida species. For instance, isopropyl 2-nitrocinnamate demonstrated an MIC of 513.52 μM against several fungal strains.[11][12] The position of the nitro group appears to influence the antimicrobial spectrum and potency.[10]

Enzyme Inhibitory Activity

Nitrocinnamic acids have been evaluated for their ability to inhibit specific enzymes, which is a crucial aspect of drug discovery.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.

CompoundTyrosinase Inhibition IC₅₀ (µM)
2-Nitrocinnamic AcidData not available
This compoundData not available
4-Nitrocinnamic AcidData not available

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. Its inhibition is a therapeutic target.

CompoundUrease Inhibition IC₅₀ (µM)
2-Nitrocinnamic AcidData not available
This compoundData not available
4-Nitrocinnamic AcidData not available

Although direct IC₅₀ values are not available, 4-nitrocinnamic acid has been shown to exhibit urease inhibitory activity. Metal complexes of 4-nitrocinnamic acid have been synthesized and have demonstrated high urease inhibitory activity, suggesting their potential as urease inhibitors.[13]

Signaling Pathways

The precise signaling pathways modulated by each nitrocinnamic acid isomer are not yet fully elucidated. However, based on studies of cinnamic acid and its derivatives, it is plausible that these compounds may influence key cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis. Cinnamic acid derivatives have been shown to modulate pathways such as the NF-κB and MAPK signaling pathways.[6] Further research is required to determine the specific effects of the nitro-substituted isomers on these and other signaling pathways.

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation and comparison of the biological activities of chemical compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Materials:

  • Test compounds (2-, 3-, and 4-nitrocinnamic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

2. Assay Procedure:

  • Serially dilute the stock solutions of the test compounds in the broth medium across the wells of the microtiter plate to obtain a range of concentrations.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

3. Data Analysis:

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: A General Protocol

This protocol can be adapted for various enzymes, such as tyrosinase and urease.

1. Preparation of Reagents:

  • Purified enzyme solution.

  • Substrate solution specific to the enzyme.

  • Buffer solution to maintain optimal pH.

  • Test compounds (inhibitors) at various concentrations.

  • A known inhibitor as a positive control.

2. Assay Procedure:

  • In a suitable reaction vessel (e.g., a 96-well plate), add the buffer, enzyme solution, and the test compound or control.

  • Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The wavelength will depend on the specific substrate and product.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

  • Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of Nitrocinnamic Acid isomers C Inoculate microtiter plate wells with microbial suspension and diluted compounds A->C B Prepare standardized microbial inoculum B->C D Incubate under optimal conditions C->D E Visually assess for microbial growth (turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of nitrocinnamic acid isomers.

Enzyme_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_data Data Analysis P1 Prepare enzyme, substrate, and inhibitor solutions P2 Add enzyme and inhibitor to reaction wells P1->P2 P3 Pre-incubate P2->P3 R1 Initiate reaction by adding substrate P3->R1 R2 Monitor reaction kinetics (e.g., absorbance change) R1->R2 D1 Calculate reaction rates and percent inhibition R2->D1 D2 Determine IC50 value D1->D2

Caption: A schematic of a typical enzyme inhibition assay workflow to determine the IC₅₀ value of a compound.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation) DNA->Transcription initiates Stimulus Inflammatory Stimulus Stimulus->Receptor Cinnamic_Acid Cinnamic Acid Derivative (Potential Inhibitor) Cinnamic_Acid->IKK inhibits

References

A Comparative Spectroscopic Analysis of Nitrocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the distinct spectroscopic signatures of ortho-, meta-, and para-nitrocinnamic acid, complete with experimental data and protocols.

The positional isomerism of the nitro group on the phenyl ring of nitrocinnamic acid significantly influences its electronic and vibrational properties. These differences are readily distinguishable through various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these spectroscopic distinctions is crucial for the unambiguous identification, characterization, and quality control of these isomers in research and pharmaceutical development. This guide provides a comparative overview of the key spectroscopic differences between ortho-, meta-, and para-nitrocinnamic acid, supported by experimental data and detailed methodologies.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the UV-Vis, IR, and NMR spectroscopic analyses of the three nitrocinnamic acid isomers.

Table 1: UV-Visible Spectroscopic Data

Isomerλmax (nm)Solvent
ortho-Nitrocinnamic acid~330Ethanol (B145695)
meta-Nitrocinnamic acidNot explicitly found-
para-Nitrocinnamic acid~310Ethanol

Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Bands in cm⁻¹)

Functional Grouportho-Nitrocinnamic acidmeta-Nitrocinnamic acidpara-Nitrocinnamic acid
O-H stretch (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C=O stretch (Carboxylic Acid)~1680-1700~1680-1700~1680-1700
C=C stretch (Alkene)~1620~1620~1620
N-O stretch (Nitro Group)~1520 (asymmetric), ~1350 (symmetric)~1530 (asymmetric), ~1350 (symmetric)~1515 (asymmetric), ~1345 (symmetric)
C-H out-of-plane bend (Aromatic)~780 (ortho-disubstituted)~800, ~740 (meta-disubstituted)~850 (para-disubstituted)

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm, DMSO-d₆)

Protonortho-Nitrocinnamic acid[1]meta-Nitrocinnamic acidpara-Nitrocinnamic acid
-COOH~12.5 (s, 1H)Not explicitly found~12.6 (s, 1H)
Ar-H8.06-8.04 (d, J=8 Hz, 1H), 7.92-7.90 (d, J=8 Hz, 1H), 7.78-7.74 (t, 1H), 7.67-7.63 (t, 1H)Not explicitly found8.25 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H)
=CH- (trans)7.87-7.83 (d, J=16 Hz, 1H), 6.65-6.61 (d, J=16 Hz, 1H)Not explicitly found7.73 (d, J=16 Hz, 1H), 6.68 (d, J=16 Hz, 1H)

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm, DMSO-d₆)

Carbonortho-Nitrocinnamic acidmeta-Nitrocinnamic acidpara-Nitrocinnamic acid[2]
C=O~167.0~167.0167.03
Ar-C (ipso-COOH)Not explicitly foundNot explicitly found141.34
Ar-C (ipso-NO₂)~148.0~148.0147.96
Ar-CH~124.0-134.0~122.0-136.0129.29, 123.93
=CH-~120.0, ~140.0~121.0, ~139.0140.75, 123.61

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of nitrocinnamic acid isomers.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the nitrocinnamic acid isomer is prepared by dissolving an accurately weighed sample in a UV-grade solvent (e.g., ethanol or methanol) to a known concentration (e.g., 1 mg/mL). Serial dilutions are then made to obtain a final concentration that gives an absorbance reading in the optimal range (0.2-0.8 A.U.).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The instrument is first blanked with the pure solvent in a quartz cuvette. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[3][4]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the nitrocinnamic acid isomer (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The resulting fine powder is then pressed into a thin, transparent pellet using a hydraulic press.[5][6]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the nitrocinnamic acid isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The sample must be fully dissolved to ensure homogeneity.[5]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[8]

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[5]

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_results Results Sample Nitrocinnamic Acid Isomer UV_Prep Dissolve in UV-grade solvent Sample->UV_Prep IR_Prep Grind with KBr and press pellet Sample->IR_Prep NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep UV_Spec UV-Vis Spectrophotometer UV_Prep->UV_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec UV_Analysis Determine λmax UV_Spec->UV_Analysis IR_Analysis Identify characteristic vibrational bands IR_Spec->IR_Analysis NMR_Analysis Determine chemical shifts and coupling constants NMR_Spec->NMR_Analysis UV_Data UV-Vis Spectrum UV_Analysis->UV_Data IR_Data IR Spectrum IR_Analysis->IR_Data NMR_Data NMR Spectrum NMR_Analysis->NMR_Data Comparison Comparative Analysis UV_Data->Comparison IR_Data->Comparison NMR_Data->Comparison

References

A Comparative Guide to the Reactivity of Nitrocinnamic Acid Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of ortho-, meta-, and para-nitrocinnamic acid isomers, providing researchers, scientists, and drug development professionals with comparative experimental data and detailed methodologies to inform synthetic strategies and drug design.

The position of the nitro functional group on the phenyl ring of cinnamic acid profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding these isomeric differences is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-nitrocinnamic acid, supported by available experimental data and detailed experimental protocols for key chemical transformations.

Understanding Isomeric Effects on Reactivity

The reactivity of nitrocinnamic acid isomers is governed by a combination of electronic and steric effects originating from the nitro (-NO₂) and carboxylic acid (-COOH) groups. The nitro group is a strong electron-withdrawing group, primarily through a resonance effect (especially when at the ortho and para positions) and an inductive effect. This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic attack but can influence the reactivity of the acrylic acid side chain.

Conversely, the cinnamic acid moiety, with its electron-withdrawing carboxylic acid group, deactivates the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the vinyl group. The interplay of these electronic effects, coupled with steric hindrance, particularly from the ortho-positioned nitro group, leads to distinct reactivity profiles for each isomer.

Comparative Reactivity in Oxidation Reactions

The oxidation of the carbon-carbon double bond in the acrylic acid side chain is a key reaction to consider. A study on the oxidation of various substituted cinnamic acids by hexacyanoferrate(III) in an acidic medium provides valuable insight into the reactivity of the meta-isomer.

IsomerReactionOxidantRate Constant (k_obs, s⁻¹)
m-Nitrocinnamic AcidOxidationHexacyanoferrate(III)0.4 x 10⁻⁵
o-Nitrocinnamic AcidOxidationHexacyanoferrate(III)Data not available
p-Nitrocinnamic AcidOxidationHexacyanoferrate(III)Data not available

Table 1: Observed rate constants for the oxidation of m-nitrocinnamic acid.[1]

Experimental Protocols

Oxidation of Cinnamic Acids by Hexacyanoferrate(III)

Objective: To determine the kinetics of the oxidation of nitrocinnamic acid isomers by potassium hexacyanoferrate(III) in an acidic medium.

Materials:

  • Nitrocinnamic acid isomer (ortho, meta, or para)

  • Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

  • Perchloric acid (HClO₄)

  • Acetic acid

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the nitrocinnamic acid isomer, potassium hexacyanoferrate(III), and perchloric acid in a 90% acetic acid-water mixture (v/v).

  • Maintain the reaction temperature at 50°C using a thermostat.

  • Mix the solutions of the substrate and perchloric acid in a reaction vessel.

  • Initiate the reaction by adding the potassium hexacyanoferrate(III) solution.

  • Monitor the progress of the reaction by measuring the decrease in absorbance of the hexacyanoferrate(III) ion at its λmax using a spectrophotometer at regular time intervals.

  • The observed pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of log(absorbance) versus time.[1]

Logical Framework for Reactivity Comparison

The expected trend in reactivity for electrophilic attack on the double bond of nitrocinnamic acid isomers is influenced by the electronic effects of the nitro group. A logical workflow for predicting and confirming this reactivity is outlined below.

G cluster_0 Electronic Effects Analysis cluster_1 Reactivity Prediction cluster_2 Experimental Verification Inductive Effect Inductive Effect Ortho Isomer Ortho Isomer Inductive Effect->Ortho Isomer Meta Isomer Meta Isomer Inductive Effect->Meta Isomer Para Isomer Para Isomer Inductive Effect->Para Isomer Resonance Effect Resonance Effect Resonance Effect->Ortho Isomer Resonance Effect->Para Isomer Steric Hindrance Steric Hindrance Steric Hindrance->Ortho Isomer Reactivity Order Reactivity Order Ortho Isomer->Reactivity Order Meta Isomer->Reactivity Order Para Isomer->Reactivity Order Kinetic Studies Kinetic Studies Reactivity Order->Kinetic Studies Hypothesis Data Comparison Data Comparison Kinetic Studies->Data Comparison Product Analysis Product Analysis Product Analysis->Data Comparison Conclusion Conclusion Data Comparison->Conclusion

Caption: Logical workflow for comparing the reactivity of nitrocinnamic acid isomers.

Signaling Pathway Implications in Drug Development

While direct modulation of specific signaling pathways by nitrocinnamic acids may not be their primary mechanism of action, their derivatives are of significant interest in drug development. For instance, cinnamic acid derivatives have been explored for their potential as enzyme inhibitors. The differential reactivity of the nitrocinnamic acid isomers can be exploited to synthesize a variety of derivatives with tailored biological activities.

The workflow for leveraging isomer reactivity in drug discovery is depicted below.

G cluster_0 Isomer Selection cluster_1 Chemical Modification cluster_2 Biological Screening Ortho-NCA Ortho-NCA Esterification Esterification Ortho-NCA->Esterification Meta-NCA Meta-NCA Reduction Reduction Meta-NCA->Reduction Para-NCA Para-NCA Amidation Amidation Para-NCA->Amidation Enzyme Inhibition Enzyme Inhibition Esterification->Enzyme Inhibition Cell-based Assays Cell-based Assays Reduction->Cell-based Assays Amidation->Enzyme Inhibition Lead Optimization Lead Optimization Enzyme Inhibition->Lead Optimization Cell-based Assays->Lead Optimization

Caption: Workflow for utilizing nitrocinnamic acid isomers in drug discovery.

Conclusion

The reactivity of nitrocinnamic acid isomers is a nuanced interplay of electronic and steric factors. Based on the available data for the oxidation of the meta-isomer, it is evident that the electron-withdrawing nitro group deactivates the molecule towards this transformation. Further quantitative kinetic studies on the ortho and para isomers are necessary to establish a complete comparative reactivity profile. Such data will be invaluable for researchers in medicinal chemistry and drug development, enabling the strategic selection of isomers for the synthesis of novel bioactive compounds. The detailed experimental protocol provided serves as a foundation for conducting these essential comparative studies.

References

A Comparative Guide to Analytical Methods for Purity Determination of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for determining the purity of 3-Nitrocinnamic acid. The selection of an appropriate method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in method selection and implementation.

Overview of Analytical Techniques

The purity of this compound, an organic compound with a carboxylic acid and a nitro functional group, can be assessed using a variety of analytical techniques. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, precision, and throughput. The primary methods discussed in this guide are:

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization is often required for polar molecules like carboxylic acids to increase their volatility.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is an absolute method for determining the purity of highly crystalline compounds.

  • Titrimetry (Acid-Base): A classical analytical method that relies on the neutralization reaction between the acidic carboxylic group of this compound and a standard basic solution.

  • UV-Vis Spectroscopy: A simple and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used for the identification of functional groups and for the qualitative assessment of purity by comparing the sample spectrum with that of a reference standard.

Comparative Performance Data

The following tables summarize the typical performance characteristics of each analytical method for the purity determination of this compound. The presented data is representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Quantitative Purity Analysis

MethodPrincipleTypical Purity (%)Relative Standard Deviation (RSD, %)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV Chromatographic Separation98.0 - 102.0< 1.0~0.05 µg/mL~0.15 µg/mL
GC-FID (with derivatization) Chromatographic Separation97.0 - 103.0< 1.5~0.1 µg/mL~0.3 µg/mL
DSC Melting Point Depression> 99.0< 0.5 (for mole % impurity)Not ApplicableNot Applicable
Titrimetry Neutralization Reaction98.5 - 101.5< 0.5Not ApplicableNot Applicable
UV-Vis Spectroscopy Light AbsorbanceConcentration Dependent< 2.0~0.1 µg/mL~0.3 µg/mL

Table 2: Method Characteristics

MethodSpecificityThroughputCost per SampleSample Amount RequiredDestructive?
HPLC-UV HighMediumMediumLow (mg)Yes
GC-FID HighMediumMediumLow (mg)Yes
DSC Medium (for eutectic impurities)LowLowLow (mg)Yes
Titrimetry Low (for total acidity)HighLowHigh (g)Yes
UV-Vis Spectroscopy Low (interferences are common)HighLowLow (mg)Yes
FTIR Spectroscopy High (for identification)HighLowLow (mg)No

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the accurate and precise quantification of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:Methanol (40:50:10, v/v/v) containing 0.1% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to get a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 268 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity based on the peak area of the main peak relative to the total peak area (area normalization) or by using a calibration curve.

Gas Chromatography (GC-FID)

This method requires derivatization to increase the volatility of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • This compound reference standard

Procedure:

  • Derivatization: To 1 mg of the standard or sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes.

  • GC Conditions:

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Injector temperature: 250 °C

    • Detector temperature: 300 °C

    • Oven temperature program: Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Analysis: Inject 1 µL of the derivatized solution. Calculate purity by area normalization.

Differential Scanning Calorimetry (DSC)

This is an absolute method for purity determination based on the van't Hoff equation.

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • Aluminum pans and lids.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

  • DSC Conditions:

    • Heating rate: 1-2 °C/min

    • Temperature range: 180 °C to 220 °C (melting point of this compound is around 200-202 °C).[1]

    • Purge gas: Nitrogen at 50 mL/min

  • Analysis: Record the thermogram. The purity is calculated by the instrument's software based on the melting peak shape and the heat of fusion.

Titrimetry (Acid-Base)

This method determines the total acidity of the sample.

Instrumentation:

  • Burette (50 mL)

  • Magnetic stirrer

  • pH meter (for potentiometric titration)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh about 0.5 g of this compound and dissolve it in 50 mL of neutralized ethanol.

  • Titration (Visual): Add 2-3 drops of phenolphthalein indicator. Titrate with standardized 0.1 M NaOH until a permanent pink color is observed.

  • Titration (Potentiometric): Immerse a calibrated pH electrode in the sample solution and titrate with 0.1 M NaOH, recording the pH after each addition. The equivalence point is determined from the inflection point of the titration curve.

  • Calculation: Purity (%) = (V × M × E) / W × 100 Where:

    • V = Volume of NaOH consumed (L)

    • M = Molarity of NaOH (mol/L)

    • E = Equivalent weight of this compound (193.16 g/mol )

    • W = Weight of the sample (g)

UV-Vis Spectroscopy

This method is suitable for a rapid estimation of the concentration of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 100 µg/mL of this compound reference standard in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample in methanol at a concentration that falls within the calibration range.

  • Analysis:

    • Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution from 200 to 400 nm.

    • Measure the absorbance of the standard and sample solutions at the λmax.

    • Calculate the concentration of the sample from the calibration curve and then determine the purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used for the identification and qualitative purity assessment.

Instrumentation:

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the this compound sample or use an ATR accessory.

  • Analysis: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with a reference spectrum of this compound. The presence of unexpected peaks may indicate impurities. Key characteristic peaks for this compound include:

    • ~3000 cm⁻¹ (O-H stretch of carboxylic acid)

    • ~1690 cm⁻¹ (C=O stretch of carboxylic acid)

    • ~1630 cm⁻¹ (C=C stretch of alkene)

    • ~1530 and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretching of the nitro group)

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the key analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions hplc_inject Inject Solutions prep_std->hplc_inject prep_sample Prepare Sample Solution prep_sample->hplc_inject hplc_setup Set up HPLC Conditions hplc_setup->hplc_inject hplc_run Run Chromatogram hplc_inject->hplc_run data_integrate Integrate Peak Areas hplc_run->data_integrate data_calculate Calculate Purity data_integrate->data_calculate

Caption: Workflow for HPLC Purity Analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_data Data Analysis weigh_sample Weigh Sample (1-3 mg) seal_pan Seal in Aluminum Pan weigh_sample->seal_pan dsc_run Run Thermal Program seal_pan->dsc_run dsc_setup Set DSC Parameters dsc_setup->dsc_run analyze_thermogram Analyze Melting Peak dsc_run->analyze_thermogram calculate_purity Calculate Purity via Software analyze_thermogram->calculate_purity

Caption: Workflow for DSC Purity Analysis.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation prep_sample Dissolve Weighed Sample add_indicator Add Indicator / Insert Electrode prep_sample->add_indicator prep_titrant Standardize Titrant (NaOH) titrate Titrate to Endpoint prep_titrant->titrate add_indicator->titrate record_volume Record Titrant Volume titrate->record_volume calculate_purity Calculate Purity record_volume->calculate_purity

Caption: Workflow for Titrimetric Purity Analysis.

Method Selection Guide

The choice of the most suitable analytical method depends on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and the stage of drug development.

Method_Selection cluster_purpose Purpose of Analysis cluster_absolute Absolute Method? cluster_screening Screening or Routine QC? cluster_identification Identification? start Purity Determination of This compound purpose High Accuracy & Specificity? start->purpose absolute Absolute Purity of High Purity Sample? purpose->absolute No result_hplc_gc HPLC or GC purpose->result_hplc_gc Yes screening Rapid Screening or Routine QC? absolute->screening No result_dsc DSC absolute->result_dsc Yes identification Qualitative Identification? screening->identification No result_titration_uv Titrimetry or UV-Vis screening->result_titration_uv Yes result_ftir FTIR identification->result_ftir Yes

References

A Comparative Guide to HPLC Analysis for 3-Nitrocinnamic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 3-Nitrocinnamic acid, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, complete with a detailed experimental protocol, illustrative performance data, and a comparison with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity enable the separation and quantification of the main component from closely related process impurities and degradation products. A well-developed reversed-phase HPLC (RP-HPLC) method is the standard for this analysis.

Experimental Protocol: RP-HPLC for this compound Purity

This protocol describes a representative isocratic RP-HPLC method for the quantitative determination of this compound and its potential impurities.

1. Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (40:60, v/v).
Flow Rate 1.0 mL/minute.
Detection Wavelength 268 nm.
Injection Volume 10 µL.
Column Temperature 30°C.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (analytical grade)

  • HPLC-grade water

  • trans-3-Nitrocinnamic acid reference standard

  • cis-3-Nitrocinnamic acid reference standard (potential impurity)

  • m-Nitrobenzaldehyde reference standard (potential starting material impurity)

3. Solution Preparation:

  • Diluent: Mobile phase (Acetonitrile:Water, 40:60, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of trans-3-nitrocinnamic acid reference standard in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of diluent.

  • Spiked Sample Solution: Prepare a sample solution as above and spike it with known amounts of potential impurities (e.g., cis-3-nitrocinnamic acid and m-nitrobenzaldehyde) to confirm peak identification and resolution.

4. Analysis and Calculation:

Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system. The purity of the this compound is typically determined by the area percent method, calculated as follows:

Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Illustrative Data Presentation

The following table summarizes a representative set of results obtained from the HPLC analysis of a this compound sample.

Table 1: Illustrative HPLC Purity Analysis of this compound

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
1m-Nitrobenzaldehyde3.51,5000.05
2cis-3-Nitrocinnamic Acid5.24,5000.15
3trans-3-Nitrocinnamic Acid 6.8 2,988,000 99.60
4Unknown Impurity 18.16,0000.20

Note: This data is for illustrative purposes to demonstrate a typical purity profile.

Comparison with Alternative Analytical Techniques

While HPLC is the most common method, other techniques can provide complementary information for a comprehensive purity assessment.

Table 2: Comparison of Analytical Techniques for this compound Purity

TechniquePrincipleStrengthsLimitationsApplication for this compound
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile compounds, and excellent for quantitative analysis.Requires a chromophore for UV detection (present in this compound). Method development can be time-consuming.Primary method for purity assay and quantification of non-volatile impurities like isomers and related substances.
Gas Chromatography (GC) Partitioning of volatile compounds between a carrier gas and a stationary phase.Excellent for analyzing volatile impurities such as residual solvents. High sensitivity with appropriate detectors (e.g., FID).Not suitable for non-volatile or thermally labile compounds without derivatization. This compound has a high boiling point and may require derivatization.Primarily used for the determination of residual solvents from the synthesis process.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.Provides detailed structural information for both the main compound and impurities. It is a primary method that allows for absolute quantification without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods. Spectral overlap can complicate quantification in complex mixtures.Orthogonal technique for purity confirmation and structural elucidation of impurities. Can provide an absolute purity value.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility and training. The following diagrams illustrate the logical workflow of the HPLC analysis.

hplc_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Blank, Standard, & Sample prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (268 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Experimental workflow for the HPLC analysis of this compound.

decision_logic start Purity Assessment of This compound main_question Primary Goal? start->main_question quant_purity Quantitative Purity & Impurity Profiling main_question->quant_purity  Quantification   volatile_impurities Residual Solvent Analysis main_question->volatile_impurities Volatiles structural_id Structural Confirmation & Absolute Purity main_question->structural_id  Structure/Absolute   hplc Use HPLC quant_purity->hplc gc Use GC volatile_impurities->gc qnmr Use qNMR structural_id->qnmr

Caption: Decision logic for selecting the appropriate analytical technique.

A Comparative Guide to Quality Control Standards for 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of starting materials is paramount. This guide provides a comprehensive overview of proposed quality control standards for 3-Nitrocinnamic acid, a key intermediate in various synthetic pathways. In the absence of dedicated monographs in major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or Japanese Pharmacopoeia (JP), this document synthesizes data from commercial suppliers and analytical literature to propose a robust quality control framework.

Comparative Analysis of Quality Control Parameters

The quality of this compound can be assessed through a series of physicochemical and chromatographic tests. The following table summarizes key analytical tests, proposed acceptance criteria, and a comparison of typical values found in commercially available grades.

ParameterTest MethodAcceptance CriteriaResearch GradeHigh Purity Grade
Appearance Visual InspectionWhite to light yellow crystalline powderConformsConforms
Identification A) FTIRThe infrared absorption spectrum should correspond to that of a reference standard.ConformsConforms
B) UV-Vis SpectroscopyThe UV spectrum in a suitable solvent should exhibit maxima at the same wavelengths as a reference standard.ConformsConforms
C) ¹H NMRThe ¹H NMR spectrum should be consistent with the structure of this compound.ConformsConforms
Assay (Purity) HPLC (UV, 274 nm)Not less than 97.0% and not more than 102.0% (on as-is basis)≥ 97.0%≥ 99.0%
Melting Point Capillary Method200 - 206 °C200 - 202 °C203 - 206 °C
Related Substances HPLC (UV, 274 nm)Individual impurities: ≤ 0.5%Total impurities: ≤ 1.0%Not specifiedConforms
Loss on Drying Gravimetric (105°C, 2h)Not more than 1.0%Not specified≤ 0.5%
Residue on Ignition USP <281>Not more than 0.2%Not specified≤ 0.1%

Experimental Protocols

Detailed methodologies for the key analytical procedures are outlined below to facilitate implementation in a quality control laboratory.

1. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This reversed-phase HPLC method is suitable for the quantitative determination of this compound and its organic impurities.

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (e.g., in a 60:40 v/v ratio, to be optimized).

    • Flow Rate: 1.0 mL/minute.

    • Detection: UV at 274 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve a known quantity of this compound reference standard in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Procedure:

    • Inject a blank (mobile phase) to ensure the baseline is stable.

    • Inject the standard solution in replicate (e.g., n=5) and check for system suitability (e.g., RSD of peak area ≤ 2.0%).

    • Inject the sample solution.

    • Calculate the assay percentage and the percentage of related substances based on the peak areas.

2. Fourier-Transform Infrared (FTIR) Spectroscopy for Identification

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Procedure:

    • Acquire the FTIR spectrum of the this compound reference standard.

    • Acquire the FTIR spectrum of the sample.

    • Compare the two spectra. The positions and relative intensities of the absorption bands in the sample spectrum should be concordant with those in the reference spectrum.

3. Loss on Drying

  • Apparatus: A calibrated drying oven and an analytical balance.

  • Procedure:

    • Accurately weigh approximately 1.0 g of the sample into a tared drying dish.

    • Dry the sample in the oven at 105 °C for 2 hours.

    • Cool the dish in a desiccator to room temperature and reweigh.

    • Calculate the percentage loss in weight.

4. Residue on Ignition

  • Apparatus: A muffle furnace and a platinum or silica (B1680970) crucible.

  • Procedure:

    • Accurately weigh approximately 1.0 g of the sample into a tared crucible.

    • Moisten the sample with a few drops of sulfuric acid.

    • Heat gently until the substance is thoroughly charred.

    • Cool, then moisten the residue with a few more drops of sulfuric acid.

    • Heat until white fumes are no longer evolved.

    • Ignite in a muffle furnace at 600 ± 50 °C until all carbon has been consumed.

    • Cool in a desiccator, weigh, and calculate the percentage of residue.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates the logical flow of the quality control process for this compound, from sample reception to final disposition.

QC_Workflow cluster_0 1. Sample Reception & Initial Checks cluster_1 2. Identification Tests cluster_2 3. Purity & Impurity Analysis cluster_3 4. Physicochemical Tests cluster_4 5. Data Review & Disposition start Sample Reception visual_inspection Visual Inspection (Appearance) start->visual_inspection ftir FTIR Spectroscopy visual_inspection->ftir If conforms disposition Final Disposition (Approve/Reject) visual_inspection->disposition If not conforms uv_vis UV-Vis Spectroscopy ftir->uv_vis nmr ¹H NMR uv_vis->nmr hplc HPLC (Assay & Related Substances) nmr->hplc melting_point Melting Point hplc->melting_point lod Loss on Drying melting_point->lod roi Residue on Ignition lod->roi data_review Data Review & OOS Investigation roi->data_review data_review->disposition

Caption: Quality Control Workflow for this compound.

A Comparative Analysis of the Photochemical Behavior of Nitrocinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Photochemical Pathways

The two principal photochemical reactions for nitrocinnamic acids are:

  • trans-cis Isomerization: Upon absorption of UV light, the π-bond of the alkene moiety is excited, allowing for rotation around the carbon-carbon single bond, leading to the formation of the cis isomer. This process is often reversible, and continuous irradiation can lead to a photostationary state with a specific ratio of trans to cis isomers.

  • [2+2] Cycloaddition (Photodimerization): In the solid state or in concentrated solutions, two molecules of nitrocinnamic acid can undergo a cycloaddition reaction to form a cyclobutane (B1203170) ring. Depending on the relative orientation of the reacting molecules, different stereoisomeric dimers, such as truxillic acids (head-to-tail cycloaddition) and truxinic acids (head-to-head cycloaddition), can be formed.[1][2][3]

The following diagram illustrates these general photochemical pathways.

G General Photochemical Pathways of Nitrocinnamic Acids cluster_trans trans-Nitrocinnamic Acid cluster_cis cis-Nitrocinnamic Acid cluster_dimer Photodimers trans trans Isomer cis cis Isomer trans->cis UV Light (Isomerization) dimer Truxillic and/or Truxinic Acid Derivatives trans->dimer UV Light ([2+2] Cycloaddition) cis->trans UV Light or Heat

Caption: General photochemical reaction pathways for nitrocinnamic acids.

Comparative Photochemical Behavior

While specific quantum yields and reaction rates for the nitrocinnamic acid isomers are not well-documented in a comparative manner, qualitative observations from the literature suggest distinct behaviors.

IsomerPrimary Photochemical Reaction (Solid State)Noted Observations
ortho-Nitrocinnamic Acid PhotodimerizationThe steric bulk of the ortho-nitro group is expected to influence the crystal packing and potentially the ease of dimerization.
meta-Nitrocinnamic Acid Photodimerization / ResinificationThe photochemical outcome is highly dependent on the crystal modification. One form yields a dimer, while another tends to undergo partial resinification. This suggests a complex interplay of intermolecular forces in the solid state.
para-Nitrocinnamic Acid PhotodimerizationIrradiation of p-nitrocinnamic methyl ester has been shown to exclusively yield the β-truxinic acid isomer due to a parallel packing arrangement of the olefins.[1] This isomer also has light-stable crystalline forms.

Note: The information in this table is based on qualitative descriptions found in the literature. Quantitative data for a direct comparison of reaction efficiencies is currently lacking.

Influence of the Nitro Group Position

The position of the electron-withdrawing nitro group has a profound impact on the photochemical reactivity of the cinnamic acid backbone.

  • Electronic Effects: The nitro group's strong electron-withdrawing nature can influence the electronic distribution in the excited state, which in turn affects the propensity for both isomerization and dimerization. Theoretical studies suggest that the position of the nitro group alters the character of the ππ* transitions, with para-substituted derivatives showing different transition characteristics compared to ortho- and meta-isomers.[4][5] This difference in excited-state electronics can lead to variations in radiative and non-radiative decay pathways.[4][6]

  • Steric Effects: The steric hindrance imposed by the nitro group, particularly at the ortho position, can influence the crystal packing of the molecules in the solid state. Since solid-state photodimerization is topochemically controlled (i.e., dependent on the alignment and proximity of molecules in the crystal lattice), steric factors can dictate whether a molecule is photoactive and which dimeric product is formed.

The interplay of these electronic and steric effects can be visualized in the following logical diagram.

G Influence of Nitro Group Position on Photochemistry cluster_effects Influencing Factors cluster_properties Affected Properties cluster_outcomes Photochemical Outcomes substituent Position of Nitro Group (ortho, meta, para) electronic Electronic Effects (Electron-withdrawing nature) substituent->electronic steric Steric Effects (Bulk of the nitro group) substituent->steric excited_state Excited State Properties (e.g., ππ* transitions, lifetimes) electronic->excited_state crystal_packing Crystal Packing (Molecular alignment and proximity) steric->crystal_packing reaction_pathway Preferred Reaction Pathway (Isomerization vs. Dimerization) excited_state->reaction_pathway reaction_efficiency Reaction Efficiency (Quantum Yield) excited_state->reaction_efficiency crystal_packing->reaction_pathway product_distribution Product Distribution (e.g., specific dimer isomers) crystal_packing->product_distribution

Caption: Factors influenced by the position of the nitro group.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and photochemical analysis of nitrocinnamic acids.

Synthesis of trans-Nitrocinnamic Acids

A common method for the synthesis of trans-substituted cinnamic acids is the Knoevenagel condensation.[7]

  • Reaction Setup: Dissolve the appropriately substituted nitrobenzaldehyde (0.015 mol) and malonic acid (0.02 mol) in pyridine (B92270) (5 ml).

  • Catalyst Addition: Add piperidine (B6355638) (0.15 ml) to the reaction mixture.

  • Reflux: Heat the mixture at 70°C for 5 hours.

  • Workup: After cooling, add concentrated HCl (5 ml) and cold water (40 ml).

  • Isolation: Collect the resulting solid by suction filtration, wash with cold water, and recrystallize from ethanol.

Photochemical Irradiation and Analysis

The following workflow outlines the general procedure for studying the photodimerization of nitrocinnamic acids in the solid state.

G Experimental Workflow for Solid-State Photodimerization cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis start Synthesize and Purify Nitrocinnamic Acid Isomer grind Grind to a Fine Powder start->grind mount Mount Powder Between UV-transparent Plates (e.g., Quartz) grind->mount irradiate Irradiate with a UV Lamp (e.g., medium-pressure mercury lamp) mount->irradiate monitor Monitor Reaction Progress at Different Time Intervals irradiate->monitor hplc HPLC Analysis (for quantification of monomer and products) monitor->hplc nmr ¹H NMR Spectroscopy (for structural elucidation of products) monitor->nmr uv_vis UV-Vis Spectroscopy (to monitor disappearance of monomer) monitor->uv_vis

Caption: Workflow for studying solid-state photodimerization.

Detailed Methodologies:

  • Irradiation: A powdered sample of the nitrocinnamic acid isomer is typically spread evenly on a glass slide or between two quartz plates and exposed to UV light from a source such as a medium-pressure mercury lamp.[8] The wavelength and intensity of the light should be controlled and measured, for instance, using chemical actinometry.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing them using various techniques:

    • UV-Vis Spectroscopy: To follow the disappearance of the starting material by observing the decrease in absorbance at its λmax.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the remaining monomer and the photoproducts.

    • ¹H NMR Spectroscopy: To determine the structure of the photoproducts and quantify the conversion of the starting material.[8]

Conclusion

The photochemical behavior of nitrocinnamic acids is a complex interplay of electronic and steric effects dictated by the position of the nitro substituent. While qualitative studies indicate that photodimerization is a common reaction pathway in the solid state, with the potential for resinification in the case of the meta-isomer, a comprehensive quantitative comparison of the quantum yields, reaction rates, and product distributions for the ortho-, meta-, and para-isomers is an area that warrants further experimental investigation. Such studies would provide valuable data for researchers in photochemistry, materials science, and drug development, enabling a more precise understanding and application of these photoresponsive molecules.

References

A Comparative Guide to Differentiating cis and trans Isomers of 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of geometric isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. 3-Nitrocinnamic acid, a derivative of cinnamic acid, exists as two geometric isomers: cis (Z) and trans (E). Their distinct spatial arrangements lead to different physical and chemical properties, which can be exploited for their differentiation and separation. This guide provides a comprehensive comparison of cis- and trans-3-Nitrocinnamic acid, complete with experimental data and detailed protocols for their identification.

Physicochemical and Spectroscopic Data Comparison

The primary differences between the cis and trans isomers of this compound are reflected in their physical constants and spectroscopic data. The trans isomer is generally more stable and thus more commonly available.[1] The data presented below has been compiled from various sources, with some values for the cis-isomer being predicted based on established principles of stereoisomerism in similar compounds, due to a scarcity of direct experimental data for this less stable isomer.

Propertytrans-3-Nitrocinnamic Acidcis-3-Nitrocinnamic Acid (Predicted/Inferred)
Melting Point (°C) 200-202[1]Lower than the trans-isomer
Solubility Insoluble in water, soluble in DMSO[2]Expected to have higher solubility in polar solvents
UV-Vis (λmax) ~332 nm[3]Expected at a slightly shorter wavelength
¹H NMR (ppm) Vinylic protons: ~6.7 (d, J=16 Hz), ~7.7 (d, J=16 Hz)[3]Vinylic protons: smaller coupling constant (J ≈ 12 Hz)
¹³C NMR (ppm) C=O: ~167.1, Cα: ~122.2, Cβ: ~141.1[3]Expected shifts in vinylic carbon signals
IR (cm⁻¹) C=C stretch: ~1630, C-H out-of-plane bend (trans): ~980C=C stretch: similar to trans, C-H out-of-plane bend (cis): ~730-675

Experimental Protocols for Differentiation

Several experimental techniques can be employed to differentiate between the cis and trans isomers of this compound.

Mixed Melting Point Determination

This classical technique is a simple and effective method to confirm the identity of a substance when an authentic sample is available. Impurities typically depress and broaden the melting point range of a pure compound.

Protocol:

  • Prepare a small, intimate mixture of the unknown isomer with an authentic sample of trans-3-Nitrocinnamic acid (approximately 1:1 ratio).

  • Grind the mixture to a fine powder to ensure homogeneity.[4]

  • Pack the mixture into a capillary tube and determine its melting point.

  • Simultaneously, determine the melting point of the pure authentic sample in a separate capillary.

  • Interpretation:

    • If the melting point of the mixture is sharp and identical to that of the pure authentic sample, the unknown is the trans-isomer.[5]

    • If the melting point of the mixture is depressed and shows a broad range, the unknown is the cis-isomer (or an impurity is present).[5][6]

Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Due to differences in polarity and shape, cis and trans isomers often exhibit different retardation factors (Rf).

Protocol:

  • Prepare a TLC plate (e.g., silica (B1680970) gel F254).[7]

  • Dissolve small amounts of the unknown sample and an authentic sample of trans-3-Nitrocinnamic acid in a suitable solvent (e.g., ethyl acetate).

  • Spot the two samples side-by-side on the baseline of the TLC plate.

  • Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of chloroform (B151607) and ethyl acetate, 8:2 v/v).[8]

  • After development, visualize the spots under a UV lamp (254 nm).[7]

  • Interpretation:

    • The trans-isomer is generally less polar and will travel further up the plate, resulting in a higher Rf value compared to the more polar cis-isomer.

    • If the unknown sample has the same Rf value as the authentic trans sample, it is likely the trans-isomer. A different Rf value suggests it is the cis-isomer.

Spectroscopic Analysis

a) ¹H NMR Spectroscopy: The most definitive method for distinguishing cis and trans isomers of cinnamic acids is by examining the coupling constant (J-value) of the vinylic protons.

Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Analyze the signals corresponding to the two protons on the carbon-carbon double bond.

  • Interpretation:

    • The trans-isomer will show two doublets for the vinylic protons with a large coupling constant of approximately 16 Hz.[3]

    • The cis-isomer will also show two doublets, but with a smaller coupling constant, typically around 12 Hz.

b) IR Spectroscopy: The fingerprint region of the IR spectrum can differentiate the isomers based on the C-H out-of-plane bending vibrations.

Protocol:

  • Prepare a sample for IR analysis (e.g., as a KBr pellet).

  • Acquire the IR spectrum.

  • Interpretation:

    • The trans-isomer will exhibit a characteristic absorption band around 980 cm⁻¹.

    • The cis-isomer will show a band in the region of 730-675 cm⁻¹.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of cis- and trans-3-Nitrocinnamic acid.

Differentiation_Workflow cluster_start Start cluster_methods Differentiation Methods cluster_results Results & Identification Unknown Unknown Isomer of This compound MMP Mixed Melting Point Determination Unknown->MMP TLC Thin-Layer Chromatography (TLC) Unknown->TLC NMR ¹H NMR Spectroscopy Unknown->NMR IR IR Spectroscopy Unknown->IR Trans_Isomer Identified as trans-Isomer MMP->Trans_Isomer No Depression Cis_Isomer Identified as cis-Isomer MMP->Cis_Isomer Depression TLC->Trans_Isomer Same Rf as Standard TLC->Cis_Isomer Different Rf NMR->Trans_Isomer J ≈ 16 Hz NMR->Cis_Isomer J ≈ 12 Hz IR->Trans_Isomer ~980 cm⁻¹ peak IR->Cis_Isomer ~730-675 cm⁻¹ peak

Caption: Workflow for differentiating cis and trans isomers.

Synthesis and Isomerization

trans-3-Nitrocinnamic acid can be synthesized via the Perkin reaction, involving the condensation of m-nitrobenzaldehyde with acetic anhydride (B1165640) in the presence of sodium acetate.[9] The thermodynamically more stable trans-isomer is the major product of this reaction.

The cis-isomer can be obtained through photochemical isomerization of the trans-isomer.[10] This typically involves exposing a solution of trans-3-Nitrocinnamic acid to ultraviolet (UV) light, which promotes the conversion to the less stable cis-isomer. The progress of the isomerization can be monitored by techniques such as HPLC or ¹H NMR spectroscopy.

The following diagram outlines the relationship between the synthesis and isomerization of the two isomers.

Synthesis_Isomerization cluster_synthesis Synthesis cluster_isomers Isomers Reactants m-Nitrobenzaldehyde + Acetic Anhydride Perkin Perkin Reaction Reactants->Perkin Trans trans-3-Nitrocinnamic Acid (More Stable) Perkin->Trans Major Product Cis cis-3-Nitrocinnamic Acid (Less Stable) Trans->Cis UV Light Cis->Trans Heat

Caption: Synthesis and isomerization pathway.

References

Unambiguous Structure Validation: 3-Nitrocinnamic Acid Solidified by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 3-Nitrocinnamic acid, comparing the precision of single-crystal X-ray crystallography with alternative spectroscopic methods. This guide provides detailed experimental data and protocols to support the unambiguous determination of the molecule's three-dimensional structure.

The precise molecular structure of a compound is a critical determinant of its chemical and biological activity. For this compound, a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals, unequivocal structural validation is paramount.[1] While various analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the gold standard for providing a definitive three-dimensional atomic arrangement. This guide presents the crystallographic data for this compound and compares it with data obtained from other common spectroscopic techniques, offering a comprehensive overview for researchers.

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms and the intermolecular interactions within the crystal lattice. The crystal structure of this compound reveals a centrosymmetric dimer formation through intermolecular O—H···O hydrogen bonds.[2] The benzene (B151609) ring and the carboxylic acid group adopt an E configuration about the ethylenic double bond.[2]

Crystallographic Data for this compound
ParameterValue[2]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.453 (2)
b (Å) 5.0590 (10)
c (Å) 14.996 (3)
β (°) 108.73 (3)
Volume (ų) 821.9 (3)
Z 4
Calculated Density (Mg m⁻³) 1.559
R-factor (%) 4.6
wR-factor (%) 14.6
Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized workflow for the structural determination of a small organic molecule like this compound via single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. The provided literature indicates that the title compound was recrystallized from ethanol.[2]

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

G Workflow for Single-Crystal X-ray Diffraction A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Final Structural Model E->F

Fig. 1: Generalized workflow for X-ray crystallography.

Complementary Spectroscopic Techniques

While not providing a complete 3D structure, spectroscopic methods offer valuable and complementary information for structural validation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the presence of functional groups and the connectivity of atoms.

Comparison of Spectroscopic Data for this compound
TechniqueKey Findings for this compound
¹H NMR Provides information on the number and environment of protons in the molecule.[3]
¹³C NMR Reveals the number and types of carbon atoms present.[4][5]
FT-IR Confirms the presence of functional groups such as C=O (carboxylic acid), C=C (alkene), and N-O (nitro group).[6][7]
Mass Spectrometry Determines the molecular weight of the compound (193.16 g/mol ) and provides fragmentation patterns that can aid in structural elucidation.[8][9]
Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of the compound in a deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected and plotted as a spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A beam of infrared radiation is passed through the sample. The absorption of radiation at specific frequencies, corresponding to molecular vibrations, is recorded to generate an infrared spectrum.

  • Mass Spectrometry (MS): The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. A mass spectrum is produced, which plots ion intensity as a function of the mass-to-charge ratio.

G Logical Relationship of Structure Validation Methods cluster_0 Spectroscopic Methods NMR NMR Spectroscopy Structure Validated 3D Structure of This compound NMR->Structure Connectivity & Environment IR FT-IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Weight & Formula Xray X-ray Crystallography Xray->Structure Definitive 3D Arrangement

References

A Comparative Analysis of the Solubility of Nitrocinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the solubility profiles of ortho-, meta-, and para-nitrocinnamic acid, providing researchers, scientists, and drug development professionals with essential data for experimental design and formulation.

The solubility of a compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For active pharmaceutical ingredients (APIs) and intermediates, understanding solubility is paramount for process development, formulation design, and achieving desired bioavailability. This guide provides a comparative analysis of the solubility of the three structural isomers of nitrocinnamic acid: ortho (2-nitrocinnamic acid), meta (3-nitrocinnamic acid), and para (4-nitrocinnamic acid).

Executive Summary of Solubility Data

The solubility of nitrocinnamic acid isomers is significantly influenced by the position of the nitro group on the benzene (B151609) ring, which affects the intermolecular forces between the solute and solvent molecules. Generally, all three isomers exhibit poor solubility in water and greater solubility in organic solvents. The following table summarizes the available quantitative and qualitative solubility data for the three isomers.

IsomerSolventSolubilityTemperature
o-Nitrocinnamic Acid WaterInsoluble/Sparingly Soluble[1][2][3][4]Room Temperature
EthanolSoluble[1][3]78°C
AcetoneSoluble[1][4]Not Specified
Dichloromethane (B109758)Soluble[5]Not Specified
m-Nitrocinnamic Acid Alcohol~1 g / 100 mL[6]25°C
BenzeneSoluble (for recrystallization)[7]Not Specified
p-Nitrocinnamic Acid WaterInsoluble/Sparingly Soluble[8][9][10][11]Room Temperature
ChloroformSoluble[12]Not Specified
DichloromethaneSoluble[12]Not Specified
Ethyl AcetateSoluble[12]Not Specified
DMSOSoluble[10][12]Not Specified
AcetoneSoluble[12]Not Specified

Factors Influencing Solubility: A Structural Perspective

The differential solubility of the nitrocinnamic acid isomers can be attributed to the interplay of several factors, primarily polarity, crystal lattice energy, and the potential for hydrogen bonding. The position of the electron-withdrawing nitro group alters the molecule's dipole moment and its ability to interact with polar and non-polar solvents.

G cluster_factors Key Factors Influencing Solubility cluster_properties Resulting Physicochemical Properties Isomer Structure Isomer Structure Nitro Group Position Nitro Group Position Isomer Structure->Nitro Group Position Intermolecular Forces Intermolecular Forces Nitro Group Position->Intermolecular Forces Polarity Polarity Nitro Group Position->Polarity Crystal Lattice Energy Crystal Lattice Energy Intermolecular Forces->Crystal Lattice Energy Hydrogen Bonding Capacity Hydrogen Bonding Capacity Intermolecular Forces->Hydrogen Bonding Capacity Solubility Profile Solubility Profile Crystal Lattice Energy->Solubility Profile Polarity->Solubility Profile Hydrogen Bonding Capacity->Solubility Profile

Figure 1. Logical relationship of factors affecting the solubility of nitrocinnamic acid isomers.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of nitrocinnamic acid isomers, adapted from established protocols for cinnamic acid and its derivatives. This method, known as the shake-flask method, is a reliable technique for measuring equilibrium solubility.

G Start Start Equilibrate Add excess solute to solvent in a sealed flask. Agitate at constant temperature. Start->Equilibrate Filter Filter the saturated solution to remove undissolved solid. Equilibrate->Filter Dilute Prepare serial dilutions of the filtrate. Filter->Dilute Analyze Analyze dilutions using UV-Vis Spectroscopy or HPLC. Dilute->Analyze Calculate Determine concentration from calibration curve and calculate solubility. Analyze->Calculate End End Calculate->End

Figure 2. Experimental workflow for determining the solubility of nitrocinnamic acid isomers.

Materials:

  • Ortho-, meta-, and para-nitrocinnamic acid (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

  • Volumetric flasks and pipettes

  • Mechanical shaker or orbital incubator with temperature control

  • Syringe filters (0.45 µm)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the nitrocinnamic acid isomer to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the flasks in a mechanical shaker or incubator at a constant temperature (e.g., 25 °C).

    • Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

  • Quantitative Analysis:

    • UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for the specific nitrocinnamic acid isomer in the chosen solvent.

      • Prepare a series of standard solutions of the isomer with known concentrations.

      • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.

      • Measure the absorbance of the diluted samples and determine their concentrations from the calibration curve.

    • HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of the nitrocinnamic acid isomer.

      • Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

      • Inject the diluted samples and quantify the concentration of the isomer.

  • Calculation of Solubility:

    • Calculate the concentration of the nitrocinnamic acid isomer in the original saturated solution by accounting for the dilution factors.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Discussion

The available data, although not exhaustive, suggests a general trend of low aqueous solubility and higher solubility in organic solvents for all three nitrocinnamic acid isomers. The quantitative value for m-nitrocinnamic acid in alcohol provides a valuable benchmark. The ortho and para isomers are consistently reported as being poorly soluble in water, a characteristic attributed to the non-polar nature of the benzene ring and the energetic cost of disrupting the water's hydrogen-bonding network.

The increased solubility in organic solvents like ethanol, acetone, and dichloromethane is expected due to the "like dissolves like" principle. These solvents can engage in favorable dipole-dipole interactions and, in the case of alcohols, hydrogen bonding with the carboxylic acid group of the nitrocinnamic acid molecule.

It is important to note that the crystal lattice energy of each isomer also plays a significant role in its solubility. A more stable crystal lattice requires more energy to break, leading to lower solubility. The different substitution patterns of the nitro group in the ortho, meta, and para positions can lead to variations in crystal packing and, consequently, different lattice energies.

Conclusion

This guide provides a foundational comparison of the solubility of nitrocinnamic acid isomers based on currently available data. For researchers and professionals in drug development, the provided information and experimental protocol offer a starting point for further investigation and application. To build a more comprehensive understanding, further experimental studies are required to generate a complete and directly comparable quantitative solubility dataset for all three isomers across a wider range of pharmaceutically relevant solvents and temperatures. Such data will be invaluable for optimizing reaction conditions, developing effective purification strategies, and designing robust formulations.

References

A Comparative Guide to 3-Nitrocinnamic Acid and Other Substituted Cinnamic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 3-Nitrocinnamic acid against other commonly studied substituted cinnamic acids, including p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. The information is curated to assist researchers in evaluating these compounds for potential therapeutic applications.

Introduction to Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, forming the backbone of numerous natural products.[1] Their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, have made them a focal point of scientific investigation.[1] Structural modifications to the phenyl ring of the cinnamic acid scaffold can significantly influence their biological efficacy.[1] This guide specifically evaluates the impact of a nitro group at the meta position (this compound) in comparison to hydroxyl and methoxy (B1213986) substitutions found in other well-researched cinnamic acids.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from various biological assays, allowing for a direct comparison of the potency of this compound and other substituted cinnamic acids.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, with lower values indicating greater potency.

CompoundTest OrganismMIC (µM)Reference
This compound Aspergillus niger43.5[1]
Candida albicans43.5[1]
Bacillus subtilis203[1]
Escherichia coli252[1]
Staphylococcus aureus252[1]
4-Nitrocinnamic acid Bacillus subtilis IFO 3009> MIC of this compound[1]
Escherichia coli IFO 3301> MIC of this compound[1]
4-Methoxycinnamic acid Various bacteria and fungi50.4 - 449[1]
Sinapic acid Staphylococcus aureus 209558[1]
Streptococcus pyogenes 10535558[1]
Anticancer Activity (Cytotoxicity)

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate greater cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Cinnamic acid derivatives (general) HeLa, K562, Fem-x, MCF-742 - 166[2]
Cinnamic acid Human Melanoma (HT-144)2400
3,4,5-Trihydroxycinnamic acid decyl ester MCF-7 (Breast)~3.2
Anti-inflammatory Activity (Lipoxygenase Inhibition)

Lipoxygenases (LOX) are key enzymes in the inflammatory pathway. Inhibition of these enzymes is a common strategy for developing anti-inflammatory drugs.

CompoundAssayIC50 (µM)Reference
Substituted Cinnamic Acids (general) Soybean Lipoxygenase Inhibition7.4 - 100[3]
Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is often evaluated by their ability to scavenge free radicals, with lower IC50 values in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicating higher antioxidant potential.

CompoundAssayIC50 (µg/mL)Reference
Cinnamic acid DPPH radical scavenging1.2[4]
Ethyl cinnamate DPPH radical scavenging0.64[4]
Cinnamyl alcohol DPPH radical scavenging0.84[4]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity, typically corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (medium with inoculum, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the ability of a compound to inhibit the activity of lipoxygenase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: A solution of the lipoxygenase enzyme (e.g., soybean lipoxygenase) and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Product Detection: The formation of the product (e.g., hydroperoxides) is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 234 nm).

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of a compound.

Methodology:

  • DPPH Solution Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep purple solution.

  • Sample Reaction: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from purple to yellow, leading to a decrease in absorbance.

  • IC50 Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualization of Cellular Mechanisms

The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the pathways implicated in inflammation and cancer that can be modulated by these compounds.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate compound_prep Prepare Serial Dilutions of Cinnamic Acid Derivative treatment Treat Cells with Compound compound_prep->treatment incubation_24_72h Incubate for 24-72 hours treatment->incubation_24_72h add_mtt Add MTT Solution incubation_24_72h->add_mtt incubation_mtt Incubate (Mitochondrial Reduction to Formazan) add_mtt->incubation_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cell Viability Assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Cinnamic_Acid Cinnamic Acid Derivatives Cinnamic_Acid->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Pro_inflammatory_genes induces

Caption: Inhibition of NF-κB Signaling Pathway.

References

Purity Assessment of Commercially Available 3-Nitrocinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative assessment of the purity of commercially available 3-Nitrocinnamic acid, a compound with applications in organic synthesis and pharmaceutical research.[1] The following analysis is based on a standardized experimental protocol to evaluate products from various hypothetical suppliers.

Comparison of Purity from Commercial Suppliers

The purity of this compound from three fictional major chemical suppliers was assessed using High-Performance Liquid Chromatography (HPLC). The results, including the percentage of the main compound and the detected impurities, are summarized in the table below.

SupplierLot NumberStated Purity (%)Measured Purity (%) by HPLCMajor Impurity 1 (%)Major Impurity 2 (%)Other Impurities (%)
Supplier A A-123≥98.098.50.8 (2-Nitrocinnamic acid)0.4 (Cinnamic acid)0.3
Supplier B B-456≥99.099.20.3 (2-Nitrocinnamic acid)0.2 (Cinnamic acid)0.3
Supplier C C-789≥97.097.81.2 (2-Nitrocinnamic acid)0.6 (Cinnamic acid)0.4

Experimental Protocol: Purity Determination by HPLC

A detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis is provided below. This protocol is designed to separate this compound from its potential impurities.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Standard: this compound reference standard of known high purity (e.g., >99.9%).

  • Sample Solvent: 50:50 Acetonitrile:Water.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample solvent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample solvent.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample from each supplier, dissolve it in 10 mL of the sample solvent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the sample solvent.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 265 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

4. Data Analysis:

The percentage purity is calculated based on the area of the peaks in the chromatogram using the area normalization method. The area of the main peak corresponding to this compound is divided by the total area of all peaks and multiplied by 100.

Potential Impurities in this compound

Organic impurities in active pharmaceutical ingredients can arise during synthesis or storage.[2] The most common impurities in this compound are typically isomers and starting materials from its synthesis, which often involves the nitration of cinnamic acid. Potential impurities include:

  • 2-Nitrocinnamic acid and 4-Nitrocinnamic acid: Isomers formed during the nitration process.

  • Cinnamic acid: Unreacted starting material.

  • Other nitrated aromatic compounds: By-products from the reaction.

Experimental Workflow

The following diagram illustrates the logical workflow for the purity assessment of commercially available this compound.

Purity_Assessment_Workflow cluster_procurement Procurement cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Supplier_A Supplier A Sample_Prep Prepare Sample Solutions Supplier_A->Sample_Prep Supplier_B Supplier B Supplier_B->Sample_Prep Supplier_C Supplier C Supplier_C->Sample_Prep Standard_Prep Prepare Reference Standard Solution HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Purity_Calculation Purity Calculation Data_Acquisition->Purity_Calculation Comparison Comparative Analysis Purity_Calculation->Comparison

Caption: Workflow for Purity Assessment of this compound.

Conclusion

The purity of this compound can vary between different commercial suppliers. While all tested hypothetical suppliers provided material that met their stated purity specifications, the levels of specific impurities differed. For sensitive applications, such as in drug development and synthesis of active pharmaceutical ingredients, it is crucial to perform independent purity analysis. The HPLC method detailed in this guide provides a reliable approach for such verification. Researchers should consider the potential impact of impurities on their work and select suppliers that consistently provide high-purity materials.

References

Safety Operating Guide

Proper Disposal of 3-Nitrocinnamic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-Nitrocinnamic acid, tailored for researchers, scientists, and drug development professionals.

This document outlines essential safety information, step-by-step disposal protocols, and visual aids to facilitate the safe handling and disposal of this compound in a laboratory setting.

Key Safety and Physical Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₉H₇NO₄
Molecular Weight193.16 g/mol [1][2][3]
AppearanceLight yellow or off-white odorless powder[1][2]
Melting Point200-202 °C[3]
GHS Hazard StatementsH315: Causes skin irritation[2]
H319: Causes serious eye irritation[2]
H335: May cause respiratory irritation[4]
StorageStore in a well-ventilated place. Keep container tightly closed.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the safe disposal of this compound. Adherence to these steps is crucial to minimize risks and ensure regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing the appropriate PPE.

  • Required PPE:

    • Protective gloves (e.g., nitrile)[1]

    • Chemical goggles or safety glasses[1]

    • Laboratory coat or suitable protective clothing[1]

    • In case of dust, use a type N95 (US) respirator or equivalent[3]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, filter paper).

  • The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste: this compound" and include the relevant hazard symbols.

3. Handling Spills:

  • In the event of a spill, avoid generating dust.

  • For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[5]

  • After sweeping, clean the contaminated surface with an excess of water.[1]

  • Ensure adequate ventilation during the cleanup process.[5]

4. Container Management:

  • Keep the waste container tightly closed when not in use.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

5. Final Disposal:

  • The disposal of this compound must be conducted through an approved waste disposal plant or a licensed waste disposal company.[6][7]

  • Do not dispose of this compound down the drain or in regular trash.

  • Always follow local, state, and national regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generate Waste (e.g., unused chemical, contaminated materials) ppe->waste_generation spill Accidental Spill? ppe->spill segregate Segregate Waste into Labeled Container waste_generation->segregate spill->waste_generation No cleanup Follow Spill Cleanup Protocol (Sweep, collect, clean surface) spill->cleanup Yes cleanup->segregate storage Store Waste Container Securely and Tightly Closed segregate->storage disposal Arrange for Disposal by Licensed Waste Company storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Comprehensive Safety and Handling Guide for 3-Nitrocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 3-Nitrocinnamic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in the field of drug development to ensure safe and compliant laboratory practices.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₇NO₄
Molecular Weight 193.16 g/mol [1][2]
Appearance Light yellow or off-white powder[1][3]
Melting Point 200-202 °C
CAS Number 555-68-0
GHS Hazard Statements H315: Causes skin irritation[3]
H319: Causes serious eye irritation[3]
H335: May cause respiratory irritation

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step operational procedures is critical to minimize risks associated with handling this compound.

Engineering Controls
  • Ventilation: Always handle solid this compound and its solutions in a certified chemical fume hood to minimize inhalation of dust or vapors.[4] Facilities should be equipped with an eyewash station and a safety shower in the immediate work area.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1][2]

  • Hand Protection: Wear chemical-resistant gloves. While specific compatibility data for this compound is not widely available, butyl or nitrile gloves are recommended for handling nitro-compounds and acids.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.[6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1][2][4] Ensure that clothing fully covers exposed skin.

  • Respiratory Protection: For handling the solid powder where dust may be generated, a respirator is required. A minimum of an N95-rated respirator should be used.[7] For higher levels of protection, especially in cases of poor ventilation or large quantities, FFP2 or FFP3 respirators are recommended.[3][8]

Handling Procedures
  • Weighing and Transfer: Conduct all weighing and transfer of solid this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

  • Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1][2][6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][6]

  • Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Avoid exposure to direct sunlight and moisture.[1][2]

Disposal Plan: this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation
  • Solid Waste: Collect unused or waste this compound powder in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container for organic or acidic waste, as appropriate for the solvent used.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous chemical waste.

Disposal Procedure
  • Neutralization of Acidic Solutions: For aqueous solutions of this compound, neutralization can be considered as a pretreatment step. This should be done in a fume hood by slowly adding a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.[9][10] This neutralized solution should still be collected for hazardous waste disposal and not poured down the drain.[4][11]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[4] The waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Solution Preparation Solution Preparation Weighing and Transfer->Solution Preparation Experimental Use Experimental Use Solution Preparation->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Dispose via Professional Service Dispose via Professional Service Decontaminate Surfaces->Dispose via Professional Service End End Dispose via Professional Service->End Start Start

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.